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  • Product: Fmoc-D-Dap(Ns)-OH
  • CAS: 487027-90-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Application of Fmoc-D-Dap(Ns)-OH in Peptide Synthesis

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Chemistry In the intricate discipline of peptide synthesis, the artful selection of protecting groups is paramount to achieving the desired molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Chemistry

In the intricate discipline of peptide synthesis, the artful selection of protecting groups is paramount to achieving the desired molecular architecture with high fidelity and yield. The principle of orthogonality—the ability to deprotect one functional group under conditions that leave others untouched—is the cornerstone of modern synthetic strategies.[1] This guide provides a comprehensive technical overview of Fmoc-D-Dap(Ns)-OH , a chiral building block that epitomizes the power of orthogonal protection.

This molecule incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection and the thiol-labile 2-nitrobenzenesulfonyl (Ns) group for semi-permanent side-chain protection of a D-diaminopropionic acid (Dap) core. This strategic combination offers researchers a powerful tool for the synthesis of complex peptides, including those with side-chain modifications, cyclizations, and branches. This document will delve into the core chemical properties of Fmoc-D-Dap(Ns)-OH, the mechanistic underpinnings of its protecting groups, and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical Properties and Structural Attributes

Fmoc-D-Dap(Ns)-OH is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. The α-amino group is protected by the Fmoc group, rendering it suitable for standard Fmoc-based SPPS, while the β-amino group is protected by the Ns group.

Structural Diagram

Caption: Mechanism of Fmoc deprotection by piperidine.

The Ns Group: Thiol-Labile Side-Chain Protection

The 2-nitrobenzenesulfonyl (Ns) group, pioneered by Fukuyama, serves as a robust protecting group for amines. [2]It is stable under both the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., TFA) used for final peptide cleavage from the resin. [3]This triple orthogonality (Fmoc vs. Ns vs. TFA-labile groups) is what makes this building block so versatile.

Mechanism of Deprotection: The Ns group is cleaved under mild, neutral to slightly basic conditions using a soft nucleophile, typically a thiol such as thiophenol or 2-mercaptoethanol, in the presence of a base like DBU or K₂CO₃. The reaction proceeds via a nucleophilic aromatic substitution, forming a Meisenheimer complex, which then collapses to release the free amine. [4]

Caption: Mechanism of Ns deprotection via a Meisenheimer complex.

Experimental Protocols for Application in SPPS

The following protocols are designed to provide a robust framework for the use of Fmoc-D-Dap(Ns)-OH in manual or automated Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-D-Dap(Ns)-OH into a Peptide Sequence

This protocol outlines the standard cycle for coupling the amino acid to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel. [5] - Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (v/v). A typical procedure is a 3-minute treatment followed by a 15-minute treatment. [1] - Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.

2. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-D-Dap(Ns)-OH (3 eq.), a coupling reagent such as HBTU or HATU (2.9 eq.), and an additive like HOBt or OxymaPure (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture.

  • Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.

Causality: The use of aminium/uronium salt coupling reagents like HBTU/HATU in the presence of a base like DIPEA generates a highly reactive OBt or OAt active ester in situ. This activated species rapidly acylates the free N-terminal amine on the resin, forming the peptide bond. Pre-activation ensures the formation of the active ester before its addition to the resin, which can improve coupling efficiency, especially for sterically hindered amino acids. [6] 3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test result indicates a complete reaction.

4. Washing:

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: On-Resin Deprotection of the Ns Group

This protocol allows for the selective unmasking of the Dap side-chain amine for subsequent modification while the peptide remains attached to the solid support.

1. Resin Preparation:

  • Ensure the peptide synthesis is complete to the desired length. The N-terminal Fmoc group may be left on or removed depending on the synthetic strategy.

  • Wash the peptide-resin extensively with DMF (5 times) and then with dichloromethane (DCM) (3 times).

2. Ns-Deprotection Cocktail:

  • Prepare a deprotection solution consisting of 2-mercaptoethanol (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in N-methyl-2-pyrrolidone (NMP).

  • Alternative: A solution of thiophenol (10 eq.) and potassium carbonate (5 eq.) in DMF can also be effective. [4] Causality: NMP is often preferred over DMF for on-resin reactions as it is a better swelling solvent for many resins and can help to disrupt peptide aggregation, improving reagent access to the reaction sites. [7]DBU is a strong, non-nucleophilic base that facilitates the formation of the thiolate anion required for the nucleophilic attack on the nitro-aromatic ring of the Ns group.

3. Deprotection Reaction:

  • Add the Ns-deprotection solution to the peptide-resin.

  • Agitate the mixture at room temperature. The reaction progress can be monitored by taking small resin samples and performing a test cleavage followed by LC-MS analysis. Typical reaction times are between 2 and 6 hours.

  • Repeat the treatment with a fresh deprotection solution if necessary to drive the reaction to completion.

4. Washing:

  • Drain the deprotection solution.

  • Wash the resin extensively with NMP (5 times), followed by DCM (5 times), and finally DMF (5 times) to ensure all reagents and byproducts are removed. The newly liberated side-chain amine is now available for modification (e.g., acylation, alkylation, or cyclization).

Synthetic Strategy and Logical Workflow

The use of Fmoc-D-Dap(Ns)-OH enables a highly versatile workflow in SPPS. The following diagram illustrates a typical synthetic pathway involving side-chain modification.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification Side-Chain Modification cluster_Cleavage Final Cleavage Start Start with Resin Elongation Peptide Elongation (Fmoc Deprotection/Coupling Cycles) Start->Elongation Incorporate Incorporate Fmoc-D-Dap(Ns)-OH Elongation->Incorporate Continue_Elongation Continue Elongation (Optional) Incorporate->Continue_Elongation Ns_Deprotect On-Resin Ns Deprotection (Thiol/Base) Continue_Elongation->Ns_Deprotect SideChain_Reaction Side-Chain Modification (e.g., Acylation, Labeling) Ns_Deprotect->SideChain_Reaction Final_Fmoc_Deprotect Final N-terminal Fmoc Deprotection SideChain_Reaction->Final_Fmoc_Deprotect Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Final_Fmoc_Deprotect->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Logical workflow for SPPS using Fmoc-D-Dap(Ns)-OH for side-chain modification.

Conclusion: A Versatile Tool for Advanced Peptide Design

Fmoc-D-Dap(Ns)-OH represents a sophisticated building block for the synthesis of complex and non-linear peptides. The orthogonal nature of the base-labile Fmoc group and the thiol-labile Ns group provides researchers with precise control over the synthetic process. By enabling selective side-chain deprotection on the solid support, this reagent opens avenues for creating peptides with unique structural features and functionalities, which is of critical importance in drug discovery, chemical biology, and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively integrate this versatile compound into their synthetic strategies.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

  • Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from Chem-Station International Edition. [Link]

  • Peptides.com. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Retrieved from Peptides.com. [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from EMD Millipore. [Link]

  • Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap-OH. PubChem Compound Summary for CID 688638. [Link]

  • Sterrenburg, M. J., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(28), e202303584. [Link]

  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. [Link]

  • Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Khemtemourian, L., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Journal of Visualized Experiments, (63), e3881. [Link]

  • Khemtemourian, L., et al. (2012). On-the-resin N-terminal Modification of Long Synthetic Peptides. PubMed. [Link]

  • Stay, B., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4766–4781. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from GenScript. [Link]

  • BPS Bioscience. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from BPS Bioscience. [Link]

  • Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from Nowick Lab. [Link]

  • Acton Pharma. (n.d.). FMOC D AMINO ACIDS. Retrieved from Acton Pharma. [Link]

  • ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

Sources

Exploratory

what is Fmoc-D-Dap(Ns)-OH

An In-depth Technical Guide to Fmoc-D-Dap(Ns)-OH: A Specialized Building Block for Advanced Peptide Synthesis Introduction Fmoc-D-Dap(Ns)-OH is a highly specialized, non-proteinogenic amino acid derivative designed for a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Fmoc-D-Dap(Ns)-OH: A Specialized Building Block for Advanced Peptide Synthesis

Introduction

Fmoc-D-Dap(Ns)-OH is a highly specialized, non-proteinogenic amino acid derivative designed for advanced applications in peptide chemistry and drug development. It is a derivative of D-2,3-diaminopropionic acid (D-Dap), where the alpha-amino (Nα) group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain beta-amino (Nβ) group is protected by the nitrobenzenesulfonyl (Ns) group.

The strategic incorporation of this building block offers unique advantages for synthesizing complex peptides. The D-configuration of the chiral center inherently confers increased resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. Furthermore, the orthogonal nature of the Ns protecting group allows for selective deprotection and modification of the side-chain amine, enabling the construction of branched peptides, cyclic structures, and peptide conjugates with high precision. This guide provides a comprehensive technical overview of its molecular profile, the strategic utility of its protecting groups, and detailed protocols for its application.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-D-Dap(Ns)-OH is essential for its effective use in synthesis, including accurate calculation of molar equivalents and characterization of resulting peptides.

Chemical Structure

cluster_structure Fmoc-D-Dap(Ns)-OH cluster_labels Key Functional Groups N1 Fmoc-D-Dap(Ns)-OH Fmoc Fmoc alpha_N NH Fmoc->alpha_N chiral_C Cα(R) alpha_N->chiral_C carboxyl COOH chiral_C->carboxyl side_chain_C chiral_C->side_chain_C beta_N NH side_chain_C->beta_N Ns Ns beta_N->Ns Fmoc_label Nα-Fmoc Group (Base-Labile) Ns_label Nβ-Ns Group (Thiol-Labile) COOH_label C-Terminal Carboxylic Acid (Activation Site) D_config_label D-Stereocenter (Protease Resistance)

Caption: Chemical structure of Fmoc-D-Dap(Ns)-OH.

Physicochemical Data
PropertyValue
Systematic Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonamido)propanoic acid
Molecular Formula C₂₄H₂₁N₃O₈S
Molecular Weight 511.51 g/mol
Appearance Typically a white to off-white solid powder.[1]
Solubility Soluble in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).
Storage Store at 2-8°C to ensure long-term stability.[2]

The Strategic Role of Orthogonal Protecting Groups

The efficacy of Fmoc-D-Dap(Ns)-OH in complex syntheses stems directly from its orthogonal protection scheme. Orthogonality means that one protecting group can be removed under a specific set of conditions without affecting the other, allowing for precise, stepwise chemical manipulations.[3]

G Molecule Fmoc-D-Dap(Ns)-OH Fmoc Nα-Fmoc Group Molecule->Fmoc Ns Nβ-Ns Group Molecule->Ns Peptide_Chain Growing Peptide Chain Fmoc->Peptide_Chain Deprotection with Base (e.g., Piperidine) Allows for linear peptide chain elongation. Side_Chain_Mod Side-Chain Modification (e.g., Branching, Conjugation) Ns->Side_Chain_Mod Deprotection with Thiol + Base (e.g., Thiophenol + DBU) Exposes side-chain amine for specific modification.

Caption: Orthogonal deprotection strategy of Fmoc-D-Dap(Ns)-OH.

The Nα-Fmoc Group: For Peptide Chain Elongation

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4] Its primary function is to temporarily block the Nα-amine.

  • Mechanism of Removal: It is quantitatively cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF. This deprotection exposes the Nα-amine, making it available for coupling with the next activated amino acid in the sequence.[4][5]

  • Stability: The Fmoc group is stable to the acidic conditions often used to cleave other protecting groups like Boc, and to the mild, nucleophilic conditions used to remove the Ns group.[6][7]

The Nβ-Ns Group: For Side-Chain Manipulation

The 2-nitrobenzenesulfonyl (Ns) group is a robust protecting group for amines that offers significant strategic advantages.[6][8]

  • Stability: The Ns group is exceptionally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and acidic conditions used in final peptide cleavage from the resin (e.g., Trifluoroacetic acid - TFA).[6][7] This stability is paramount for maintaining the integrity of the side-chain protection throughout the entire synthesis of the linear peptide backbone.

  • Mechanism of Removal: The true power of the Ns group lies in its unique and mild deprotection mechanism.[9] It is efficiently cleaved by treatment with a soft nucleophile, typically a thiol (like thiophenol) in the presence of a mild base (like DBU or potassium carbonate).[6][7] The reaction proceeds through a nucleophilic aromatic substitution via a Meisenheimer complex, a mechanism distinct from the deprotection of most other common amine protecting groups.[6][9]

This orthogonality allows a researcher to first synthesize a full-length peptide on the solid support, and then, while the peptide remains anchored and all other side-chains are still protected, selectively expose the β-amino group of the D-Dap residue for further modification.

Application in Solid-Phase Peptide Synthesis (SPPS)

The following sections provide detailed, field-proven protocols for the incorporation of Fmoc-D-Dap(Ns)-OH into a peptide sequence and the subsequent selective deprotection of its side chain.

Workflow for Incorporation and Selective Modification

SPPS_Workflow Start Start: Resin with N-terminal Fmoc-deprotected amine Activate 1. Activate Fmoc-D-Dap(Ns)-OH (e.g., with HATU/DIPEA) Start->Activate Couple 2. Couple to Resin Activate->Couple Wash1 3. Wash Resin (DMF) Couple->Wash1 Fmoc_Deprotect 4. Nα-Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 5. Wash Resin (DMF) Fmoc_Deprotect->Wash2 Continue_SPPS 6. Continue Linear Synthesis Wash2->Continue_SPPS Ns_Deprotect 7. Selective Nβ-Ns Deprotection (Thiophenol/Base) Continue_SPPS->Ns_Deprotect Modify 8. On-Resin Side-Chain Modification Ns_Deprotect->Modify Cleave 9. Final Cleavage from Resin (TFA Cocktail) Modify->Cleave End End: Purified, Modified Peptide Cleave->End

Caption: SPPS workflow using Fmoc-D-Dap(Ns)-OH.

Experimental Protocol: Coupling of Fmoc-D-Dap(Ns)-OH

This protocol describes the standard procedure for coupling the amino acid to a deprotected N-terminus on a solid-phase resin.

  • Materials:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-D-Dap(Ns)-OH (3 equivalents relative to resin loading)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction vessel for SPPS

  • Methodology:

    • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and wash the resin thoroughly with DMF (5-7 times) to eliminate residual piperidine.

    • Activation: In a separate vial, dissolve Fmoc-D-Dap(Ns)-OH and HATU in DMF. Add DIPEA to the solution. Allow this activation mixture to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.

      • Causality Insight: Pre-activation converts the carboxylic acid into a more reactive ester, facilitating an efficient aminolysis reaction with the resin-bound amine. HATU is a highly effective coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the system.

    • Coupling: Add the activated amino acid solution to the peptide-resin in the reaction vessel.

    • Reaction: Agitate the mixture (e.g., by nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature.

    • Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Experimental Protocol: Selective On-Resin Ns-Group Deprotection

This protocol is performed after the linear peptide has been fully assembled but before cleavage from the resin.

  • Materials:

    • Peptide-resin with Nβ-Ns protected D-Dap residue

    • Thiophenol (10 equivalents relative to resin loading)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) or Potassium Carbonate (K₂CO₃) (3 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction vessel for SPPS

  • Methodology:

    • Resin Preparation: Swell the peptide-resin in DMF.

    • Deprotection Cocktail: Prepare a solution of thiophenol and DBU (or K₂CO₃) in DMF.

      • Causality Insight: The base (DBU or K₂CO₃) deprotonates the thiol to form the more nucleophilic thiolate anion.[7] This thiolate is the active species that attacks the electron-deficient aromatic ring of the Ns group, initiating the cleavage.[6]

    • Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

    • Monitoring: Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to observe the mass change corresponding to the loss of the Ns group.

    • Washing: After the reaction is complete, drain the vessel and wash the resin extensively with DMF (e.g., 7-10 times) to ensure complete removal of the thiol and its byproducts. The newly exposed β-amino group is now ready for subsequent modification.

Safety and Handling

While specific hazard data for Fmoc-D-Dap(Ns)-OH is not extensively published, standard laboratory precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[12]

  • Incompatible Materials: Avoid strong oxidizing agents.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

Conclusion

Fmoc-D-Dap(Ns)-OH stands out as a powerful and versatile tool for peptide chemists. Its unique combination of a D-stereocenter and an orthogonally protected side-chain amine provides a reliable pathway for creating sophisticated peptide architectures. The robust nature of the Ns group, coupled with its mild and highly selective cleavage conditions, allows for precise on-resin modifications that are crucial for the development of next-generation peptide therapeutics, diagnostic agents, and advanced biomaterials.

References

  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Benchchem.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.
  • BenchChem. (2025). Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns)
  • WuXi AppTec. (2023). Material Safety Data Sheet: Fmoc-L-Dap(N3)-OH. Peptide.wuxiapptec.com.
  • MedChemExpress. (n.d.). Fmoc-Dap(Alloc)-OH. MedChemExpress.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH. Benchchem.
  • Chem-Impex. (n.d.). Nα-Fmoc-D-2,3-diaminopropionic acid. Chem-Impex.
  • MilliporeSigma. (n.d.). Fmoc-Dap(Fmoc)-OH. MilliporeSigma.
  • Pozsgay, V., et al. (2018). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry – A European Journal, 24(72), 19217-19232.
  • Prnewswire.com. (2026). The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. prnewswire.com.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap(Alloc)-OH. PubChem.
  • Advanced ChemTech. (n.d.). Fmoc-D-Dap(Boc)-OH. Advanced ChemTech.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap(Fmoc)-OH. PubChem.
  • ECHEMI. (n.d.). FMOC-D-DAP(BOC)-OH SDS. ECHEMI.
  • APExBIO. (n.d.). Fmoc-Dap(Boc)-OH. APExBIO.
  • BenchChem. (2025). Technical Support Center: Fmoc-D-Dap(Ivdde)-OH in Peptide Synthesis. Benchchem.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • AAPPTec. (2021).
  • ChemPep. (n.d.). Fmoc-Dap-OH. ChemPep.
  • MilliporeSigma. (n.d.). Fmoc-Dap-OH. MilliporeSigma.
  • Peptides International. (n.d.). Fmoc-D-Dap(Boc)-OH.
  • MedChemExpress. (n.d.). Fmoc-Dap(Boc)-OH. MedChemExpress.
  • ChemicalBook. (n.d.). FMOC-D-DAB-OH 1H NMR spectrum. ChemicalBook.
  • BLD Pharm. (n.d.). Fmoc-D-Dap(Boc)-OH. BLD Pharm.
  • CRIS. (n.d.).
  • ChemPep. (n.d.). Fmoc-D-Dap(Alloc)-OH. ChemPep.
  • BenchChem. (2025).
  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. EMD Millipore.
  • ChemicalBook. (n.d.). FMOC-D-DAB(FMOC)-OH 1H NMR spectrum. ChemicalBook.
  • Google Patents. (n.d.). Boc and Fmoc solid phase peptide synthesis.
  • MilliporeSigma. (n.d.). Fmoc-dap(ivdde)-oh. MilliporeSigma.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

Sources

Foundational

Architecture and Application of Fmoc-D-Dap(Ns)-OH in Advanced Solid-Phase Peptide Synthesis

Executive Summary The evolution of complex peptide therapeutics—ranging from constrained macrocycles to highly functionalized antibody-drug conjugate (ADC) payloads—demands rigorous orthogonal protection strategies. Fmoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of complex peptide therapeutics—ranging from constrained macrocycles to highly functionalized antibody-drug conjugate (ADC) payloads—demands rigorous orthogonal protection strategies. Fmoc-D-Dap(Ns)-OH emerges as a linchpin in this domain. By providing a D-configured, ultra-short diamino acid with a thiol-labile o-nitrobenzenesulfonyl (Nosyl or Ns) group on the side chain, it enables site-specific derivatization without compromising the global integrity of the peptide backbone[]. This whitepaper dissects the structural causality, mechanistic pathways, and self-validating protocols required to leverage this molecule in advanced Solid-Phase Peptide Synthesis (SPPS).

Structural Anatomy and Physicochemical Profiling

Fmoc-D-Dap(Ns)-OH is a highly specialized building block designed for multi-dimensional orthogonal synthesis[2].

  • Chemical Name: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrobenzenesulfonamido)propanoic acid

  • CAS Number: 487027-90-7[]

  • Molecular Formula: C₂₄H₂₁N₃O₈S[]

  • Molecular Weight: 511.50 g/mol []

The Causality of Structural Choices
  • The D-Dap Backbone: D-2,3-diaminopropionic acid provides a minimal spacer (a single methylene group) between the α -carbon and the side-chain amine. The D-configuration is strategically chosen to induce specific β -turn conformations in cyclic peptides, where the L-isomer would cause unfavorable steric clashes or backbone dihedral strain[3].

  • The α -Amine Fmoc Protection: Enables standard base-labile SPPS elongation[4].

  • The β -Amine Nosyl (Ns) Protection: Provides a strictly orthogonal axis of deprotection, allowing the side chain to be unmasked while the peptide remains anchored to the solid support[2].

The Tri-Orthogonal Logic and Mechanistic Causality

The true power of Fmoc-D-Dap(Ns)-OH lies in its compatibility with a tri-orthogonal protection scheme. A successful synthesis requires that the removal of one protecting group does not prematurely cleave another.

  • Why is the Ns group stable during Fmoc removal? Fmoc is removed using 20% piperidine in DMF. The secondary sulfonamide of the Ns group has a pKa of ~10. In the presence of piperidine, this proton is abstracted, generating an anionic sulfonamide ( R−N−−Ns ). This localized negative charge electrostatically repels any nucleophilic attack by piperidine on the electron-deficient aromatic ring, rendering the Ns group completely stable to standard SPPS base treatments.

  • Why does Ns deprotection not affect Fmoc or tBu/Boc groups? The Nosyl group is removed via a highly specific nucleophilic aromatic substitution ( SN​Ar ) driven by a thiolate anion[5]. Acid-labile groups (like tBu, Boc, or Trt) and base-labile groups (like Fmoc) are entirely unreactive toward this specific nucleophilic attack[4].

Mechanism of Nosyl Group Deprotection

The deprotection of the Ns group is an elegant chemical cascade. A base (e.g., DBU) deprotonates a thiol (e.g., 2-mercaptoethanol) to form a highly nucleophilic thiolate. This thiolate attacks the ipso-carbon of the electron-deficient o-nitrobenzenesulfonyl ring, forming a Meisenheimer complex[5]. The complex rapidly collapses, breaking the sulfur-nitrogen bond to release a sulfinate anion and a thioether byproduct. The unstable sulfinate anion spontaneously extrudes SO2​ gas, yielding the free primary amine[6].

Mechanism N1 Nosyl-Amine (Resin-Bound) N3 Meisenheimer Complex N1->N3 Ipso-Attack N2 Thiolate Anion (Nucleophile) N2->N3 N4 Sulfinate Anion + Thioether N3->N4 C-S Bond Cleavage N5 Free Primary Amine + SO₂ (Gas) N4->N5 SO₂ Extrusion

Nucleophilic aromatic substitution mechanism for Nosyl group deprotection.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, every step in the incorporation and utilization of Fmoc-D-Dap(Ns)-OH must be analytically verifiable. The following protocol details the on-resin synthesis and orthogonal unmasking of the Dap side chain.

Workflow A 1. SPPS Elongation (Fmoc-D-Dap(Ns)-OH Coupling) B 2. N-Terminal Fmoc Cleavage (20% Piperidine in DMF) A->B Kaiser Test Validation C 3. Selective Ns Deprotection (Thiol + Base in DMF) B->C UV Monitoring (299 nm) D 4. Orthogonal Derivatization (Cyclization / Conjugation) C->D Micro-cleavage LC-MS E 5. Global Cleavage (TFA / Scavengers) D->E Final Assembly Confirmed

Orthogonal workflow for Fmoc-D-Dap(Ns)-OH integration and derivatization in SPPS.

Step-by-Step Methodology

Step 1: Amino Acid Activation and Coupling

  • Procedure: Dissolve Fmoc-D-Dap(Ns)-OH (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv) to activate the carboxylate. Add the mixture to the swelled peptide-resin and agitate for 60 minutes.

  • Causality & Validation: HATU is selected over HBTU for its superior reaction kinetics with sterically hindered diamino acids[3]. Validate coupling completion using the Kaiser (ninhydrin) test; a yellow resin indicates >99% coupling efficiency.

Step 2: Fmoc Deprotection and Elongation

  • Procedure: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Causality & Validation: Removes the N-terminal Fmoc to allow continued peptide elongation. Validate by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 299 nm.

Step 3: Selective Ns Deprotection

  • Procedure: Swell the resin in DMF. Prepare a deprotection cocktail of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF. Add to the resin and agitate for 1 hour at room temperature[5]. Wash extensively with DMF and DCM.

  • Causality & Validation: DBU is utilized because it is a strong, non-nucleophilic base that efficiently generates the thiolate without causing side reactions on the peptide backbone. Validate the deprotection by performing a micro-cleavage (TFA/TIPS/H₂O) on a 2 mg resin aliquot and analyzing via LC-MS. The mass must reflect a precise drop of 185 Da (loss of the Nosyl group).

Step 4: Orthogonal Derivatization

  • Procedure: The newly liberated β -amine of the D-Dap residue can now be subjected to on-resin lactamization (cyclization with an unprotected Asp/Glu residue) or conjugated to a payload (e.g., a fluorophore or PEG chain)[4].

Quantitative Data: Optimization of Deprotection Cocktails

The choice of thiol and base profoundly impacts the kinetics and purity of the Ns deprotection step. The table below summarizes quantitative optimization data for the unmasking of the Dap side-chain.

Thiol ReagentBase CatalystSolventTime (min)Cleavage EfficiencyMechanistic Notes & Causality
Thiophenol (5% v/v) K2​CO3​ (excess)DMF120>99%Highly efficient due to the superior nucleophilicity of the aryl thiolate. However, thiophenol is highly toxic and malodorous.
2-Mercaptoethanol (5% v/v) DBU (2% v/v)DMF60>98%Optimal Protocol. DBU accelerates kinetics compared to carbonate bases. Aliphatic thiols are less malodorous and easier to wash from the resin[5].
1-Dodecanethiol (10% v/v) DIPEA (5% v/v)NMP240~85%Sluggish reaction. DIPEA is insufficiently basic to generate a high concentration of thiolate, leading to incomplete cleavage.

References

  • Tourwé, D., et al. "Cyclic Enkephalins with a Diversely Substituted Guanidine Bridge or a Thiourea Bridge: Synthesis, Biological and Structural Evaluations." National Center for Biotechnology Information (PMC), [Link]

  • Albericio, F., et al. "Orthogonal Chemistry for the Synthesis of Thiocoraline–Triostin Hybrids. Exploring their Structure–Activity Relationship." ACS Publications, [Link]

Sources

Exploratory

Fmoc-D-Dap(Ns)-OH: Physicochemical Profiling, Molecular Weight Significance, and Advanced SPPS Applications

Executive Summary In the landscape of modern peptidomimetic drug development, the precise architectural control of peptide backbones is paramount. Fmoc-D-Dap(Ns)-OH is a highly specialized, orthogonally protected amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug development, the precise architectural control of peptide backbones is paramount. Fmoc-D-Dap(Ns)-OH is a highly specialized, orthogonally protected amino acid derivative that serves as a critical chiral building block in solid-phase peptide synthesis (SPPS)[]. With a precise molecular weight of 511.50 g/mol [], this molecule provides researchers with a robust platform for synthesizing branched peptides, polyamine conjugates, and site-specifically modified therapeutics. This whitepaper deconstructs the physicochemical properties of Fmoc-D-Dap(Ns)-OH, explains the causality behind its structural design, and provides a self-validating methodology for its application in Fukuyama-Mitsunobu alkylation workflows.

Physicochemical Profiling & Structural Deconstruction

To effectively utilize Fmoc-D-Dap(Ns)-OH, one must first understand the quantitative and functional properties of its structural domains.

Quantitative Data Summary
PropertyValue
Molecular Weight 511.50 g/mol []
Molecular Formula C₂₄H₂₁N₃O₈S[3]
CAS Number 487027-90-7[]
Core Scaffold D-2,3-diaminopropionic acid (D-Dap)
α -Amine Protection Fmoc (Fluorenylmethyloxycarbonyl)
β -Amine Protection Ns (o-Nitrobenzenesulfonyl)
Causality of Structural Components

The design of Fmoc-D-Dap(Ns)-OH is an exercise in precise chemical orthogonality:

  • The D-Dap Core: The D-configuration of the 2,3-diaminopropionic acid backbone introduces proteolytic resistance, a critical factor in improving the half-life and bioavailability of peptide-based therapeutics[4].

  • The Fmoc Group: Protecting the α -amine, the Fmoc group is base-labile. It allows for standard, automated SPPS elongation using secondary amines like piperidine without affecting the side chain[5].

  • The Ns (Nosyl) Group: The nosyl group serves a dual purpose. First, it is fully orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) groups, being cleavable only by soft nucleophiles such as thiolates[6]. Second, the strong electron-withdrawing nature of the nitrobenzenesulfonyl moiety increases the acidity of the sulfonamide proton (pKa ~ 5–7). This activates the nitrogen, transforming it into an excellent nucleophile for Fukuyama-Mitsunobu alkylation[7].

The Significance of the 511.50 Da Molecular Weight in SPPS

In solid-phase peptide synthesis, the molecular weight of a building block is not merely a physical constant; it dictates the thermodynamics and stoichiometry of the coupling reaction.

A molecular weight of 511.50 Da is exceptionally high for a single amino acid, driven by the heavy steric bulk of the Fmoc (222 Da) and Ns (186 Da) groups.

  • Steric Hindrance and Resin Swelling: The substantial volume of this 511.50 Da molecule can lead to incomplete coupling on highly loaded resins. Consequently, researchers must use low-loading resins (0.3–0.5 mmol/g) and highly efficient coupling reagents (e.g., HATU/DIPEA) to overcome steric clashes during amide bond formation[8].

  • Mass Spectrometry Validation: The exact mass is the primary metric for self-validating the synthesis. During LC-MS monitoring, the expected [M+H]+ peak for the free building block is 512.5 m/z .

Mechanistic Insights: Orthogonality and the Fukuyama Alkylation

The true power of Fmoc-D-Dap(Ns)-OH lies in its orthogonal reactivity. The Ns group allows the β -amine to remain masked during standard peptide elongation, only to be selectively unmasked or modified later[9].

OrthogonalDeprotection Start Peptide-Resin Fmoc-D-Dap(Ns)-OH Cond1 20% Piperidine / DMF Start->Cond1 Base Cleavage Cond2 Thiol / Base / DMF Start->Cond2 Nucleophilic Cleavage Int1 Free α-Amine (Ns intact) Cond1->Int1 Int2 Free β-Amine (Fmoc intact) Cond2->Int2

Orthogonal deprotection pathways for Fmoc-D-Dap(Ns)-OH in SPPS.

Beyond simple deprotection, the Ns group enables the Fukuyama-Mitsunobu Alkylation . Because the Ns group lowers the pKa of the amine, it can react directly with primary or secondary alcohols under Mitsunobu conditions (DEAD/PPh₃) to form an N-alkylated intermediate[7].

FukuyamaAlkylation NsAmine Ns-Protected β-Amine Mitsunobu R-OH, PPh3, DIAD (Mitsunobu) NsAmine->Mitsunobu Alkylated N-Alkyl-N-Ns Intermediate Mitsunobu->Alkylated Alkylation Deprotect PhSH, K2CO3 (Thiolate) Alkylated->Deprotect Product Secondary β-Amine (Alkylated) Deprotect->Product Ns Removal

Fukuyama-Mitsunobu alkylation workflow utilizing the nosyl-activated beta-amine.

Experimental Methodology: Self-Validating Protocol for Incorporation & Alkylation

To ensure absolute scientific integrity, the following protocol integrates self-validating checkpoints to confirm the successful manipulation of the 511.50 Da building block.

Phase 1: Coupling of Fmoc-D-Dap(Ns)-OH
  • Preparation : Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 30 minutes.

  • Activation : Dissolve Fmoc-D-Dap(Ns)-OH (3.0 equiv., 153.45 mg based on MW 511.50) and HATU (2.9 equiv.) in minimal DMF. Add DIPEA (6.0 equiv.) to activate the carboxylic acid.

  • Coupling : Add the activated mixture to the resin. Agitate for 60–90 minutes at room temperature.

  • Validation Checkpoint 1 (Colorimetric) : Perform a Ninhydrin (Kaiser) test. A clear/yellow bead indicates complete consumption of the primary amine. If blue, repeat the coupling step.

Phase 2: On-Resin Fukuyama-Mitsunobu Alkylation
  • Fmoc Removal : Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the α -amine for further elongation, or leave Fmoc intact if modifying the side chain first[6].

  • Alkylation : To the Ns-protected peptide-resin, add the desired alcohol (R-OH, 5.0 equiv.) and triphenylphosphine (PPh₃, 5.0 equiv.) in anhydrous THF/DCM.

  • Initiation : Dropwise, add DIAD (5.0 equiv.) at 0 °C, then allow the reaction to warm to room temperature and agitate for 2 hours[7].

  • Validation Checkpoint 2 (Mass Shift) : Cleave a micro-aliquot of the resin using TFA. Analyze via LC-MS. The target mass should equal: (Mass of Peptide) + (Mass of R-group) - 18 Da (H₂O).

Phase 3: Nosyl Deprotection
  • Thiolate Cleavage : Treat the alkylated resin with 2-mercaptoethanol (10.0 equiv.) and DBU (5.0 equiv.) in DMF for 30 minutes. Alternatively, use thiophenol and K₂CO₃[8].

  • Washing : Wash the resin extensively with DMF and DCM to remove the highly colored nosyl byproducts.

  • Validation Checkpoint 3 (Mass Shift) : Cleave a second micro-aliquot. LC-MS analysis must show a precise mass reduction of 185 Da , confirming the quantitative removal of the Ns group and the generation of the secondary amine.

References

  • BOC Sciences. "Fmoc Amino Acids - BOC Sciences".
  • ChemSrc. "Fmoc-D-Dap(Ns)-OH结构式 - CAS号查询".
  • Schmidt, M. A. et al. "4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group".
  • Lokey Lab Protocols. "Protecting Groups". Wikidot.
  • PMC. "Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin".
  • Chem-Impex. "Nα-Fmoc-D-2,3-diaminopropionic acid".
  • Wikipedia. "Protecting group".
  • Hahn, F. et al. "Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited".

Sources

Foundational

Advanced Applications of Fmoc-D-Dap(Ns)-OH in Orthogonal Peptide Synthesis: A Technical Guide

Executive Summary In the landscape of complex peptidomimetic design and solid-phase peptide synthesis (SPPS), the ability to selectively modify specific amino acid side chains without disrupting the growing peptide backb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex peptidomimetic design and solid-phase peptide synthesis (SPPS), the ability to selectively modify specific amino acid side chains without disrupting the growing peptide backbone is paramount. Fmoc-D-Dap(Ns)-OH (CAS: 487027-90-7) serves as a highly specialized chiral building block designed for precisely this purpose. It is an Fmoc-protected derivative of D-2,3-diaminopropionic acid (D-Dap) featuring a nosyl (2-nitrobenzenesulfonyl, Ns) protecting group on its side-chain primary amine.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the physicochemical rationale behind the nosyl group's unique reactivity, explore its role in site-specific Fukuyama N-alkylation, and provide self-validating protocols to ensure high-fidelity synthesis of orthogonally protected polyamines and cyclic peptides.

Chemical Identity & Physicochemical Profiling

The utility of Fmoc-D-Dap(Ns)-OH stems from the distinct electronic properties of its protecting groups. The base-labile Fmoc group protects the α -amine, while the highly electron-withdrawing nosyl group protects the β -amine. This electron-withdrawing nature not only masks the amine but significantly lowers its pKa​ , activating it for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of Fmoc-D-Dap(Ns)-OH
ParameterSpecificationCausality / Relevance in Synthesis
CAS Number 487027-90-7Unique identifier for the D-enantiomer
Molecular Formula C24​H21​N3​O8​S Dictates mass spectrometric expected m/z [M+H]+ 512.5
Molecular Weight 511.50 g/mol Required for precise stoichiometric calculations during SPPS
Stereochemistry D-configuration (R)Confers enzymatic resistance to the resulting peptidomimetic
Side-Chain Protection Nosyl (o-Nitrobenzenesulfonyl)Orthogonal to Fmoc/Boc; activates the amine for Mitsunobu alkylation
Storage Conditions 2–8 °C, desiccatedPrevents premature hydrolysis or degradation of the Fmoc group

Mechanistic Grounding: The Nosyl Group in Orthogonal Synthesis

The strategic advantage of Fmoc-D-Dap(Ns)-OH lies in its absolute orthogonality. Traditional protecting groups like Boc (acid-labile) and Fmoc (base-labile) are standard in SPPS. The nosyl group introduces a third dimension: it is completely stable to both the 20% piperidine used for Fmoc deprotection and the 95% trifluoroacetic acid (TFA) used for Boc removal and resin cleavage.

Instead, the nosyl group is cleaved via a highly specific nucleophilic aromatic substitution ( SN​Ar ) mechanism using soft nucleophiles (thiolates) in the presence of a mild base.

OrthogonalProtection Core D-Dap Backbone Fmoc Fmoc Group (Base Labile) Core->Fmoc Boc Boc Group (Acid Labile) Core->Boc Nosyl Nosyl Group (Thiolate Labile) Core->Nosyl Pip 20% Piperidine Pip->Fmoc Cleaves Pip->Nosyl Stable TFA 95% TFA TFA->Boc Cleaves TFA->Nosyl Stable Thiol Thiolate / DBU Thiol->Nosyl Cleaves

Diagram 1: Orthogonal protection logic demonstrating the independent cleavage conditions for Fmoc, Boc, and Nosyl groups.

Application 1: Site-Specific N-Alkylation (Fukuyama-Mitsunobu Reaction)

The Causality of the Reaction

Secondary amines are notoriously difficult to alkylate selectively without over-alkylation to quaternary ammonium salts. The nosyl group solves this. By attaching the electron-withdrawing 2-nitrobenzenesulfonyl moiety to the β -amine of D-Dap, the pKa​ of the sulfonamide N-H is lowered to approximately 4-5. This allows it to be easily deprotonated under Mitsunobu conditions or by mild bases, forming a nucleophilic sulfonamide anion that reacts cleanly with primary or secondary alcohols (via Mitsunobu) or alkyl halides to form a tertiary sulfonamide .

Protocol: Solid-Phase Fukuyama Alkylation of Fmoc-D-Dap(Ns)-OH

Objective: To introduce a lipophilic alkyl chain specifically at the β -amine of the D-Dap residue. Self-Validation Metric: The Kaiser test will remain negative throughout the alkylation since the amine is masked as a sulfonamide. Validation requires micro-cleavage and LC-MS analysis.

  • Resin Coupling:

    • Swell 0.1 mmol of Rink Amide AM resin in DMF.

    • Couple Fmoc-D-Dap(Ns)-OH (0.3 mmol, 3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 1 hour.

    • Validation: Perform a Kaiser test. A negative (yellow) result confirms complete coupling.

  • Fmoc Deprotection:

    • Treat resin with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF (5x) and DCM (5x).

  • Mitsunobu Alkylation:

    • In a dry vessel under Argon, suspend the resin in anhydrous THF/DCM (1:1).

    • Add the target alcohol (R-OH, 5 eq) and Triphenylphosphine ( PPh3​ , 5 eq).

    • Cool to 0 °C, then add Diisopropyl azodicarboxylate (DIAD, 5 eq) dropwise.

    • Shake at room temperature for 4 hours.

    • Causality Note: DIAD activates the alcohol, while PPh3​ acts as the oxygen acceptor. The low pKa​ of the nosyl-protected amine ensures it acts as the sole nucleophile.

  • Validation (Micro-cleavage):

    • Cleave a 5 mg resin sample using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Analyze via LC-MS to confirm the mass shift corresponding to the addition of the R-group.

FukuyamaWorkflow Step1 Coupling Fmoc-D-Dap(Ns)-OH Step2 Deprotonation (Formation of Anion) Step1->Step2 PPh3/DIAD Step3 Mitsunobu Alkylation (DIAD, PPh3, R-OH) Step2->Step3 R-OH addition Step4 N-Alkyl-N-Nosyl Intermediate Step3->Step4 SN2 Displacement

Diagram 2: Logical workflow of the Fukuyama-Mitsunobu alkylation on solid support.

Application 2: Mild and Selective Nosyl Deprotection

The Causality of the Reaction

Once the desired N-alkylation is achieved, the nosyl group must be removed to free the secondary amine for further peptide elongation or macrocyclization. Unlike tosyl groups, which require harsh acidic conditions (e.g., HF) that destroy peptides, the o-nosyl group is removed via a nucleophilic aromatic substitution.

A thiolate anion (generated from 2-mercaptoethanol or thiophenol and a base like DBU) attacks the electron-deficient aromatic ring at the ipso position (bearing the sulfonyl group). This forms a transient Meisenheimer complex. The complex collapses, extruding sulfur dioxide ( SO2​ ) and releasing the free amine and a thioether byproduct.

Protocol: Thiolate-Mediated Nosyl Deprotection

Objective: To unmask the β -amine of the alkylated D-Dap residue on solid support. Self-Validation Metric: A positive chloranil test (detecting secondary amines) confirms successful deprotection.

  • Reagent Preparation:

    • Prepare a fresh solution of 2-Mercaptoethanol (10 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF.

    • Causality Note: DBU is a non-nucleophilic base strong enough to deprotonate the thiol, generating the highly nucleophilic thiolate anion required for the ipso attack.

  • Deprotection Reaction:

    • Add the thiolate solution to the resin-bound N-alkyl-N-nosyl peptide.

    • Shake at room temperature for 30 minutes.

    • Drain and repeat the treatment for another 30 minutes to ensure quantitative removal.

  • Washing and Validation:

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove the highly odorous thioether byproducts.

    • Perform a Chloranil test. A dark blue/green bead color confirms the presence of the newly liberated secondary amine.

MeisenheimerMechanism N_Nosyl N-Alkyl-N-Nosyl Amine Meisenheimer Meisenheimer Complex N_Nosyl->Meisenheimer ipso-attack Thiolate Thiolate Anion (RS⁻) Thiolate->Meisenheimer nucleophile Products Free Amine + SO₂ + Thioether Meisenheimer->Products collapse & SO₂ extrusion

Diagram 3: Mechanism of thiol-mediated nosyl deprotection via the Meisenheimer complex.

Conclusion

Fmoc-D-Dap(Ns)-OH is an indispensable tool for modern peptide chemists. By leveraging the unique electronic properties of the nosyl group, researchers can perform highly efficient, site-specific N-alkylations and orthogonal deprotections under remarkably mild conditions. Strict adherence to the self-validating protocols outlined above—utilizing precise stoichiometric control and intermediate analytical verification—ensures the successful synthesis of complex, highly modified peptide therapeutics.

References

  • ResearchGate. (2025). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited. Retrieved from[Link]

  • Monash University. (2025). Synthesis of N-Alkyl Amino Acids and Nosyl Deprotection Mechanisms. Retrieved from[Link]

Exploratory

The Nosyl (Ns) Protecting Group in Advanced Peptide Synthesis: Mechanistic Insights, Protocols, and Applications

Executive Summary In the landscape of advanced peptide synthesis, the construction of secondary amines—such as N -methylated peptides, cyclic peptides, and polyamines—presents significant steric and electronic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced peptide synthesis, the construction of secondary amines—such as N -methylated peptides, cyclic peptides, and polyamines—presents significant steric and electronic challenges. Introduced in 1995, the Fukuyama amine synthesis utilizing the 2-nitrobenzenesulfonyl (or 4-nitrobenzenesulfonyl) protecting group, commonly known as the Nosyl (Ns) group , revolutionized this process[1]. Acting as a dual-purpose protecting and activating moiety, the Ns group enables the efficient alkylation of primary amines under mild conditions and subsequent facile deprotection via nucleophilic aromatic substitution (SNAr)[2]. This whitepaper provides an in-depth mechanistic analysis, comparative stability data, and self-validating protocols for integrating the Ns strategy into Solid-Phase Peptide Synthesis (SPPS).

The Chemical Logic of the Nosyl Group

The utility of the Nosyl group is rooted in its unique electronic properties, which solve two fundamental problems in peptide chemistry: amine activation and orthogonal deprotection .

Amine Activation for Alkylation

Standard amine protecting groups like Fmoc or Boc render the nitrogen nucleophilically inert but do not sufficiently increase the acidity of the N-H bond to allow for mild alkylation[3]. In contrast, the Ns group features a highly electron-withdrawing nitro group on a sulfonyl aromatic ring. This strong electron-withdrawing effect lowers the pKa of the sulfonamide proton to approximately 4–5[2]. Consequently, the Ns-protected amine can be readily deprotonated by weak bases (e.g., K2CO3) for direct alkylation with alkyl halides, or utilized directly in Mitsunobu reactions (using an alcohol, phosphine, and azodicarboxylate) to form secondary amines in near-quantitative yields[4],[2].

The Meisenheimer Deprotection Mechanism

Unlike the structurally similar Tosyl (Ts) group, which requires extremely harsh conditions for removal (e.g., Na/NH3 or HF), the Ns group is easily cleaved under mild, basic conditions using soft nucleophiles like thiols[2],[5]. The deprotection is driven by the electron-deficient nature of the nitroaromatic ring.

A thiolate anion (generated from thiophenol or 2-mercaptoethanol and a base like DBU) attacks the aromatic ring at the position ortho or para to the nitro group. This forms a stabilized Meisenheimer complex [2],[6]. The complex rapidly collapses, expelling sulfur dioxide (SO2) and a thioether byproduct, thereby releasing the free secondary amine[2].

Meisenheimer A Ns-Protected Amine B Thiolate Attack A->B Base (e.g., DBU) C Meisenheimer Complex B->C SNAr D SO2 Expulsion C->D Rearrangement E Free Amine + Thioether D->E Cleavage

Thiol-mediated SNAr deprotection mechanism of the Nosyl group via a Meisenheimer complex.

Comparative Stability and Orthogonality

A critical requirement for any protecting group in SPPS is its orthogonality to existing chemistries. The Ns group is highly stable under both the acidic conditions used for Boc removal/resin cleavage (e.g., TFA) and the basic conditions used for Fmoc removal (e.g., 20% piperidine)[7],[5]. This complete orthogonality allows researchers to selectively manipulate specific residues without globally deprotecting the peptide.

Table 1: Comparative Stability of Common Amine Protecting Groups in SPPS [3],[8],[7]

Protecting GroupCleavage ReagentAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Primary Application in SPPS
Nosyl (Ns) Thiol + DBU / K2CO3Highly StableHighly Stable N -alkylation, secondary amine synthesis
Fmoc 20% Piperidine in DMFHighly StableLabileStandard N -alpha transient protection
Boc Trifluoroacetic Acid (TFA)LabileHighly StableOrthogonal side-chain protection
Tosyl (Ts) Na/NH3 or HFHighly StableHighly StableArg/His side-chain protection (historically)

Integration into Solid-Phase Peptide Synthesis (SPPS)

The synthesis of N -methylated peptides is a primary application of the Ns strategy. N -methylation induces conformational restriction in the peptide backbone, significantly enhancing resistance to proteolysis, membrane permeability, and receptor selectivity[9].

The workflow involves transiently replacing the Fmoc group with the Ns group on the resin-bound peptide. Once the amine is activated by the Ns group, it is alkylated. Following alkylation, the Ns group is cleaved, revealing a secondary amine ready for the coupling of the next amino acid[9],[10].

SPPS_Workflow S1 1. Fmoc Deprotection (20% Piperidine/DMF) S2 2. Nosylation (Ns-Cl, DIPEA/DMF) S1->S2 S3 3. N-Alkylation (Mitsunobu or MeI/Base) S2->S3 Amine Activated (pKa ~4) S4 4. Ns Deprotection (PhSH, DBU/DMF) S3->S4 N-Alkyl-Ns Intermediate S5 5. Next Amino Acid Coupling (HATU, DIPEA) S4->S5 Free Secondary Amine

Solid-phase peptide synthesis workflow for N-methylated peptides utilizing the Ns strategy.

Self-Validating Experimental Protocols

The following protocols outline the standard workflow for on-resin N -methylation using the Nosyl strategy. These procedures are designed to be self-validating; the success of each step can be monitored via micro-cleavage and LC-MS analysis.

Protocol A: On-Resin Nosylation

Objective: Protect and activate the N -terminal primary amine.

  • Preparation: Swell the resin-bound peptide (with the N -terminal Fmoc group removed) in anhydrous DMF for 20 minutes[11].

  • Reaction: In a separate vial, dissolve 4.0 equivalents of 2-nitrobenzenesulfonyl chloride (Ns-Cl) and 8.0 equivalents of N,N -diisopropylethylamine (DIPEA) in a minimal volume of CH2Cl2/DMF (1:1).

  • Coupling: Add the solution to the resin and agitate at room temperature for 1–2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete capping of the primary amine. Wash the resin thoroughly with DMF (5 × 1 min) and CH2Cl2 (5 × 1 min).

Protocol B: On-Resin N -Alkylation (Mitsunobu Approach)

Objective: Alkylate the activated Ns-sulfonamide.

  • Preparation: Swell the Ns-protected resin in anhydrous THF[6].

  • Reagent Addition: Add 5.0 equivalents of Triphenylphosphine (PPh3) and 5.0 equivalents of the desired alcohol (e.g., anhydrous Methanol for methylation) to the resin.

  • Activation: Dropwise, add 5.0 equivalents of Diisopropyl azodicarboxylate (DIAD) under a nitrogen atmosphere[4].

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with THF, CH2Cl2, and DMF to remove phosphine oxide byproducts.

Protocol C: Nosyl Deprotection

Objective: Cleave the Ns group to yield the free secondary amine.

  • Cocktail Preparation: Prepare a deprotection solution containing 5.0 equivalents of Thiophenol (PhSH) and 5.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF[11]. (Note: 2-mercaptoethanol can be substituted for thiophenol to reduce odor, though reaction times may increase[12]).

  • Reaction: Add the cocktail to the resin and agitate at room temperature for 90 minutes.

  • Repetition: Drain and repeat the deprotection step a second time for another 90 minutes to ensure complete cleavage[11],[6].

  • Cleanup: Wash the resin extensively with DMF (10 × 1 min) to completely remove thiophenol odor and the thioether byproduct. The resin is now ready for the coupling of the next amino acid.

Troubleshooting and Reaction Optimization

Despite its reliability, the Ns strategy can encounter specific failure modes, particularly during the deprotection phase.

  • Incomplete Deprotection (Steric Hindrance): Bulky substituents near the nitrogen atom (e.g., highly branched alkyl groups) can impede the approach of the thiolate nucleophile to the aromatic ring, slowing down the SNAr reaction[6].

    • Solution: Elevate the reaction temperature to 50 °C or utilize a less sterically hindered, more nucleophilic thiol such as 2-mercaptoethanol or a solid-supported thiophenol[13],[6].

  • Reagent Degradation: Thiols are highly susceptible to oxidation, forming disulfides that are inactive for deprotection.

    • Solution: Always use freshly opened or properly degassed thiols. Ensure the DBU base has not degraded due to moisture exposure[6].

  • Premature Nitro Group Reduction: If the peptide sequence requires the use of strong reducing agents prior to Ns cleavage, the nitro group on the nosyl moiety may be accidentally reduced to an aniline. This renders the aromatic ring electron-rich, completely preventing the nucleophilic aromatic substitution required for cleavage[6].

    • Solution: Strictly sequence the synthesis so that Ns deprotection occurs prior to any global reductive steps.

References

  • "Fukuyama amine synthesis - ResearchGate", researchgate.net, 4

  • "Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC", nih.gov, 1

  • "Fukuyama Amine Synthesis | Chem-Station Int. Ed.", chem-station.com, 2

  • "A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl", tcichemicals.com,5

  • "Protecting Agents - TCI Chemicals", tcichemicals.com, 3

  • "Technical Support Center: Troubleshooting Nosyl Deprotection Reactions - Benchchem", benchchem.com, 6

  • "A Comparative Guide to the Stability of the 4 ... - Benchchem", benchchem.com, 8

  • "LYSINE - Iris Biotech GmbH", iris-biotech.de, 7

  • "Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids - ACS Publications", acs.org, 9

  • "A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids", researchgate.net, 10

  • "Small Changes Make the Difference for SIRT2: Two Different Binding Modes for 3-Arylmercapto-Acylated Lysine Derivatives | Biochemistry - ACS Publications", acs.org, 11

  • "N-Nosyl-α-amino acids in solution phase peptide synthesis | Request PDF - ResearchGate", researchgate.net, 12

  • "Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol", thieme-connect.de, 13

Sources

Foundational

commercial suppliers of Fmoc-D-Dap(Ns)-OH

An In-Depth Technical Whitepaper on the Sourcing and Application of Fmoc-D-Dap(Ns)-OH in Advanced Peptidomimetic Synthesis Executive Summary In the rapidly evolving landscape of peptide drug development, the demand for m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Sourcing and Application of Fmoc-D-Dap(Ns)-OH in Advanced Peptidomimetic Synthesis

Executive Summary

In the rapidly evolving landscape of peptide drug development, the demand for metabolically stable, site-specifically modified peptidomimetics has never been higher. As a Senior Application Scientist, I frequently encounter the challenge of functionalizing peptide side chains without inducing unwanted side reactions, such as over-alkylation. Fmoc-D-Dap(Ns)-OH (CAS: 487027-90-7) represents a masterclass in protecting group orthogonality and stereochemical design. This whitepaper deconstructs the commercial sourcing, chemical causality, and operational protocols for utilizing this critical building block in solid-phase peptide synthesis (SPPS).

The Strategic Logic of Fmoc-D-Dap(Ns)-OH

The molecular architecture of Fmoc-D-Dap(Ns)-OH—chemically known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2-nitrophenyl)sulfonamido)propanoic acid—is engineered to solve two distinct problems in drug design: proteolytic instability and synthetic intractability.

The Causality of the D-Stereocenter: Native L-peptides are highly susceptible to degradation by endogenous proteases, severely limiting their in vivo half-life. By incorporating the D-enantiomer of 2,3-diaminopropionic acid (D-Dap), chemists introduce a localized structural inversion. This stereochemical disruption effectively blinds local proteases to the peptide backbone, extending the pharmacokinetic lifespan of the therapeutic candidate [1].

The Dual Role of the Ns (o-Nosyl) Group: The 2-nitrobenzenesulfonyl (Ns) group on the side-chain amine is not merely a passive shield; it is an active participant in the synthesis. Traditional protecting groups like Boc or Alloc either lack orthogonality with global cleavage conditions or require messy palladium catalysis. The Ns group, however, exerts a powerful electron-withdrawing effect, acidifying the sulfonamide proton (pKa ~13). This precise electronic tuning allows the nitrogen to act as a nucleophile in a Fukuyama-Mitsunobu reaction or direct halide alkylation, strictly halting at mono-alkylation and preventing the formation of quaternary ammonium salts[4].

Logic N1 Ns-Protected Primary Amine (pKa ~13) N2 Deprotonation / Activation (Base or Mitsunobu) N1->N2 R-OH / DIAD N3 Mono-Alkylated Sulfonamide (No Over-Alkylation) N2->N3 Alkyl Transfer N4 Thiolytic Cleavage (SNAr via Meisenheimer) N3->N4 RS⁻ / DBU N5 Free Secondary Amine N4->N5 -SO2

Fig 1. Mechanistic rationale of the Fukuyama alkylation and deprotection sequence.

Commercial Supplier Landscape & Sourcing Metrics

When procuring unnatural amino acids for GMP or high-throughput discovery, supply chain reliability and chemical purity are paramount. Impurities such as the L-enantiomer or des-Ns byproducts can catastrophically derail a synthesis. Below is a consolidated matrix of verified commercial suppliers for Fmoc-D-Dap(Ns)-OH [1][2][3].

SupplierChemical Nomenclature / Product NameCAS NumberCatalog / SKUStated Purity
BOC Sciences Fmoc-D-Dap(Ns)-OH487027-90-7BAT-017263>98%
BLD Pharm (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2-nitrophenyl)sulfonamido)propanoic acid487027-90-7BD02522824>98%
Fisher Scientific (IRIS Biotech) 1GR Fmoc-D-Dap(Ns)-OH487027-90-717201833Analytical Grade
ABCR (via Linegal) Fmoc-D-Dap(Ns)-OH487027-90-7N/A>97%

Note: Pricing is highly variable based on bulk inquiries, but standard research quantities (1g - 5g) typically range from $200 to $900 USD depending on the distributor's regional markups.

Mechanistic Workflow: The Solid-Phase Fukuyama Alkylation

The true power of Fmoc-D-Dap(Ns)-OH is unleashed during on-resin side-chain modification. The workflow relies on a self-validating sequence of coupling, alkylation, and deprotection.

Workflow A 1. Fmoc-D-Dap(Ns)-OH Coupling (DIC/Oxyma) B 2. Fmoc Deprotection & Peptide Elongation A->B C 3. Fukuyama Alkylation (R-OH, DIAD, PPh3) B->C D 4. Ns Deprotection (2-Mercaptoethanol, DBU) C->D E 5. Global Cleavage (TFA/TIPS/H2O) D->E F Site-Specifically Alkylated D-Dap Peptide E->F

Fig 2. Step-by-step solid-phase workflow for incorporating and modifying Fmoc-D-Dap(Ns)-OH.

Experimental Protocol: Site-Specific Side-Chain Modification

To ensure absolute trustworthiness and reproducibility, the following protocol outlines the exact stoichiometric and environmental conditions required to execute this chemistry on a solid support.

Phase 1: Amino Acid Coupling

Causality: Unnatural amino acids are prone to epimerization during activation. We utilize DIC/Oxyma Pure instead of HATU/DIPEA to maintain a neutral-to-slightly-acidic coupling environment, preserving the D-stereocenter.

  • Swell the resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.

  • Prepare a solution of Fmoc-D-Dap(Ns)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq) to the solution. Pre-activate for 2 minutes.

  • Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Phase 2: On-Resin Mitsunobu Alkylation

Causality: The Mitsunobu reaction requires strictly anhydrous conditions to prevent the premature hydrolysis of the DIAD/PPh3 betaine intermediate.

  • Ensure the resin is completely dry by washing with anhydrous THF (3 × 1 min).

  • In a dry vial under Argon, dissolve the target primary or secondary alcohol (R-OH) (0.5 mmol, 5 eq) and Triphenylphosphine (PPh3) (0.5 mmol, 5 eq) in 2 mL anhydrous THF.

  • Add the solution to the resin.

  • Dropwise, add Diisopropyl azodicarboxylate (DIAD) (0.5 mmol, 5 eq) to the resin suspension.

  • Agitate in the dark at room temperature for 3 hours.

  • Wash the resin with THF (3 × 1 min), DMF (3 × 1 min), and DCM (3 × 1 min).

Phase 3: Ns Deprotection (Thiolytic Cleavage)

Causality: The removal of the Ns group requires a nucleophilic aromatic substitution (SNAr). DBU deprotonates 2-mercaptoethanol, forming a highly nucleophilic thiolate that attacks the electron-deficient ortho-nitro ring, releasing SO2 and the free secondary amine.

  • Prepare a deprotection cocktail of DMF / 2-Mercaptoethanol / DBU (90:5:5 v/v/v).

  • Add 3 mL of the cocktail to the resin and agitate for 30 minutes.

  • Drain and repeat the treatment with fresh cocktail for another 30 minutes.

  • Wash the resin extensively with DMF (5 × 1 min) to remove all traces of DBU and thiols, followed by DCM (5 × 1 min).

Phase 4: Quality Control & Analytical Validation

Self-Validating System: Before proceeding with further peptide elongation or final cleavage, it is mandatory to verify the success of the alkylation and deprotection.

  • Isolate ~1 mg of the resin and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • Evaporate the TFA under a stream of nitrogen, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Data Interpretation: The target mass must reflect the addition of the R-group and the complete loss of the Ns moiety (-185 Da). The absence of a +185 Da adduct confirms that the thiolytic cleavage was 100% efficient.

References

  • Fisher Scientific (IRIS Biotech). "1GR Fmoc-D-Dap(Ns)-OH." Fisher Scientific European Catalog. Available at: [Link]

  • Olsen, C. A., et al. "Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins." European Journal of Organic Chemistry, ResearchGate. Available at:[Link]

Exploratory

An In-Depth Technical Guide to Ns-Protected Amino Acids: Mechanisms, Applications, and Workflows in Modern Peptide Synthesis

The synthesis of complex peptidomimetics, particularly those requiring site-specific N-alkylation to improve proteolytic stability and bioavailability, presents a significant chemical challenge. Traditional protecting gr...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex peptidomimetics, particularly those requiring site-specific N-alkylation to improve proteolytic stability and bioavailability, presents a significant chemical challenge. Traditional protecting groups like Fmoc and Boc often fail during N-alkylation due to their susceptibility to the strong bases required to deprotonate standard amides, leading to premature cleavage or catastrophic racemization at the α-carbon.

The introduction of the Nosyl (Ns) group —specifically o-nitrobenzenesulfonyl (o-NBS) and p-nitrobenzenesulfonyl (p-NBS)—revolutionized this space[1]. By acting simultaneously as a robust protecting group and a powerful electron-withdrawing activator, the Nosyl group enables the highly efficient Fukuyama amine synthesis, allowing for racemization-free N-alkylation and chemoselective deprotection under exceptionally mild conditions[2].

Mechanistic Foundations of the Nosyl Group

The utility of Ns-protected amino acids is rooted in the precise electronic manipulation of the sulfonamide nitrogen. Understanding the causality behind these electronic shifts is critical for optimizing synthetic yields.

The Causality of Enhanced N-H Acidity

When an amino acid is protected with Nosyl chloride (NsCl), the resulting sulfonamide nitrogen is flanked by the highly electron-withdrawing sulfonyl moiety, which is further polarized by the nitro group on the aromatic ring. This inductive effect drastically lowers the pKa of the sulfonamide N-H proton from a typical amine pKa of ~35 down to approximately 10–11[1].

Why this matters: This enhanced acidity allows for deprotonation using very mild bases (e.g., K₂CO₃ or DBU) rather than the harsh bases (e.g., NaH) typically required for amide alkylation. Because the base is mild, the stereocenter at the α-carbon remains completely untouched, ensuring 100% retention of chirality during the alkylation step[2].

Deprotection via Nucleophilic Aromatic Substitution (SₙAr)

Unlike Fmoc (cleaved by base-induced β-elimination) or Boc (cleaved by acid-induced carbocation formation), the Nosyl group is cleaved via a Meisenheimer complex[3]. When treated with a "soft" nucleophile like a thiolate (generated from thiophenol or 2-mercaptoethanol and a base), the thiolate attacks the electron-deficient ipso-carbon of the nitrobenzene ring. The nitro group stabilizes the resulting anionic Meisenheimer intermediate. This complex rapidly collapses, releasing sulfur dioxide (SO₂), a thioether byproduct, and the free secondary amine[1].

Comparative Analysis of Amine Protecting Groups

To justify the selection of the Nosyl group in complex syntheses, we must benchmark it against standard orthogonal protecting groups. The quantitative and qualitative data below summarizes their operational parameters.

Protecting GroupCleavage ReagentAcid StabilityBase StabilitySuitability for N-Alkylation
Nosyl (Ns) Thiols + mild base (e.g., PhSH / DBU)Excellent (Stable to TFA, HCl)Excellent (Stable to Piperidine)Optimal (pKa ~11 allows mild alkylation)
Fmoc Secondary amines (e.g., 20% Piperidine)ExcellentLabile Poor (Cleaves under basic alkylation conditions)
Boc Strong acids (e.g., TFA, HCl)Labile ExcellentModerate (Requires strong bases; risk of racemization)
Cbz (Z) H₂/Pd or strong acids (HF, HBr)ModerateModerateModerate (Requires strong bases)
Tosyl (Ts) Na/NH₃ (liquid) or harsh acidsExtremeExtremeGood (But cleavage destroys peptide backbones)[2]

Table 1: Operational comparison of standard α-amino protecting groups in peptide synthesis.

Workflow Visualization: The Fukuyama Amine Synthesis

The logical progression of utilizing Ns-protected amino acids follows a strict three-phase sequence: Protection, Alkylation, and Deprotection.

Fukuyama_Workflow Step1 1. Sulfonylation (Protection) Amino Acid + NsCl + Base Step2 2. Deprotonation pKa lowered to ~11 Step1->Step2 Forms Nosylamide Step3 3. N-Alkylation Alkyl Halide or Mitsunobu Step2->Step3 Mild Base (K2CO3) Step4 4. SNAr Attack (Deprotection) Thiolate attacks ipso-carbon Step3->Step4 N-Alkyl Nosylamide Step5 5. Meisenheimer Complex Collapse & SO2 Release Step4->Step5 Thiophenol + DBU Step6 6. Free Secondary Amine Isolated N-Alkyl Amino Acid Step5->Step6 Cleavage

Logical workflow of the Fukuyama amine synthesis using Nosyl protection.

Validated Experimental Protocols

The following protocols outline the self-validating systems required to synthesize and utilize Ns-protected amino acids. Each step includes the mechanistic rationale (causality) for the chosen conditions.

Phase I: Nosyl Protection of α-Amino Acids (Schotten-Baumann Conditions)

Objective: Selectively protect the α-amine while leaving the carboxylic acid free for downstream coupling.

  • Preparation: Dissolve the free amino acid (10 mmol) in 1M aqueous Na₂CO₃ (25 mL).

  • Reagent Addition: Dissolve o-nitrobenzenesulfonyl chloride (o-NsCl, 11 mmol) in 1,4-dioxane (25 mL). Add the organic solution dropwise to the aqueous amino acid solution at 0 °C over 30 minutes.

    • Causality: The biphasic Schotten-Baumann system ensures the amino acid remains deprotonated and nucleophilic in the aqueous phase, while the NsCl remains stable in the organic phase, reacting only at the interface. This minimizes the competitive hydrolysis of the sulfonyl chloride[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control: Monitor by TLC (Hexane/EtOAc 7:3). The Ns-amino acid will exhibit a higher Rf than the highly polar starting material.

  • Workup & Validation: Wash the aqueous layer with diethyl ether to remove unreacted NsCl. Acidify the aqueous layer to pH 2 using 1M HCl, which protonates the carboxylate, driving the Ns-protected amino acid out of solution. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Phase II: Site-Specific N-Alkylation (Methylation)

Objective: Introduce an alkyl group to the sulfonamide nitrogen without racemizing the α-carbon.

  • Preparation: Dissolve the Ns-protected amino acid methyl ester (5 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered K₂CO₃ (15 mmol) and stir for 15 minutes at room temperature.

    • Causality: DMF is highly polar and aprotic, accelerating Sₙ2 reactions. K₂CO₃ is perfectly calibrated to deprotonate the acidic sulfonamide (pKa ~11) but is entirely incapable of abstracting the α-proton, ensuring zero racemization[2].

  • Alkylation: Add methyl iodide (MeI, 10 mmol) or dimethyl sulfate dropwise[4]. Stir for 12 hours. Alternatively, Mitsunobu conditions (ROH, PPh₃, DIAD) can be used for bulkier alkyl groups[5],[6].

  • Workup: Quench with water to dissolve the inorganic salts. Extract the N-methyl-Ns-amino acid with EtOAc. Wash the organic layer extensively with brine to remove DMF.

Phase III: Chemoselective Denosylation

Objective: Remove the Nosyl group to reveal the secondary amine, leaving other protecting groups intact.

  • Preparation: Dissolve the N-alkyl-Ns-amino acid (5 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add thiophenol (6 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mmol)[1].

    • Causality: DBU deprotonates thiophenol to generate a highly nucleophilic thiolate. The thiolate specifically targets the electron-deficient aromatic ring of the Nosyl group via SₙAr. Because this cleavage relies on nucleophilic attack rather than acid/base hydrolysis, orthogonal groups like Boc, Fmoc, and standard peptide bonds remain completely unaffected[3].

  • Reaction: Stir at room temperature for 1–2 hours. The solution often turns bright yellow due to the formation of the Meisenheimer complex.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Purify the resulting free secondary amine via flash column chromatography to separate it from the thioether byproduct.

Sources

Foundational

Engineering Constrained Peptides: A Technical Guide to Fmoc-D-Dap(Ns)-OH Mediated Macrocyclization and N-Alkylation

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the structural limitations of linear peptides—namely, their susceptibility to proteolytic degradation and their inability to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the structural limitations of linear peptides—namely, their susceptibility to proteolytic degradation and their inability to maintain bioactive conformations in solution. Constrained peptides, particularly macrocycles and stapled architectures, resolve these issues by locking the peptide into a rigid, target-binding conformation.

Among the advanced building blocks available for solid-phase peptide synthesis (SPPS), Fmoc-D-Dap(Ns)-OH (N-α-Fmoc-N-β-nosyl-D-2,3-diaminopropionic acid) is a uniquely powerful tool. This guide explores the mechanistic causality, comparative advantages, and self-validating protocols for utilizing this building block to engineer highly constrained peptide architectures.

Mechanistic Rationale: The Triad of Constraint

The utility of Fmoc-D-Dap(Ns)-OH lies in the synergistic combination of its three structural features: the ultra-short side chain, the D-stereocenter, and the dual-purpose Nosyl protecting group.

The Dap Side Chain: Maximizing Rigidity

Diaminopropionic acid (Dap) possesses the shortest possible amino-functionalized side chain (a single methylene group, –CH₂–). When utilized in side-chain-to-side-chain or head-to-side-chain macrocyclization, Dap provides the tightest possible constraint compared to its longer homologs (Dab, Orn, or Lys). This minimizes the entropic penalty of binding and restricts the peptide backbone to a highly defined topography.

The D-Stereocenter: Entropic Pre-organization

A common failure point in peptide 1 is the competition between intramolecular cyclization and intermolecular oligomerization. Incorporating a D-amino acid adjacent to L-amino acids frequently induces a Type II' β-turn. This turn forces the reactive termini into close spatial proximity, entropically pre-organizing the linear precursor and dramatically enhancing the kinetics of intramolecular lactamization.

The Nosyl (Ns) Group: Protection Meets Activation

The o-nitrobenzenesulfonyl (Nosyl or o-NBS) group is not a passive spectator. Its strong electron-withdrawing nature acidifies the sulfonamide proton (pKa ~9). This allows the nitrogen to act as a nucleophile in the 2, enabling site-specific N-alkylation directly on the solid support. Following alkylation, the Nosyl group can be3, revealing a secondary amine ready for subsequent branching or cyclization.

Comparative Analysis of Dap Protecting Groups

To justify the selection of the Nosyl group, we must compare it against standard orthogonal protecting groups. The quantitative and qualitative data are summarized below:

Protecting GroupDeprotection ReagentsOrthogonality ProfileAmine Activation (Alkylation)Cleavage Kinetics
Nosyl (o-NBS) 2-Mercaptoethanol, DBUOrthogonal to Fmoc, Boc, tBu, Alloc, ivDdeExcellent (pKa ~9, ideal for Mitsunobu/SN2)< 30 mins
Alloc Pd(PPh₃)₄, PhSiH₃Orthogonal to Fmoc, Boc, tBuPoor (Requires strong base, risks epimerization)1 - 2 hours
ivDde Hydrazine (2-10%)Orthogonal to Boc, tBu (Fmoc is sensitive to extended exposure)None (Purely protective)1 - 2 hours
Boc TFA (95%)Orthogonal to Fmoc, Alloc, ivDdeNone (Purely protective)< 30 mins

Experimental Workflows: The Self-Validating System

A robust methodology requires built-in validation checkpoints to prevent the propagation of errors through a multi-step synthesis. Below are the optimized, step-by-step protocols for utilizing Fmoc-D-Dap(Ns)-OH.

Protocol A: On-Resin Site-Specific N-Alkylation (Fukuyama-Mitsunobu)

Objective: Introduce an alkyl branch at the Dap β-amine.

  • Resin Preparation: Swell the resin-bound peptide (containing the D-Dap(Ns) residue) in anhydrous THF for 30 minutes.

  • Reagent Activation: In a separate vial, dissolve the target alcohol (R-OH, 5 eq) and Triphenylphosphine (PPh₃, 5 eq) in anhydrous THF.

  • Coupling: Add the solution to the resin. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 5 eq) under nitrogen. Agitate at room temperature for 2 hours.

  • Washing: Drain and wash the resin sequentially with THF (3x), DCM (3x), and DMF (3x).

  • System Validation (Micro-cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS.

    • Success Criterion: Complete disappearance of the starting mass and appearance of the [M + Alkyl] mass.

Protocol B: Orthogonal Nosyl Deprotection (Thiolysis)

Objective: Remove the Nosyl group to reveal the secondary (or primary) β-amine.

  • Thiolysis Cocktail: Prepare a fresh solution of 2-Mercaptoethanol (0.1 M) and DBU (0.1 M) in DMF.

  • Deprotection: Add the cocktail to the resin and agitate for 10 minutes. Drain and repeat this step twice (3 x 10 min total).

  • Washing: Wash extensively with DMF (5x) and DCM (5x) to remove all traces of thiols and DBU.

  • System Validation (Chloranil Test): Perform a Chloranil test on a few resin beads.

    • Success Criterion: Beads turn dark blue/green, confirming the presence of a free secondary amine (Ninhydrin is unreliable for secondary amines).

Protocol C: On-Resin Macrocyclization (Lactamization)

Objective: Form a highly constrained lactam bridge between the Dap β-amine and a side-chain carboxylate (e.g., Asp/Glu).

  • Orthogonal Deprotection: Selectively deprotect the partner carboxylate (e.g., remove an allyl ester using Pd(PPh₃)₄ and PhSiH₃).

  • Cyclization Cocktail: Swell resin in NMP. Add HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq). The pseudo-dilution effect of the solid support will favor intramolecular coupling.

  • Reaction: Agitate for 4–12 hours at room temperature.

  • System Validation (LC-MS & Chloranil):

    • Success Criterion 1: A negative Chloranil test (beads remain colorless), indicating complete consumption of the amine.

    • Success Criterion 2: Micro-cleavage and LC-MS showing a mass shift of -18 Da (loss of H₂O) and a sharper, distinct retention time compared to the linear precursor.

Pathway Visualization

The following diagram maps the logical progression from a linear sequence to a highly constrained macrocycle, highlighting the critical role of the Nosyl group's activation and deprotection phases.

G A Linear Fmoc-SPPS (Incorporate D-Dap) B Nosyl Activation (pKa ~9 Sulfonamide) A->B  Sequence Elongation C Site-Specific N-Alkylation (Fukuyama-Mitsunobu) B->C  Add R-OH, PPh3, DIAD D Nosyl Cleavage (Thiolysis / DBU) C->D  Yields N-alkylated intermediate E Orthogonal Deprotection (Reveal C-terminus/Side-chain) D->E  Reveal secondary β-amine F On-Resin Macrocyclization (Lactamization) E->F  Pseudo-dilution effect

Workflow for Fmoc-D-Dap(Ns)-OH mediated N-alkylation and macrocyclization on solid support.

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics National Center for Biotechnology Information (PMC - NIH)[Link]

  • Applications of the Mitsunobu reaction in peptide chemistry (1998) SciSpace[Link]

  • N-Nosyl-α-amino acids in solution phase peptide synthesis ResearchGate[Link]

  • Rapid synthesis of cyclic oligomeric depsipeptides with positional, stereochemical, and macrocycle size distribution control National Center for Biotechnology Information (PMC - NIH) [Link]

Sources

Exploratory

Engineering Next-Generation Peptidomimetics: The Strategic Application of 2,3-Diaminopropionic Acid (Dap) Derivatives in Drug Discovery

Executive Summary In the pursuit of metabolically stable, highly potent, and target-selective therapeutics, peptide engineering has increasingly relied on non-proteinogenic amino acids. Among these, L-2,3-diaminopropioni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of metabolically stable, highly potent, and target-selective therapeutics, peptide engineering has increasingly relied on non-proteinogenic amino acids. Among these, L-2,3-diaminopropionic acid (Dap) —the shortest of the diamino acids—has emerged as a structural linchpin. By offering a highly constrained side chain terminating in a primary amine, Dap derivatives enable precision macrocyclization, enhance the therapeutic index of antimicrobial peptides (AMPs), and provide bioorthogonal handles for advanced bioconjugation[1]. This whitepaper explores the mechanistic rationale, synthetic methodologies, and field-proven protocols for deploying Dap derivatives in modern drug discovery.

The Structural Logic of 2,3-Diaminopropionic Acid

To understand the utility of Dap, one must examine its chemical anatomy. Unlike lysine (four methylene groups in the side chain), ornithine (three), or 2,4-diaminobutanoic acid (Dab, two), Dap possesses only a single methylene group between its α -carbon and its β -amine.

This extreme truncation serves three critical biophysical functions:

  • Conformational Restriction: In macrocyclization, the shorter side chain limits the entropic degrees of freedom, forcing the peptide backbone into tighter, more rigid turns that better mimic native bacterial or protein-protein interaction (PPI) targets[2][3].

  • Charge Proximity: In antimicrobial peptides, Dap pulls the cationic charge closer to the hydrophobic peptide backbone. This subtle shift alters the peptide's dipole moment, often decreasing overall α -helicity while paradoxically enhancing membrane-disrupting activity against specific pathogens[4].

  • Catalytic Proximity: In bioconjugation, the β -amine is positioned close enough to adjacent functional groups (such as maleimide linkages) to act as an intermolecular catalyst, a feature exploited in stabilizing antibody-drug conjugates (ADCs)[5].

Cost-Effective Synthesis via Curtius Rearrangement

Historically, Dap was synthesized via a Hoffman rearrangement of protected asparagine using expensive trivalent iodine reagents, which required constant protecting group exchanges[6]. Modern, cost-effective synthesis relies on a Curtius rearrangement starting from commercially available N(α) -Boc-Asp(OBn)-OH. By trapping the resulting isocyanate intermediate with benzyl alcohol, researchers can directly afford orthogonally protected Dap without racemization, making it highly scalable for solid-phase peptide synthesis (SPPS)[6][7].

Core Application I: Precision Macrocyclization and Peptide Stapling

Cyclization is a definitive strategy to improve the proteolytic stability and binding affinity of linear peptides. Dap is frequently utilized to form side-chain-to-side-chain or head-to-side-chain lactam bridges.

Case Study: Lipopeptide Antibiotics

In the total synthesis of complex calcium-dependent lipopeptide antibiotics like Malacidin A , Laterocidine , and Brevicidine , researchers utilize Fmoc-Dap(Alloc)-OH[2][3]. The macrolactam bond is formed between the β -NH 2​ of the Dap residue and a C-terminal carboxyl group. The orthogonality of the allyloxycarbonyl (Alloc) protecting group allows it to be selectively removed via palladium catalysis while the peptide remains anchored to the resin, enabling on-resin cyclization before global cleavage[1][3].

G N1 1. Linear SPPS Assembly (Fmoc-Dap(Alloc) & Asp(OAll)) N2 2. Orthogonal Deprotection (Pd(PPh3)4, PhSiH3 in DCM) N1->N2 N3 3. On-Resin Macrolactamization (HATU / DIPEA) N2->N3 N4 4. Global Cleavage (TFA / TIS / H2O) N3->N4 N5 5. Purified Cyclic Peptide N4->N5

Caption: Workflow for on-resin peptide macrocyclization using Dap(Alloc).

Self-Validating Protocol: On-Resin Macrolactamization via Dap(Alloc)

This protocol details the generation of a lactam bridge between Dap and an Asp/Glu residue.

Step 1: Linear Assembly Synthesize the linear peptide on a 2-chlorotrityl chloride (2-CTC) or Rink Amide resin using standard Fmoc chemistry. Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH at the desired cyclization sites. Causality Check: Double-couple the Dap residue (e.g., using HATU/DIPEA for 2 hours) as the branched nature of the protected β -amine can induce steric hindrance[3].

Step 2: Orthogonal Deprotection (Alloc/Allyl Removal)

  • Swell the resin in dry dichloromethane (DCM) for 30 minutes.

  • In a dark vial, dissolve 0.1 eq of Pd(PPh3​)4​ and 10 eq of phenylsilane ( PhSiH3​ ) in dry DCM[2].

  • Add the solution to the resin and agitate under argon for 45 minutes. Repeat this step once.

  • Wash the resin extensively with DCM, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium. Validation Check: Perform a Kaiser (ninhydrin) test. A successful deprotection will yield a dark blue resin, confirming the liberation of the primary β -amine on the Dap side chain.

Step 3: Macrolactamization

  • Add 3 eq of HATU and 6 eq of DIPEA in DMF to the resin[2].

  • Agitate overnight at room temperature. Validation Check: Perform a second Kaiser test. The resin should remain colorless/yellow, indicating the primary amine has successfully formed the lactam bond.

Step 4: Global Cleavage Cleave the cyclic peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours, followed by ether precipitation[1].

Core Application II: Enhancing Antimicrobial Peptides (AMPs)

AMPs are critical alternatives to conventional antibiotics, yet their clinical translation is often hindered by hemolytic toxicity and proteolytic degradation. Substituting natural cationic residues (like Lys or Arg) with Dap fundamentally alters the peptide's interaction with bacterial membranes.

In the broad-spectrum AMP C18G , replacing lysine with Dap decreased the peptide's α -helicity but maintained its broad-spectrum antibacterial activity, demonstrating that AMP activity is highly tolerant to the structural identity of the cationic group[4].

More strikingly, in branched tetrameric lactoferricin peptides, substituting the L-lysine branching residues with Dap yielded the variant LBT-1 . The Dap modification altered motif orientation, resulting in superior bactericidal action (within 5 minutes) against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, while maintaining remarkably low hemolytic activity (<30% hemolysis at 60 µM)[8][9][10].

Data Presentation: Cationic Amino Acid Comparison in AMPs
Amino AcidSide Chain LengthApprox. pKaEffect on Helicity (vs. Lys)Hemolytic ToxicityAntimicrobial Efficacy (MRSA)
Lysine (Lys) 4 methylenes~10.5BaselineModerate to HighBaseline
Ornithine (Orn) 3 methylenes~10.0MaintainedModerateMaintained
Histidine (His) Imidazole ring~6.0MaintainedLowDramatically Reduced[4]
Dap 1 methylene~9.0Decreased[4]Very Low[8][10]Significantly Enhanced[8][9]

Core Application III: Advanced Bioconjugation and ADC Stabilization

Beyond structural modification, Dap serves as a highly functional linker in bioconjugation. Two primary modalities dominate the field:

"Double-Click" Peptide Stapling

By incorporating azide-functionalized Dap (Fmoc-Dap(N3)-OH), researchers can perform Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). A notable application is "double-click" stapling, where two Dap(N3) residues are reacted with a dialkynyl linker to form a bis-triazole stapled α -helix, enhancing binding affinity and cellular penetration[11].

Dap-Catalyzed ADC Stabilization

Antibody-Drug Conjugates (ADCs) frequently utilize maleimide-thiol chemistry to attach payloads to cysteine residues. However, standard thio-succinimide linkages are reversible; in plasma, they can undergo retro-Michael deconjugation, transferring the toxic payload to off-target blood thiols (like serum albumin).

By inserting a Dap linker between the maleimide head group and the drug payload, the primary amine of Dap is positioned perfectly to act as an intermolecular catalyst. Upon conjugation, the Dap amine rapidly induces hydrolysis of the thio-succinimide ring, converting it into an irreversible thio-succinamic acid. This "locks" the payload to the antibody, drastically improving the ADC's pharmacokinetic stability[5].

G N1 Antibody-Cys-SH + Maleimide-Dap-Payload N2 Thio-succinimide Conjugate (Unstable in plasma) N1->N2 Bioconjugation N3 Dap Amine acts as Intermolecular Catalyst N2->N3 N4 Ring Hydrolysis (Thio-succinamic acid) N3->N4 Rapid H2O addition N5 Stabilized ADC (No payload transfer) N4->N5

Caption: Mechanism of Dap-catalyzed thio-succinimide hydrolysis for ADC stability.

Conclusion

The integration of 2,3-diaminopropionic acid into peptide synthesis represents a paradigm shift from natural mimicry to rational biophysical engineering. Whether restricting conformational entropy to synthesize complex lipopeptides, fine-tuning the charge density of antimicrobial agents to bypass hemolytic toxicity, or catalyzing irreversible bonds in antibody-drug conjugates, Dap derivatives offer unparalleled synthetic versatility. As orthogonal protection strategies continue to evolve, the application of Dap will remain a cornerstone technique for drug development professionals seeking to push the boundaries of peptidomimetic therapeutics.

References

  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities, Frontiers,[Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups, Organic Chemistry Portal,[Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation, MDPI,[Link]

  • Role of Cationic Side Chains in the Antimicrobial Activity of C18G, MDPI,[Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups, ACS Publications,[Link]

  • Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy, RSC Publishing,[Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids, ResearchGate,[Link]

  • A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues, Frontiers,[Link]

Sources

Protocols & Analytical Methods

Method

Fmoc-D-Dap(Ns)-OH solid-phase peptide synthesis protocol

Application Note: Advanced Solid-Phase Peptide Synthesis Using Fmoc-D-Dap(Ns)-OH Executive Summary The synthesis of highly constrained, branched, or site-specifically modified therapeutic peptides requires robust orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis Using Fmoc-D-Dap(Ns)-OH

Executive Summary

The synthesis of highly constrained, branched, or site-specifically modified therapeutic peptides requires robust orthogonal protection strategies. Fmoc-D-Dap(Ns)-OH (N-α-Fmoc-N-β-nosyl-D-2,3-diaminopropionic acid) is a specialized building block designed for these exact challenges[].

By incorporating a D-stereocenter, this residue imparts significant resistance to endogenous proteolytic degradation, a critical parameter in peptide drug development. The 2,3-diaminopropionic acid (Dap) backbone provides the shortest possible aliphatic side chain containing a primary amine, which is highly advantageous for creating tight conformational constraints during macrocyclization. Furthermore, the nosyl (o- or p-nitrobenzenesulfonyl, Ns) protecting group offers absolute orthogonality to both standard Fmoc and acid-labile (e.g., Boc, tBu) protecting groups, enabling selective on-resin side-chain derivatization[2].

Mechanistic Rationale: The Power of Orthogonality

To design a successful synthesis utilizing Fmoc-D-Dap(Ns)-OH, one must understand the chemical causality governing its protection and deprotection.

The DBU-Fmoc Conflict: Standard Fmoc deprotection utilizes 20% piperidine in DMF. The Nosyl group is completely stable under these mildly basic conditions. However, the deprotection of the Nosyl group requires a thiol (such as 2-mercaptoethanol) activated by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[3]. It is a critical mechanistic caveat that DBU removes Fmoc groups significantly faster than piperidine[2]. Therefore, Nosyl deprotection must never be performed while an essential Fmoc group is present on the peptide. The N-terminus must either be Boc-protected, acetylated, or the Ns group must be removed only after the final N-terminal Fmoc has been cleaved[4].

Mechanism of Nosyl Cleavage: The deprotection of the Ns group proceeds via nucleophilic aromatic substitution. DBU deprotonates 2-mercaptoethanol to generate a highly reactive thiolate. This thiolate attacks the electron-deficient nitroaromatic ring of the Nosyl group, forming a transient Meisenheimer complex[5]. The complex rapidly collapses, extruding sulfur dioxide ( SO2​ ) and generating a thioether byproduct, thereby liberating the free amine for subsequent modification[6].

Mechanism NsAmine R-NH-Ns (Nosyl Protected) Complex Meisenheimer Complex (Nucleophilic Attack) NsAmine->Complex Thiolate β-ME + DBU (Thiolate Generation) Thiolate->Complex Thiolate attack on Ar ring Products Free Amine (R-NH2) + Thioether Byproduct Complex->Products SO2 elimination

Mechanism of Nosyl (Ns) group deprotection via Meisenheimer complex formation.

Quantitative Data: Orthogonal Stability Matrix

To effectively plan the synthetic route, the stability of the protecting groups under various conditions must be compared. The table below summarizes the orthogonality of the Ns group against other common SPPS protecting groups.

Protecting GroupCleavage ReagentStability to 20% PiperidineStability to TFA (95%)Stability to β-ME / DBU
Fmoc 20% Piperidine / DMFCleaved StableCleaved (by DBU)
Boc / tBu 95% TFAStableCleaved Stable
Nosyl (Ns) β-ME / DBU / DMFStableStableCleaved
Alloc Pd(PPh3)4 / PhSiH3StableStableStable

Self-Validating Experimental Protocols

The following step-by-step methodologies provide a self-validating system for the incorporation and utilization of Fmoc-D-Dap(Ns)-OH in Solid-Phase Peptide Synthesis.

Protocol 4.1: Standard Coupling of Fmoc-D-Dap(Ns)-OH

Because the Dap side-chain is short, steric hindrance during coupling is minimal. Standard DIC/Oxyma activation is highly efficient.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation: Dissolve Fmoc-D-Dap(Ns)-OH (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation Checkpoint: Perform a Kaiser Test. A yellow/colorless resin indicates successful coupling (absence of free primary amines). If blue, repeat the coupling step.

Protocol 4.2: Orthogonal On-Resin Nosyl Deprotection

Critical Prerequisite: Ensure the N-terminal amine is protected with a Boc group or is acetylated to prevent unwanted chain cleavage by DBU[4].

  • Preparation: Swell the resin (0.1 mmol) in DCM for 30 minutes, then wash with DMF (3 × 1 min).

  • Deprotection Cocktail: Prepare a solution of 0.3 M 2-mercaptoethanol (β-ME) and 0.3 M DBU in DMF[3]. (Alternatively, for highly hindered sequences, a cocktail of 6 eq. β-ME and 6 eq. DBU in 5 mL DMF can be used[4]).

  • Reaction: Add 3 mL of the deprotection cocktail to the resin. Agitate at room temperature for 45 minutes[3].

  • Washing: Drain the vessel. Wash extensively to remove all traces of DBU and thioether byproducts: DMF (5 × 1 min), DCM (5 × 1 min), and again DMF (3 × 1 min).

  • Validation Checkpoint: Perform a mini-cleavage on a few resin beads using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze via LC-MS. You should observe a mass shift of -185 Da , confirming complete removal of the Nosyl group.

Protocol 4.3: Side-Chain Derivatization & Global Cleavage

Once the Dap side-chain amine is liberated, it can be functionalized (e.g., fluorophore labeling, branching, or cyclization).

  • Derivatization: Couple the desired carboxylic acid (e.g., a lipid or fluorophore) using the standard DIC/Oxyma protocol described in 4.1.

  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Solid Support (Resin) Coupling Couple Fmoc-D-Dap(Ns)-OH (DIC/Oxyma) Resin->Coupling FmocDeprotect Fmoc Deprotection (20% Piperidine) Coupling->FmocDeprotect Elongation Peptide Elongation FmocDeprotect->Elongation NsDeprotect Nosyl Deprotection (β-ME / DBU) Elongation->NsDeprotect Modification Side-Chain Modification (e.g., Labeling/Branching) NsDeprotect->Modification Cleavage Global Cleavage (TFA Cocktail) Modification->Cleavage

Workflow for orthogonal side-chain modification using Fmoc-D-Dap(Ns)-OH in SPPS.

References

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis." AAPPTec Technical Resources. Available at: [Link]

  • Leggio, A., et al. "Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid." ResearchGate. Available at:[Link]

  • Utku, Y., et al. "Solid-Phase Synthesis, Bioconjugation, and Toxicology of Novel Cationic Oligopeptoids for Cellular Drug Delivery." Bioconjugate Chemistry, 2007, 18(3), 831–840. Available at:[Link]

Sources

Application

Application Note: Advanced Coupling and Orthogonal Deprotection Strategies for Fmoc-D-Dap(Ns)-OH in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Professionals, and Core Facility Scientists Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for Dap(Ns) integration. Introduction & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Core Facility Scientists Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for Dap(Ns) integration.

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, primarily to enhance proteolytic stability and structural rigidity. Fmoc-D-Dap(Ns)-OH ( -Fmoc- -(2-nitrobenzenesulfonyl)-D-2,3-diaminopropionic acid) is a highly specialized building block. The D-stereochemistry confers resistance to endogenous proteases, while the diaminopropionic acid (Dap) backbone provides an ultra-short side chain (a single methylene group) that pulls branch points or macrocyclic linkages tightly against the peptide backbone.

The critical feature of this molecule is the Nosyl (Ns, 2-nitrobenzenesulfonyl) protecting group. Unlike standard acid-labile (Boc) or base-labile (Fmoc) groups, the Nosyl group offers true orthogonality.

The Causality Behind the Chemistry
  • Stability: The sulfonamide linkage is completely stable to the 20% piperidine used for Fmoc removal and the high concentrations of trifluoroacetic acid (TFA) used during final cleavage[1].

  • Activation for Alkylation: The strongly electron-withdrawing ortho-nitro group increases the acidity of the sulfonamide proton ( pKa​≈2−3 ). This allows for facile deprotonation and subsequent on-resin site-specific alkylation (the Fukuyama reaction) to generate N -methylated or lipidated branched peptides[1].

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Cleavage: Deprotection does not rely on hydrolysis. Instead, a soft nucleophile (a thiol) attacks the electron-deficient aromatic ring to form a Meisenheimer complex. The complex collapses to release sulfur dioxide, a thioether byproduct, and the free primary or secondary amine[2].

Experimental Workflows & Validated Protocols

The following protocols have been engineered as self-validating systems, ensuring that each chemical transformation is driven to completion before the next begins.

Protocol A: Main-Chain Coupling of Fmoc-D-Dap(Ns)-OH

Rationale: Despite the bulky Nosyl group, the β -carbon of Dap is relatively unhindered. However, to prevent potential side reactions (such as premature β -elimination), rapid coupling using DIC and OxymaPure is highly recommended, particularly under microwave-assisted solid-phase peptide synthesis (MW-SPPS) conditions[3].

Step-by-Step Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF (5 × 1 min).

  • Activation: Dissolve Fmoc-D-Dap(Ns)-OH (0.5 mmol, 5 eq) and OxymaPure (0.5 mmol, 5 eq) in 2 mL of anhydrous DMF. Add N,N′ -Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq)[3].

  • Coupling: Pre-activate the mixture for 2 minutes at room temperature, then add to the resin.

  • Reaction: Agitate at room temperature for 60 minutes, or apply microwave irradiation at 90°C for 4 minutes[3].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: On-Resin Alkylation (Fukuyama Reaction) - Optional

Rationale: If a branched or modified secondary amine is required, the Nosyl group activates the nitrogen for alkylation prior to deprotection[1].

Step-by-Step Procedure:

  • Swell the resin in anhydrous NMP (N-Methyl-2-pyrrolidone).

  • Add the desired alkyl halide (e.g., methyl iodide, 10 eq) and a non-nucleophilic base such as N,N -Diisopropylethylamine (DIEA) (10 eq) in 3 mL NMP.

  • Agitate for 2–4 hours at room temperature.

  • Wash the resin with NMP (5 × 1 min) and DCM (5 × 1 min) to remove all excess alkylating agents.

Protocol C: Orthogonal Nosyl Deprotection

Rationale: Cleavage requires a thiol and a strong base. 2-mercaptoethanol is preferred over thiophenol due to its lower toxicity and reduced odor. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized because its strong, non-nucleophilic basicity ensures complete deprotonation of the thiol, maximizing the concentration of the reactive thiolate anion[2],[4].

Step-by-Step Procedure:

  • Preparation: Swell the resin in DCM for 30 minutes, then wash with DMF[2].

  • Cocktail Formulation: Prepare a solution of 0.3 M 2-mercaptoethanol (approx. 6–10 eq) and 0.15 M DBU (approx. 5–6 eq) in DMF[2],[4]. Expert Insight: Always prepare this cocktail fresh. Oxidized thiols (disulfides) will halt the SN​Ar mechanism.

  • Deprotection: Add 3 mL of the cocktail to the resin and agitate for 15 to 45 minutes at room temperature[2],[4].

  • Iteration: Drain the solution and repeat the deprotection step 1–2 more times to ensure quantitative cleavage[2].

  • Critical Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min). Residual DBU can cause premature Fmoc cleavage in subsequent steps.

Quantitative Data & Reagent Selection

To facilitate rapid decision-making during synthesis planning, the following tables summarize optimized reagent selections and their specific operational impacts.

Table 1: Comparison of Coupling Reagents for Fmoc-D-Dap(Ns)-OH

Reagent SystemEquivalentsReaction Time (RT)Microwave ConditionsEpimerization Risk
DIC / OxymaPure 4–5 eq60 min90°C, 4 minVery Low
HATU / DIEA 3–4 eq45 minNot RecommendedLow-Medium
HBTU / NMM 5 eq90 minNot RecommendedMedium

Table 2: Nosyl Deprotection Cocktails & Kinetics

Thiol ReagentBaseSolventOptimal Time / CyclesOdor / Toxicity Profile
2-Mercaptoethanol DBUDMF15 min × 3 cyclesModerate / Low
Thiophenol DBUDMF30 min × 2 cyclesHigh / High
1-Dodecanethiol DIEANMP60 min × 3 cyclesLow / Low (Slow kinetics)

Pathway Visualization

The following diagram illustrates the logical flow of Fmoc-D-Dap(Ns)-OH integration, highlighting the divergence point where chemists can choose to alkylate the side chain or proceed directly to deprotection and branching.

G N1 1. Resin-Bound Peptide (Free N-terminus) N2 2. Main-Chain Coupling Fmoc-D-Dap(Ns)-OH + DIC/Oxyma N1->N2 Step 1 N3 3. N-alpha Fmoc Deprotection (20% Piperidine in DMF) N2->N3 Step 2 N4 4. Fukuyama Alkylation (Optional) (R-X, DIEA, NMP) N3->N4 Step 3 (Modification) N5 5. Orthogonal Nosyl Deprotection (2-Mercaptoethanol, DBU, DMF) N3->N5 Skip Alkylation N4->N5 Step 4 N6 6. Side-Chain Extension (Coupling to free β-amine) N5->N6 Step 5 (Branching)

Figure 1: SPPS workflow for Fmoc-D-Dap(Ns)-OH integration, alkylation, and branching.

References

  • Title: Effect of Ester to Amide or N-methyl Amide Substitution on Bacterial Membrane Depolarization and Antibacterial Activity of Novel Cyclic Lipopeptides - PMC Source: nih.gov URL: [Link]

  • Title: Solid-Phase Synthesis, Bioconjugation, and Toxicology of Novel Cationic Oligopeptoids for Cellular Drug Delivery Source: ACS Publications URL: [Link]

  • Title: Expedient Synthesis of Peptides Containing Nε-Carboxymethyllysine Source: The University of Manchester (Synlett) URL: [Link]

  • Title: US20240173309A1 - Lipidated peptide inhibitors of interleukin-23 receptor Source: Google Patents URL

Sources

Method

Application Note: Mild Acidolytic Cleavage of Fmoc-D-Dap(Ns)-OH from 2-CTC Resin

Introduction & Chemical Rationale The synthesis of complex peptide architectures—such as cyclic peptidomimetics, branched peptides, and site-specifically modified therapeutic peptides—relies heavily on orthogonally prote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The synthesis of complex peptide architectures—such as cyclic peptidomimetics, branched peptides, and site-specifically modified therapeutic peptides—relies heavily on orthogonally protected amino acid building blocks[1]. Fmoc-D-Dap(Ns)-OH (Fmoc-protected D-2,3-diaminopropionic acid with a side-chain nosyl group) is a premier building block for such applications.

The Nosyl (Ns, typically o-nitrobenzenesulfonyl or p-nitrobenzenesulfonyl) group is an electron-withdrawing protecting group that activates the secondary amine for site-specific N-alkylation (e.g., Fukuyama alkylation) on the solid phase[2]. Crucially, the Ns group is orthogonal to standard Solid-Phase Peptide Synthesis (SPPS) conditions. It is completely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the strongly acidic conditions used for global deprotection (e.g., 95% TFA)[2]. Its removal strictly requires nucleophilic aromatic substitution using thiols (such as 2-mercaptoethanol) in the presence of a base like DBU[3].

When synthesizing or modifying Fmoc-D-Dap(Ns)-OH on a solid support for subsequent use in convergent fragment condensation, the molecule must be cleaved from the resin without compromising the Fmoc or Ns protecting groups. The 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for this process[4]. The extreme acid lability of the 2-CTC ester linkage allows for cleavage under exceptionally mild conditions (1% TFA), preserving all sensitive protecting groups and yielding the fully protected monomer[5].

Mechanistic Causality in Protocol Design

The cleavage of protected fragments from 2-CTC resin is a delicate balance of kinetics and acid concentration.

  • Why use 1% TFA instead of higher concentrations? Trifluoroacetic acid (TFA) protonates the trityl ether oxygen, initiating heterolytic C–O bond cleavage. This generates a stabilized trityl carbocation and releases the protected amino acid[6]. Because the 2-CTC linker is hyper-labile, 1% TFA is sufficient to drive this reaction to completion. Higher concentrations risk the premature removal of standard side-chain protecting groups (like tBu or Boc) if they are present in a larger peptide fragment[4].

  • Why use iterative short cycles? Instead of a single 30-minute exposure, the protocol utilizes multiple short cycles (e.g., 5 × 2 minutes). Draining the cleavage cocktail immediately into a receiving flask containing water or a neutralizing buffer prevents the localized buildup of acid concentration, ensuring zero degradation of the Fmoc group and preventing re-attachment of the cleaved product to the trityl carbocation[5].

Logic R Fmoc-D-Dap(Ns)-O-2-CTC (Solid Support) TFA 1% TFA / DCM (Protonation) R->TFA Int Trityl Cation + Cleaved Product TFA->Int Prod Fully Protected Fmoc-D-Dap(Ns)-OH Int->Prod

Caption: Mild acidolytic cleavage mechanism of the 2-CTC ester bond.

Quantitative Data: Stability & Cleavage Optimization

To ensure a self-validating system, researchers must understand the stability thresholds of the chemical moieties involved. Table 1 outlines the stability profile of the protecting groups during 2-CTC cleavage, while Table 2 compares standard cleavage cocktails.

Table 1: Stability Profile of Chemical Moieties during 2-CTC Cleavage

Chemical MoietyFunctionStability in 1% TFA/DCMDeprotection Condition
2-CTC Linker Solid Support AnchorHighly Labile (Cleaves in <10 min)1-2% TFA in DCM or 20% HFIP
Fmoc Group α -Amino ProtectionStable 20% Piperidine in DMF
Nosyl (Ns) Group Side-Chain ProtectionStable Thiols + DBU
tBu / Boc Groups Orthogonal ProtectionStable (Requires >50% TFA)90-95% TFA + Scavengers

Table 2: Comparison of Cleavage Cocktails for Protected Fragments

Cleavage CocktailCleavage Efficiency (2-CTC)Risk of Premature DeprotectionRecommended Use Case
1% TFA in DCM Excellent (>95% yield)Low (if exposure is minimized)Standard isolation of fully protected Fmoc-D-Dap(Ns)-OH
20% HFIP in DCM Good (>90% yield)Very Low (HFIP is mildly acidic)Highly sensitive fragments prone to acidolysis
95% TFA (aq) N/A (Destroys 2-CTC early)High (Removes tBu, Boc, Trt)Global deprotection (Not suitable for protected monomer)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to maximize the yield of fully protected Fmoc-D-Dap(Ns)-OH while maintaining a strict self-validating workflow through in-process controls.

Materials & Reagents
  • Resin: Fmoc-D-Dap(Ns)-O-2-CTC resin (pre-synthesized or loaded).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Milli-Q Water, cold Diethyl Ether.

  • Reagents: Trifluoroacetic acid (TFA, LC-MS grade).

  • Equipment: Solid-phase synthesis vessel with a fritted glass filter, rotary evaporator, lyophilizer.

In-Process Control: Mini-Cleavage Validation

Before committing the entire batch, validate the integrity of the synthesis:

  • Transfer ~5 mg of the dried peptidyl-resin to a microcentrifuge tube.

  • Add 200 µL of 1% TFA in DCM. Vortex for 2 minutes.

  • Filter the solution into a vial containing 500 µL of Acetonitrile/Water (1:1).

  • Analyze via LC-MS to confirm the presence of the target mass (Exact Mass for Fmoc-D-Dap(Ns)-OH: 511.11 Da) and the absence of Fmoc-deprotected or Ns-deprotected byproducts[5].

Full Cleavage Methodology
  • Resin Preparation: Transfer the Fmoc-D-Dap(Ns)-O-2-CTC resin to the synthesis vessel. Wash the resin twice with DMF (5 mL/g resin) and twice with anhydrous DCM (5 mL/g resin) to remove residual reagents and swell the polymer matrix.

  • Cocktail Preparation: Prepare a fresh cleavage solution of 1% (v/v) TFA in anhydrous DCM.

  • Iterative Cleavage:

    • Add the cleavage solution to the resin (10 mL/g resin).

    • Shake the mixture gently for 2 minutes.

    • Drain the solution directly into a round-bottom receiving flask containing 30 mL of Milli-Q water (per gram of resin). Causality Note: Draining over water immediately dilutes the acid concentration, preventing any risk of side-chain deprotection due to prolonged acid exposure in the collection flask[5].

    • Repeat this cleavage and draining step four additional times (Total of 5 cycles).

  • Resin Washing: Wash the depleted resin with DCM (3 × 5 mL/g) to extract any residual cleaved product trapped in the resin pores. Combine all filtrates in the receiving flask[7].

  • Phase Separation & Concentration: Transfer the biphasic mixture (DCM/Water) to a separatory funnel. Collect the organic (DCM) layer. Evaporate the DCM under reduced pressure using a rotary evaporator (water bath < 30°C) until a minimal volume remains.

  • Precipitation & Isolation: Add 10 volumes of ice-cold diethyl ether to the concentrated solution to precipitate the fully protected Fmoc-D-Dap(Ns)-OH. Keep at 4°C for 1 hour to maximize precipitation[7].

  • Drying: Isolate the precipitate via centrifugation (or a fine sintered glass funnel). Wash twice with cold ether. Dissolve the resulting powder in Acetonitrile/Water and lyophilize for 48 hours to obtain the pure, dry building block.

Process Visualization

Workflow A Resin-Bound Amino Acid (Fmoc-D-Dap(Ns)-O-2-CTC) B Wash & Swell Resin (Anhydrous DCM) A->B C Mild Acid Cleavage (1% TFA in DCM, 5 x 2 min) B->C D Filtration & Collection (Drain into receiving flask over H2O) C->D E Phase Separation & Concentration (Evaporate DCM under vacuum) D->E F Precipitation (Cold Diethyl Ether) E->F G Isolation & Lyophilization (Pure Fmoc-D-Dap(Ns)-OH) F->G

Caption: Workflow for the mild acid cleavage of Fmoc-D-Dap(Ns)-OH from 2-CTC resin.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL:[Link][6]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group MDPI URL:[Link][5]

  • Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin AAPPTec URL: [Link][7]

  • N-Nosyl-α-amino acids in solution phase peptide synthesis ResearchGate URL: [Link][2]

Sources

Application

Advanced Automated Solid-Phase Synthesis of N-Alkylated and Cyclic Peptides Utilizing Fmoc-D-Dap(Ns)-OH

Document Type: Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Introduction & Rationale The development of constrained macrocycles, branched peptides, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

The development of constrained macrocycles, branched peptides, and site-specifically modified peptidomimetics requires highly versatile and orthogonal building blocks. Fmoc-D-Dap(Ns)-OH (Fmoc-protected D-2,3-diaminopropionic acid with a Nosyl-protected side chain) has emerged as a premier scaffold for these applications[].

The selection of this specific building block is driven by two critical structural features:

  • The D-Dap Scaffold: Diaminopropionic acid (Dap) possesses the shortest possible side chain for a diamino acid (a single methylene group). This extreme proximity to the peptide backbone imparts high structural rigidity, making it ideal for synthesizing tight, constrained macrocycles (e.g., 13-membered rings) that lock peptides into bioactive conformations[2]. Furthermore, the unnatural D-stereocenter confers profound resistance to proteolytic degradation, a mandatory parameter for translating peptide hits into viable therapeutics[].

  • The Nosyl (Ns) Protecting Group: The 2-nitrobenzenesulfonyl (or 4-nitrobenzenesulfonyl) group provides absolute orthogonality to standard Fmoc/tBu solid-phase peptide synthesis (SPPS)[3]. Unlike Boc or Alloc groups, the Nosyl group not only protects the primary amine but also activates it for further chemical modification (such as N-alkylation) before its eventual removal under mild, non-acidic conditions[4].

Mechanistic Insights: The Chemistry of the Nosyl Group

To utilize Fmoc-D-Dap(Ns)-OH effectively in automated SPPS, one must understand the causality behind the chemical conditions employed.

Activation for Alkylation: The strong electron-withdrawing nature of the nitroaromatic ring lowers the pKa of the sulfonamide N-H to approximately 4.5–5.0. This acidity allows the nitrogen to be easily deprotonated or to participate as a nucleophile in the Fukuyama-Mitsunobu reaction [5][6]. By reacting the Ns-protected amine with an alcohol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD), researchers can introduce complex, functionalized alkyl chains directly on the solid support without the risk of over-alkylation (quaternization) that plagues standard reductive amination[7].

Mild Thiolate Deprotection: Standard sulfonamides require harsh, highly acidic conditions for cleavage. In contrast, the Nosyl group is cleaved via nucleophilic aromatic substitution. A soft nucleophile—specifically a thiolate generated in situ from 2-mercaptoethanol and a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)—attacks the electron-deficient nitroaromatic ring[3][8]. This forms a transient Meisenheimer complex that rapidly collapses, liberating the free primary or secondary amine, releasing sulfur dioxide, and generating a stable thioether byproduct[9]. This mechanism entirely bypasses the need for strong acids (like TFA) or secondary amines (like piperidine), preserving the integrity of the elongating peptide chain.

Workflow & Logic Diagram

The integration of Fmoc-D-Dap(Ns)-OH into an automated SPPS workflow requires strategic planning, particularly regarding the timing of alkylation and deprotection steps.

SPPS_Workflow start Peptidyl-Resin couple 1. Couple Fmoc-D-Dap(Ns)-OH (HATU / DIPEA) start->couple fmoc_dep 2. Fmoc Deprotection (20% Piperidine) couple->fmoc_dep elongate 3. Peptide Elongation (Standard SPPS) fmoc_dep->elongate branch Alkylation Required? elongate->branch alkylate 4a. Fukuyama-Mitsunobu Alkylation (DIAD, PPh3, ROH) branch->alkylate Yes ns_dep 5. Nosyl Deprotection (2-Mercaptoethanol, DBU) branch->ns_dep No alkylate->ns_dep cyclize 6. Branching / Cyclization (e.g., Macrolactamization) ns_dep->cyclize cleave 7. Global Cleavage (TFA / Scavengers) cyclize->cleave

Workflow for incorporating Fmoc-D-Dap(Ns)-OH into SPPS with optional N-alkylation.

Quantitative Data & Reagent Selection

Selecting the correct reagents for Nosyl deprotection and N-alkylation is critical for maximizing yield and preventing side reactions (such as premature Fmoc cleavage by residual DBU).

Table 1: Comparison of Nosyl Deprotection Cocktails in SPPS
Reagent CocktailBaseSolventReaction TimeEfficacy & Mechanistic Notes
2-Mercaptoethanol (0.3 M) DBU (0.15 M) DMF or NMP2 x 30 minGold Standard. High efficiency under mild basic conditions. Generates a stable thioether[3][8].
Thiophenol (0.5 M) K2CO3 (0.5 M) DMF2 x 45 minHighly nucleophilic thiolate; excellent for sterically hindered amines. Limited by high toxicity and foul odor.
Homocysteine thiolactone DBU (0.2 M) DMF/H2O2 x 60 minOdorless alternative. Forms thiolate in situ. Slightly slower kinetics but highly lab-friendly[9].
Table 2: Solid-Phase N-Alkylation Conditions for Ns-Protected Amines
Alkylation MethodReagentsTemperatureApplication Profile
Fukuyama-Mitsunobu Primary/Secondary Alcohol, DIAD, PPh325 °CBest for complex, functionalized side-chains. Avoids harsh alkyl halides[5][6].
Standard Alkylation Alkyl Halide (R-I or R-Br), DIPEA or DBU25 °C - 50 °CBest for simple alkyl groups (e.g., methylation using MeI or Dimethyl sulfate)[4][10].

Detailed Experimental Protocols

The following protocols are optimized for standard automated peptide synthesizers (e.g., Protein Technologies Symphony, CEM Liberty Blue) utilizing a 0.1 mmol scale.

Protocol A: Automated Coupling of Fmoc-D-Dap(Ns)-OH

Note: The proximity of the bulky Nosyl group to the alpha-carbon creates steric hindrance. High-efficiency coupling reagents are mandatory.

  • Resin Preparation: Swell 0.1 mmol of the peptidyl-resin in DMF for 15 minutes.

  • Amino Acid Activation: Dissolve 0.5 mmol (5 eq) of Fmoc-D-Dap(Ns)-OH and 0.5 mmol (5 eq) of HATU in 2.5 mL of DMF.

  • Base Addition: Add 1.0 mmol (10 eq) of DIPEA to the amino acid solution.

  • Coupling: Transfer the activated mixture to the reaction vessel. Mix for 60 minutes at room temperature (or 90 °C for 2 minutes if using microwave-assisted SPPS).

  • Washing: Wash the resin with DMF (5 x 3 mL).

Protocol B: On-Resin Fukuyama-Mitsunobu Alkylation (Optional)

Perform this step if a secondary amine/N-alkylated branch is required. Ensure the N-terminus of the elongating peptide is protected (e.g., with Fmoc or Boc) prior to this step.

  • Solvent Exchange: Wash the resin thoroughly with anhydrous THF (5 x 3 mL) to remove all DMF, which can interfere with the Mitsunobu betaine intermediate.

  • Reagent Addition: To the resin, add a solution of the desired alcohol (1.0 mmol, 10 eq) and Triphenylphosphine (PPh3) (1.0 mmol, 10 eq) in 2 mL of anhydrous THF[11].

  • DIAD Addition: Cool the reaction vessel slightly (if possible) and add Diisopropyl azodicarboxylate (DIAD) (1.0 mmol, 10 eq) dropwise.

  • Reaction: Shake the suspension at room temperature for 90 to 120 minutes.

  • Washing: Wash the resin sequentially with THF (3 x 3 mL), DCM (3 x 3 mL), and DMF (3 x 3 mL).

Protocol C: Automated Nosyl Deprotection

This protocol removes the Ns group to liberate the free amine for subsequent branching or cyclization.

  • Cocktail Preparation: Prepare a fresh solution of 0.3 M 2-mercaptoethanol and 0.15 M DBU in DMF[3]. (Caution: 2-mercaptoethanol has a strong odor; prepare in a fume hood).

  • Deprotection: Add 3 mL of the deprotection cocktail to the resin. Mix for 30 minutes. The solution will typically turn a dark green or intense yellow color, indicating the formation of the Meisenheimer complex[11].

  • Drain and Repeat: Drain the reaction vessel and repeat Step 2 for an additional 30 minutes to ensure quantitative deprotection.

  • Critical Wash Step: Wash the resin exhaustively with DMF (8 x 3 mL) and DCM (3 x 3 mL). Causality Note: Any residual DBU left in the resin matrix will cause premature Fmoc deprotection during subsequent coupling steps.

Protocol D: Branching / Cyclization and Cleavage
  • Branch Elongation: The newly liberated primary (or secondary) amine on the D-Dap side chain can now be acylated using standard Fmoc SPPS protocols (as described in Protocol A).

  • Global Cleavage: Once the synthesis is complete, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The D-Dap scaffold is completely stable to these conditions.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream RP-HPLC purification.

References

  • [4] A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC. National Institutes of Health (NIH). URL:

  • [5] Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. URL:

  • [2] Solid phase synthesis of constrained 13-membered peptide macrocycles employing Fukuyama–Mitsunobu alkylations. ResearchGate. URL:

  • [] D-Amino Acids. BOC Sciences. URL:

  • [9] Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237. American Chemical Society. URL:

  • [7] Solid phase synthesis of constrained 13-membered peptide macrocycles employing Fukuyama–Mitsunobu alkylations. ResearchGate. URL:

  • [3] Solid-Phase Synthesis, Bioconjugation, and Toxicology of Novel Cationic Oligopeptoids for Cellular Drug Delivery. ACS Publications. URL:

  • [6] Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. URL:

  • [11] WO2018085921A1 - CYCLIC PEPTIDES MULTIMERS TARGETING α4β7 INTEGRIN. Google Patents. URL:

  • [10] Optimized selective N-methylation of peptides on solid support. ResearchGate. URL:

  • [8] DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLOS Biology. URL:

Sources

Method

protocol for Ns group removal with thiophenol

Application Note & Protocol: Orthogonal Amine Deprotection via Thiophenol-Mediated Nosyl Group Removal Executive Summary & Strategic Utility The o-nitrobenzenesulfonyl (nosyl, Ns) group is a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Orthogonal Amine Deprotection via Thiophenol-Mediated Nosyl Group Removal

Executive Summary & Strategic Utility

The o-nitrobenzenesulfonyl (nosyl, Ns) group is a cornerstone of modern organic synthesis, particularly within the Fukuyama amine synthesis framework 1[1]. Unlike traditional protecting groups such as Boc (acid-labile) or Cbz (hydrogenolysis-labile), the nosyl group provides strict orthogonality 2[2]. It is cleaved under mild, slightly basic conditions using a soft thiol nucleophile—most commonly thiophenol. This application note details the causality behind the chemical mechanism, optimized reaction conditions, and self-validating protocols for both solution-phase and solid-supported deprotection.

Mechanistic Causality: The Meisenheimer Complex

The deprotection of the nosyl group does not proceed via hydrolysis. Instead, it is driven by a Nucleophilic Aromatic Substitution (SNAr) 3[3].

  • Activation: The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring, making the carbon attached to the sulfonyl group highly electrophilic.

  • Nucleophilic Attack: When thiophenol is deprotonated by a mild base, the resulting highly nucleophilic thiolate attacks this electrophilic carbon.

  • Collapse: This forms a transient, stabilized Meisenheimer complex, which rapidly collapses. The collapse extrudes sulfur dioxide (SO2) gas and releases the free secondary or primary amine alongside a diaryl thioether byproduct.

Pathway N1 1. Thiolate Formation (PhSH + Base → PhS⁻) N2 2. Nucleophilic Attack (SNAr at ortho-Carbon) N1->N2 N3 3. Meisenheimer Complex (Stabilized by NO2) N2->N3 N4 4. SO2 Extrusion & Bond Cleavage N3->N4 N5 5. Free Amine + Thioether Byproduct N4->N5

Logical sequence of the thiolate-mediated SNAr deprotection mechanism.

Quantitative Data: Reagent Selection & Optimization

Choosing the right base and solvent is critical for preventing side reactions and ensuring complete conversion. The table below summarizes comparative data derived from optimization studies on solid-supported and solution-phase nosyl deprotection 4[4].

BaseSolventThiol SourceRelative EfficiencyMechanistic Rationale
K₂CO₃ MeCN or DMFThiophenolHigh (Standard)Mild base efficiently deprotonates PhSH; polar aprotic solvent accelerates SNAr.
Cs₂CO₃ THF or DMFPS-ThiophenolExcellent (96%)"Cesium effect" enhances thiolate nucleophilicity; ideal for solid-supported reagents.
NaH / LiHMDS DMFThiophenolLower / VariableStrong bases can cause unwanted side reactions or premature substrate degradation.

Self-Validating Experimental Protocols

Workflow Step1 Prepare Substrate (N-Nosyl Amine in MeCN/DMF) Step2 Add Base (K2CO3 or Cs2CO3) Step1->Step2 Step3 Add Thiophenol (Dropwise, inert atm) Step2->Step3 Step4 Reaction Monitoring (Yellow Chromophore Release) Step3->Step4 Step5 Basic Workup (1M NaOH Wash) Step4->Step5

Step-by-step experimental workflow for standard nosyl group removal.

Protocol A: Standard Solution-Phase Deprotection

This is the workhorse method for cleaving the Ns group in complex molecule synthesis 5[5].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-nosyl protected amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF to achieve an approximate 0.1 M concentration.

    • Causality: Polar aprotic solvents leave the thiolate anion unsolvated and highly reactive, significantly accelerating the SNAr pathway.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5–3.0 equiv).

    • Causality: K₂CO₃ is basic enough to deprotonate thiophenol (pKa ≈ 6.6) but mild enough to prevent epimerization of sensitive stereocenters.

  • Thiol Addition: Purge the flask with nitrogen. Slowly add Thiophenol (2.5 equiv) dropwise at room temperature.

    • Causality: Thiophenol is prone to oxidative dimerization into diphenyl disulfide in the presence of oxygen. An inert atmosphere ensures the thiol remains active 6[6].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 20–50 °C for 1 to 16 hours depending on steric hindrance.

    • Validation Check: The reaction mixture will typically turn a distinct bright yellow. This is a self-validating visual indicator confirming the release of the o-nitrobenzenesulfonate chromophore. Confirm completion via TLC or LCMS.

  • Aqueous Workup: Dilute the mixture with water and extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the combined organic layers thoroughly with 1M aqueous NaOH (3x), followed by brine.

    • Causality & Validation: The 1M NaOH wash is non-negotiable. It deprotonates and extracts unreacted thiophenol into the aqueous phase, effectively removing the severe foul odor and preventing contamination of the final amine 3[3].

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol B: Solid-Supported Thiophenol Deprotection

Ideal for high-throughput synthesis, parallel libraries, or when odor mitigation is paramount 4[4].

  • Setup: Dissolve the N-nosyl amine (1.0 equiv) in dry THF inside a sealed vial.

  • Reagent Addition: Add Cs₂CO₃ (3.25 equiv) and Polymer-Supported (PS) thiophenol resin (2.0–3.0 equiv).

    • Causality: Cs₂CO₃ provides the "cesium effect," enhancing the solubility and reactivity of the base in THF, which is crucial for driving the reaction on a heterogeneous solid support.

  • Agitation: Shake the sealed vial at room temperature for 8–24 hours.

  • Filtration (Self-Validation): Filter the mixture through a sintered glass funnel. Wash the resin with THF and DCM.

    • Validation Check: Because the thiol and the resulting thioether byproduct remain covalently bound to the polystyrene resin, the filtrate should be completely odor-free. Concentration of the filtrate yields the highly pure amine without the need for an aqueous workup.

References

  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. Source: chem-station.com URL:[Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Source: thieme-connect.de URL:[Link]

  • Development of an Anilide-Type Scaffold for the Thioester Precursor N-Sulfanylethylcoumarinyl Amide Source: acs.org URL:[Link]

  • Source: google.

Sources

Application

Application Note: Strategic Incorporation of Fmoc-D-Dap(Ns)-OH in Complex Peptide Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale As peptide therapeutics evolve into highly complex...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

As peptide therapeutics evolve into highly complex architectures—incorporating lipidation, PEGylation, macrocyclization, and targeted branching—the demand for robust, orthogonal protecting group strategies has never been greater. In the design of advanced peptidomimetics, the selection of the right diamino acid and its corresponding side-chain protecting group dictates the overall yield, purity, and structural integrity of the final Active Pharmaceutical Ingredient (API).

Fmoc-D-Dap(Ns)-OH (Fmoc-protected D-2,3-diaminopropionic acid with a Nosyl side-chain protecting group) is a premier building block for these applications[].

  • The Causality of Dap: Dap possesses the shortest possible side-chain amine (a single methylene group). This restricts conformational flexibility, making it ideal for inducing rigid beta-turns or keeping conjugated payloads tightly packed against the peptide backbone.

  • The Causality of the D-Isomer: Incorporating the D-enantiomer disrupts natural enzymatic recognition, significantly enhancing the peptide's resistance to proteolytic degradation in vivo[].

  • The Causality of the Nosyl (Ns) Group: The 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl (Nosyl) group is completely orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups[2]. It remains fully intact during standard Fmoc Solid-Phase Peptide Synthesis (SPPS) and final Trifluoroacetic acid (TFA) cleavage, allowing for highly selective, on-demand deprotection.

The Fukuyama Deprotection Mechanism

The true power of the Nosyl group lies in its unique cleavage mechanism, known as the Fukuyama amine synthesis[3]. Unlike other protecting groups that rely on harsh acids or bases, the Nosyl group is cleaved via an aromatic nucleophilic substitution. When treated with a thiol in the presence of a non-nucleophilic base, the resulting thiolate anion attacks the electron-deficient nitrophenyl ring. This forms a transient Meisenheimer complex, which subsequently collapses, extruding sulfur dioxide ( SO2​ ) and yielding the free primary amine[3].

Mechanism A Nosyl-Protected Amine (Resin-bound) B Thiolate Attack (from Thiophenol/DBU) A->B C Meisenheimer Complex (Intermediate) B->C D SO2 Extrusion & Thioether Formation C->D E Free Primary Amine (Ready for Conjugation) D->E

Mechanism of Fukuyama nosyl deprotection via Meisenheimer complex.

Quantitative Data: Protecting Group Selection

To justify the selection of the Nosyl group, we must evaluate it against other common orthogonal protecting groups used for side-chain amines in Fmoc SPPS. As shown in Table 1, the Nosyl group offers superior orthogonality, particularly for syntheses requiring extended resin handling.

Table 1: Comparative Analysis of Orthogonal Protecting Groups for Diamino Acids
Protecting GroupCleavage ReagentMechanismOrthogonalityLimitations
Nosyl (Ns) Thiophenol / DBUNucleophilic Aromatic SubstitutionStable to TFA (Boc) and Piperidine (Fmoc)[2]Generates yellow thioether byproducts; requires malodorous thiols.
Mtt 1-2% TFA in DCMAcidolytic CleavageStable to PiperidineProne to premature cleavage during extended SPPS workflows.
ivDde 2-5% HydrazineNucleophilic AdditionStable to TFAHydrazine can cause premature Fmoc loss and side reactions.
Alloc Pd(PPh3)4 / PhSiH3Palladium-Catalyzed DeallylationStable to TFA and PiperidineRequires air/moisture-sensitive catalysts; heavy metal cleanup.

Experimental Workflow & Protocols

The following protocol outlines a self-validating workflow for incorporating Fmoc-D-Dap(Ns)-OH and selectively deprotecting it for downstream conjugation.

Workflow A 1. SPPS Elongation (Fmoc/tBu Chemistry) B 2. Couple Fmoc-D-Dap(Ns)-OH (HBTU/DIPEA) A->B C 3. Peptide Chain Completion (N-terminal capping/Fmoc removal) B->C D 4. Selective Ns Deprotection (Thiophenol/DBU in DMF) C->D E 5. Side-Chain Conjugation (e.g., PEGylation, Lipidation) D->E F 6. Global Cleavage (TFA/Scavengers) E->F

Workflow for incorporating and utilizing Fmoc-D-Dap(Ns)-OH in SPPS.
Phase 1: Incorporation of Fmoc-D-Dap(Ns)-OH

Because D-Dap is sterically hindered and heavily protected, high-efficiency coupling reagents are required to prevent deletion sequences.

  • Preparation: Swell the peptide-resin (e.g., Rink Amide or PAL-PEG-PS[4]) in Dimethylformamide (DMF) for 30 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF.

  • Activation: Dissolve 4.0 equivalents of Fmoc-D-Dap(Ns)-OH and 4.0 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90–120 minutes.

  • Self-Validation (IPC): Withdraw 2-3 mg of resin, wash thoroughly with Dichloromethane (DCM), and perform a Kaiser (ninhydrin) test.

    • Causality: A colorless/yellow bead confirms complete acylation of the primary amine. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Phase 2: Strategic Peptide Chain Completion

Critical Application Insight: The Fukuyama deprotection utilizes a strong base (DBU). If the N-terminal alpha-amine of your completed peptide is Fmoc-protected, the DBU will prematurely remove it.

  • Action: Before proceeding to Nosyl deprotection, you must either complete the peptide synthesis and Boc-protect the N-terminus, or cap the N-terminus with an acetyl group if the sequence is finished.

Phase 3: Selective On-Resin Nosyl Deprotection

This step utilizes the Fukuyama protocol adapted for solid-phase basic conditions[4].

  • Reagent Preparation: Prepare a solution of 5% (v/v) Thiophenol and 5% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous DMF.

    • Causality: Thiophenol acts as the nucleophile. DBU is chosen over Piperidine because it is a stronger, highly sterically hindered, non-nucleophilic base. It efficiently generates the thiolate anion required for the Meisenheimer complex without competing as a nucleophile or degrading the resin[5].

  • Deprotection: Add the cleavage cocktail to the resin. Agitate for 30 minutes at room temperature. Drain and repeat with fresh cocktail for another 30 minutes.

  • Washing: The reaction generates a bright yellow thioether byproduct. Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min) until the washings are completely colorless.

  • Self-Validation (IPC): Perform a Kaiser test on a small resin sample.

    • Causality: The test should now yield a deep, dark blue color, confirming the successful liberation of the Dap side-chain primary amine.

    • Definitive Validation: Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5 for 1 hour) and analyze via LC-MS. You must observe a mass shift of -185 Da , corresponding exactly to the loss of the Nosyl group.

Phase 4: Downstream Conjugation & Global Cleavage

With the highly reactive primary amine of D-Dap exposed, you can now perform site-specific modifications.

  • Conjugation: Couple your desired payload (e.g., a Palmitoyl-Glu spacer for half-life extension, or an NHS-ester fluorophore) using standard basic coupling conditions.

  • Global Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours to simultaneously cleave the peptide from the resin and remove all remaining acid-labile protecting groups (Boc, tBu).

Sources

Method

Application Note: Site-Specific On-Resin Modification of the Dap(Ns) Side Chain via Fukuyama Alkylation

Executive Summary The synthesis of highly constrained peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs) frequently requires the site-specific functionalization of amino acid side...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly constrained peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs) frequently requires the site-specific functionalization of amino acid side chains. 2,3-Diaminopropionic acid (Dap) provides the shortest aliphatic diamino acid side chain available, offering rigid spatial constraints. This application note details the mechanistic rationale and step-by-step protocols for the on-resin N-alkylation and subsequent deprotection of the o-nitrobenzenesulfonyl (Nosyl, Ns) protected Dap side chain, leveraging the highly efficient Fukuyama alkylation strategy.

Strategic Rationale and Mechanistic Causality

In solid-phase peptide synthesis (SPPS), differentiating multiple amine functionalities is a primary synthetic challenge. The Nosyl (Ns) group serves a critical dual purpose in this context:

  • Orthogonal Protection : The Ns group is completely stable to the basic conditions of Fmoc removal (e.g., 20% piperidine) and the acidic conditions of Boc removal. This ensures the Dap side chain remains securely masked during standard backbone elongation[1].

  • Amine Activation : The strong electron-withdrawing effect of the o-nitro group significantly acidifies the sulfonamide proton, lowering its pKa to approximately 5–7. This allows for selective deprotonation by mild, non-nucleophilic bases like2[2].

Once deprotonated, the resulting sulfonamide anion acts as a highly selective nucleophile that undergoes facile SN​2 alkylation with primary alkyl halides (or via Mitsunobu conditions with alcohols). Because the peptide backbone amides possess a much higher pKa (~15), they remain protonated and unreactive, ensuring 3[3].

Following alkylation, the Ns group is removed via a nucleophilic aromatic substitution ( SN​Ar ) mechanism. A soft thiolate nucleophile—generated by reacting 2-mercaptoethanol with DBU—attacks the electron-deficient aromatic ring to form a Meisenheimer complex, expelling sulfur dioxide ( SO2​ ) and 4[4]. DBU is specifically chosen over weaker bases like DIPEA because its higher basicity is required to fully deprotonate the thiol (pKa ~ 9.6), driving the deprotection rapidly to completion.

Visualizing the Workflow and Mechanism

Workflow A 1. SPPS Assembly Fmoc-Dap(Ns)-OH B 2. N-Alkylation R-X + DBU A->B C 3. Ns Deprotection Thiol + Base B->C D 4. Functionalization Acylation/Labeling C->D

Figure 1. Sequential workflow for the on-resin modification of Dap(Ns) residues.

Mechanism N1 Dap(Ns) Sulfonamide (pKa ~ 5-7) N2 Deprotonation DBU N1->N2 N3 Nucleophilic Attack Alkyl Halide (R-X) N2->N3 N4 N-Alkyl-N-Nosyl Intermediate N3->N4 N5 Meisenheimer Complex 2-Mercaptoethanol + DBU N4->N5 N6 Free Secondary Amine + SO2 + Thioether Byproduct N5->N6

Figure 2. Mechanistic pathway of Fukuyama alkylation and thiolytic deprotection.

Quantitative Data: Optimization Matrix

To ensure a self-validating and highly efficient synthesis, the following matrix summarizes the optimized equivalents and expected mass shifts for each critical step.

Reaction StepReagents & SolventsEquivalentsTime / TempExpected LC-MS Shift ( Δ Da)
SPPS Coupling Fmoc-Dap(Ns)-OH / DIC / Oxyma4 eq AA60 min, RT+ 271.3 (Addition of Dap(Ns))
N-Alkylation Alkyl Halide (e.g., MeI) / DBU in NMP10 eq R-X, 5 eq DBU2 hrs, RT+ 14.0 (for Methylation)
Ns Deprotection 2-Mercaptoethanol / DBU in DMF10 eq Thiol, 5 eq DBU2 x 15 min, RT- 185.2 (Loss of Nosyl group)
Acylation R-COOH / HATU / DIPEA in DMF5 eq Acid, 4.9 eq HATU2 hrs, RT+ Mass of R-CO minus H

Note: The secondary amine generated on the Dap side chain is highly sterically hindered due to its proximity to the peptide backbone. Highly reactive coupling reagents like HATU or acid chlorides are mandatory for subsequent acylation.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure the success of each transformation before proceeding to the next phase.

Phase 1: On-Resin Alkylation of Dap(Ns)

Objective: Chemoselective alkylation of the sulfonamide nitrogen.

  • Preparation : Transfer the resin-bound peptide (0.1 mmol scale, N-terminus protected or capped) to a fritted solid-phase reaction vessel.

  • Swelling : Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N-Methyl-2-pyrrolidone (NMP) for 15 minutes. Drain completely.

  • Reaction : Prepare a solution of the desired alkyl halide (1.0 mmol, 10 eq) and DBU (0.5 mmol, 5 eq) in 3 mL of anhydrous NMP.

  • Incubation : Add the solution to the resin and agitate gently at room temperature for 2 hours. (Causality note: NMP is preferred over DMF here to maximize resin swelling and minimize potential side reactions with the alkylating agent).

  • Washing : Drain the reaction mixture and wash the resin sequentially with NMP (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL).

  • QC Checkpoint : Perform a micro-cleavage on 1-2 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze by LC-MS to confirm the mass addition of the alkyl group.

Phase 2: Thiolytic Deprotection of the Nosyl Group

Objective: Removal of the Ns group to reveal the secondary amine.

  • Reagent Preparation : Prepare a fresh solution of 2-mercaptoethanol (1.0 mmol, ~70 µL, 10 eq) and DBU (0.5 mmol, ~75 µL, 5 eq) in 3 mL of DMF.

  • First Treatment : Add the solution to the alkylated resin. Agitate at room temperature for 15 minutes. The solution may turn bright yellow, indicating the formation of the thiolate-aromatic byproduct.

  • Second Treatment : Drain the vessel and repeat the treatment with a fresh batch of the 2-mercaptoethanol/DBU solution for another 15 minutes to 1[1].

  • Washing : Drain and wash the resin extensively with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all traces of sulfur byproducts.

  • QC Checkpoint : Perform a second micro-cleavage and LC-MS analysis. The mass should decrease by exactly 185.2 Da, confirming the complete removal of the Nosyl group.

Phase 3: Downstream Functionalization

Objective: Coupling a functional moiety (e.g., fluorophore, fatty acid, or linker) to the sterically hindered secondary amine.

  • Activation : Pre-activate the incoming carboxylic acid (0.5 mmol, 5 eq) with HATU (0.49 mmol, 4.9 eq) and DIPEA (1.0 mmol, 10 eq) in 2 mL of DMF for 3 minutes.

  • Coupling : Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours. (Causality note: The short Dap side chain combined with the N-alkyl group creates severe steric clash. Extended coupling times and highly efficient uronium-based coupling reagents like HATU are required to overcome this energy barrier).

  • Completion : Wash the resin with DMF and DCM. The peptide is now ready for global deprotection and cleavage using standard TFA cocktails.

References

  • Expedient Synthesis of Peptides Containing Nε-Carboxymethyllysine.The University of Manchester.
  • Solid-Phase Synthesis, Bioconjugation, and Toxicology of Novel Cationic Oligopeptoids for Cellular Drug Delivery.
  • Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments.MDPI.
  • Modular sub-monomeric cell-penetrating guanidine-rich peptoids – synthesis, assembly and biological evalu

Sources

Application

Application Note: Site-Specific Peptide Modification via Fmoc-D-Dap(Ns)-OH and Fukuyama Alkylation

Introduction & Scientific Rationale In the development of constrained peptides, stapled therapeutics, and targeted drug conjugates, the precise spatial arrangement of side-chain modifications is critical. Fmoc-D-Dap(Ns)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the development of constrained peptides, stapled therapeutics, and targeted drug conjugates, the precise spatial arrangement of side-chain modifications is critical. Fmoc-D-Dap(Ns)-OH (Fmoc-protected D-2,3-diaminopropionic acid with a nosyl-protected side chain) is a highly specialized non-natural amino acid designed for advanced Solid-Phase Peptide Synthesis (SPPS).

The selection of the D-Dap residue provides an ultrashort side chain consisting of a single methylene unit. This minimal distance to the peptide backbone restricts conformational flexibility, making it an ideal anchor for rigidifying structures or inducing specific secondary motifs (e.g., β -turns). The D-stereocenter further aids in orienting the side-chain payload in the opposite spatial vector relative to native L-amino acids, which is often leveraged to prevent steric clashes during receptor binding or to enhance proteolytic stability.

Crucially, the side-chain primary amine is protected by a Nosyl (Ns, typically 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) group. The nosyl group elevates this building block from a simple protected amine to a versatile hub for site-specific mono-alkylation and orthogonal deprotection[1].

Mechanistic Causality: The Fukuyama Strategy

The integration of Fmoc-D-Dap(Ns)-OH into a synthetic workflow relies on two fundamental mechanistic principles: Fukuyama Alkylation and Orthogonal Nucleophilic Aromatic Substitution (SNAr) .

Why the Nosyl Group Enables Mono-Alkylation

Direct mono-alkylation of primary amines on solid support is notoriously difficult, almost invariably leading to over-alkylation (yielding tertiary amines or quaternary ammonium salts). The nosyl group elegantly circumvents this. The strong electron-withdrawing nature of the nitrobenzenesulfonyl moiety lowers the pKa of the sulfonamide N-H to approximately 4–5[2]. This high acidity allows for facile deprotonation under mild basic conditions, activating the nitrogen for nucleophilic attack on alkyl halides or for participation in Mitsunobu reactions with alcohols[3][4]. Once the single alkyl group is added, the resulting N-alkyl sulfonamide lacks an acidic proton, completely halting any further alkylation.

The Meisenheimer Complex and Orthogonal Deprotection

Unlike the Boc group (cleaved by strong acids like TFA) or the Fmoc group (cleaved by bases like piperidine), the nosyl group is completely stable to both standard SPPS conditions[5]. Its removal is strictly orthogonal, relying on a thiol-mediated nucleophilic aromatic substitution.

When treated with a soft nucleophile—typically a thiolate anion generated from 2-mercaptoethanol and a non-nucleophilic base like DBU—the thiolate attacks the electron-deficient aromatic ring of the nosyl group. This forms a transient, negatively charged Meisenheimer complex [2][6]. The complex subsequently collapses, expelling sulfur dioxide ( SO2​ ) gas and the thioether byproduct, cleanly unmasking the secondary amine without disrupting any other protecting groups on the peptide.

Workflow Visualization

Workflow A Fmoc-D-Dap(Ns)-OH Building Block B SPPS Incorporation (Standard Coupling) A->B DIC/Oxyma C Fukuyama Alkylation (R-X / Base OR R-OH / Mitsunobu) B->C On-Resin D Orthogonal Ns Deprotection (Thiol + DBU) C->D N-Alkyl Sulfonamide E Meisenheimer Complex (Transient Intermediate) D->E Thiolate Attack F Site-Specific Secondary Amine (Mono-alkylated Dap) E->F SO2 Extrusion G Downstream Conjugation (Stapling, Labeling, etc.) F->G Free Amine Functionalization

Caption: Workflow for site-specific peptide modification using Fmoc-D-Dap(Ns)-OH and Fukuyama alkylation.

Quantitative Data & Reagent Selection

Selecting the correct reagents for alkylation and deprotection is critical for maintaining high yields on solid support. The tables below summarize field-proven conditions.

Table 1: Comparison of Nosyl Deprotection Cocktails on Solid Phase

Note: The base (DBU) is required to deprotonate the thiol, generating the highly nucleophilic thiolate necessary for SNAr attack[6].

Thiol ReagentBaseSolventReaction TimeMalodor / ToxicityCleavage Efficiency
Thiophenol (5% v/v) DBU (2% v/v)DMF2 x 15 minHigh>98%
2-Mercaptoethanol (5% v/v) DBU (2% v/v)DMF2 x 30 minModerate>95%
Mercaptoacetic acid (5% v/v) DBU (2% v/v)DMF2 x 30 minModerate>90%
Table 2: Alkylation Strategies (Fukuyama Alkylation)
MethodReagentsSubstrate ScopeProsCons
Base-Mediated Alkyl Halide (R-I, R-Br), K2​CO3​ or DIEAPrimary & activated secondary halidesSimple setup, high yields for active halidesProne to steric hindrance
Mitsunobu Alcohol (R-OH), DIAD/DEAD, PPh3​ Primary & secondary alcoholsMild conditions, broad alcohol scopePhosphine oxide byproducts

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure rigorous quality control at each step of the modification.

Protocol 1: Solid-Phase Incorporation of Fmoc-D-Dap(Ns)-OH

Objective: Couple the building block to the growing peptide chain.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Dap(Ns)-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. Expected Result: The beads should remain colorless/yellow (Negative), confirming the successful acylation of the primary amine.

Protocol 2: On-Resin Fukuyama Alkylation (Base-Mediated)

Objective: Site-specifically mono-alkylate the nosyl-protected Dap side chain.

  • Preparation: Swell the resin containing the Fmoc-D-Dap(Ns)-peptide in DMF.

  • Alkylation Cocktail: Prepare a solution of the desired Alkyl Halide (10 equivalents) and N,N-Diisopropylethylamine (DIEA, 10 equivalents) in minimal DMF. (Note: For less reactive halides, anhydrous K2​CO3​ can be substituted for DIEA).

  • Reaction: Add the cocktail to the resin and agitate at room temperature for 12–16 hours. For sterically hindered halides, gentle heating (40 °C) may be applied.

  • Washing: Drain and wash extensively with DMF (5 x 1 min), alternating with DCM (5 x 1 min) to remove all unreacted alkylating agents.

  • Self-Validation (Microcleavage): Because both the starting material and product are secondary sulfonamides, colorimetric tests are ineffective. Cleave a micro-aliquot of resin (~2 mg) using a standard TFA cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the added alkyl group.

Protocol 3: Orthogonal Deprotection of the Nosyl Group

Objective: Remove the Ns group via SNAr to reveal the secondary amine for downstream conjugation.

  • Deprotection Cocktail: Prepare a fresh solution of 5% (v/v) 2-Mercaptoethanol and 2% (v/v) DBU in DMF. (Caution: Perform in a fume hood due to thiol odor).

  • Cleavage: Add the cocktail to the resin and agitate for 30 minutes. Drain and repeat the treatment with fresh cocktail for another 30 minutes[6].

  • Washing (Critical): The Meisenheimer complex byproducts and residual thiols must be thoroughly removed. Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), 5% DIEA in DMF (3 x 1 min, to neutralize any residual acidity), and finally DMF (5 x 1 min).

  • Self-Validation (Chloranil Test): Perform a Chloranil test on a few resin beads. Expected Result: The beads should turn dark blue/green (Positive), confirming the presence of the newly unmasked secondary amine. (Note: If the Fukuyama alkylation step was skipped, the deprotection will yield a primary amine, which requires validation via a positive Kaiser test instead).

References

  • Fukuyama amine synthesis - ResearchGate Source: researchgate.net URL:[3]

  • Development of Nosyl Chemistry and its Application to Total Synthesis Source: pharm.or.jp URL:[1]

  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. Source: chem-station.com URL:[2]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC Source: nih.gov URL:[4]

  • Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns) Protecting Group from Fmoc-L-Dab(Me - Benchchem Source: benchchem.com URL:[6]

  • oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis | Journal of the American Chemical Society Source: acs.org URL:[5]

Sources

Method

Application Note &amp; Protocol: Orthogonal Deprotection Strategies for Fmoc and Nosyl (Ns) Groups in Complex Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Applications: Solid-Phase Peptide Synthesis (SPPS), Polyamine Synthesis, Site-Specific N-Methylation, and Peptidomimetic Drug Development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Solid-Phase Peptide Synthesis (SPPS), Polyamine Synthesis, Site-Specific N-Methylation, and Peptidomimetic Drug Development.

Executive Summary: The Strategic Value of Fmoc/Ns Orthogonality

In the synthesis of complex branched peptides, polyamines, and highly modified peptidomimetics, relying on a single axis of protection (e.g., Fmoc/tBu) is often insufficient. The Nosyl (Ns, o- or p-nitrobenzenesulfonyl) group has emerged as a powerful orthogonal complement to the Fmoc (9-fluorenylmethoxycarbonyl) group. While Fmoc is the gold standard for protecting primary α -amines during chain elongation, the Ns group serves a dual purpose: it protects secondary amines and highly activates primary amines for site-specific N-alkylation (Fukuyama amine synthesis)[1].

Mastering the selective, orthogonal removal of these two groups allows chemists to selectively unmask specific functional handles without disturbing the rest of the growing scaffold.

Mechanistic Causality: The Chemical Logic of Orthogonal Cleavage

To successfully execute orthogonal deprotection, one must understand the distinct mechanistic pathways that govern the cleavage of each group. Selectivity is not arbitrary; it is a direct consequence of hard/soft acid-base (HSAB) principles and specific pKa thresholds.

The Fmoc Cleavage Mechanism (Base-Catalyzed E1cb)

Fmoc is cleaved via an E1cb (Elimination unimolecular conjugate base) mechanism[2]. The proton at the 9-position of the fluorene ring is mildly acidic (pKa ~22 in DMSO). A moderate-to-strong secondary amine, such as piperidine, deprotonates this position to form a stabilized aromatic cyclopentadienyl-type anion (14 π electrons)[2]. This intermediate rapidly collapses, extruding carbon dioxide and releasing dibenzofulvene. Piperidine serves a secondary, critical role by acting as a scavenger, attacking the highly reactive dibenzofulvene to form a stable, inert adduct.

The Ns Cleavage Mechanism (Thiol-Mediated SN​Ar )

The Nosyl group is cleaved via Nucleophilic Aromatic Substitution ( SN​Ar ) [3]. The highly electron-deficient nitroaromatic ring is susceptible to attack by soft nucleophiles. A thiolate anion (generated in situ from a thiol and a base) attacks the ring to form a transient Meisenheimer complex[3]. This complex subsequently collapses, extruding sulfur dioxide ( SO2​ ) and releasing the free amine[1].

The Causality of Orthogonality

Why do these conditions not cross-react?

  • Why Piperidine ignores Ns: Piperidine is a hard nucleophile and cannot efficiently attack the electron-deficient Ns ring to form the Meisenheimer complex. Thus, Ns is completely stable in 20% piperidine/DMF[4].

  • Why Thiols ignore Fmoc: To cleave Ns in the presence of Fmoc, the choice of base is critical. If a strong amidine base like DBU (pKa ~13.5) is used to generate the thiolate, it will rapidly deprotonate the Fmoc 9-position, leading to premature Fmoc cleavage. However, by utilizing a mild base like K2​CO3​ or DIPEA alongside thiophenol (PhSH), the highly nucleophilic thiolate is generated without reaching the basicity threshold required to trigger the Fmoc E1cb elimination[5].

Orthogonality Matrix

The following table summarizes the stability of common protecting groups under various cleavage conditions, highlighting the precise orthogonality between Fmoc and Ns.

Protecting Group20% Piperidine / DMFPhSH / K₂CO₃ / DMF95% TFA / DCMH₂ / Pd-C
Fmoc Cleaved (>99%) StableStableStable*
Ns (Nosyl) StableCleaved (>95%) StableStable
Boc StableStableCleaved (>99%) Stable
Cbz StableStableStableCleaved (>99%)

*Note: Fmoc can be quasi-orthogonal to hydrogenation depending on the catalyst load and solvent, but is generally stable under standard atmospheric H₂/Pd-C conditions.

Workflow Visualization

OrthogonalWorkflow Start Bifunctional Scaffold [Fmoc-NH-R-NH-Ns] PathA Selective Fmoc Cleavage (20% Piperidine / DMF) Start->PathA E1cb Elimination PathB Selective Ns Cleavage (PhSH, K2CO3 / DMF) Start->PathB SNAr Mechanism ResultA H2N-R-NH-Ns (Ns Intact) PathA->ResultA ResultB Fmoc-NH-R-NH2 (Fmoc Intact) PathB->ResultB ActionA Elongate Primary Amine ResultA->ActionA ActionB Elongate Secondary Amine ResultB->ActionB

Orthogonal deprotection workflow for Fmoc and Ns groups in bifunctional scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By embedding analytical checkpoints directly into the workflow, researchers can verify the success of the deprotection in real-time before proceeding to the next synthetic step.

Protocol A: Selective Fmoc Deprotection in the Presence of Ns

This protocol quantitatively removes Fmoc while leaving N-alkylated or standard Ns groups completely undisturbed.

Reagents:

  • 20% (v/v) Piperidine in anhydrous N,N-Dimethylformamide (DMF).

  • Substrate: Resin-bound peptide or solution-phase scaffold containing both Fmoc and Ns.

Step-by-Step Methodology:

  • Preparation: Swell the resin (if solid-phase) in DMF for 15 minutes. Drain thoroughly.

  • Initial Cleavage: Add the 20% piperidine/DMF solution to the reactor (approx. 10 mL per gram of resin). Agitate gently at room temperature for 5 minutes.

  • Effluent Collection: Drain the reaction mixture and save the effluent in a collection tube.

  • Secondary Cleavage: Add a fresh batch of 20% piperidine/DMF. Agitate for an additional 15 minutes. Drain and save the effluent in a separate tube.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine and the dibenzofulvene adduct.

Self-Validation Check (UV-Vis Spectroscopy): Dilute the collected effluents 1:100 in DMF. Measure the UV absorbance at 301 nm . The dibenzofulvene-piperidine adduct absorbs strongly at this wavelength.

  • Validation: The first effluent should show a massive peak. The second effluent should show an absorbance approaching the baseline. A flat baseline confirms 100% Fmoc removal without needing to cleave a test sample from the resin.

Protocol B: Selective Ns Deprotection in the Presence of Fmoc

This protocol utilizes a soft nucleophile and a mild base to cleave the Ns group without triggering the Fmoc E1cb elimination pathway[5].

Reagents:

  • Thiophenol (PhSH) or 2-Mercaptoethanol (less odorous alternative).

  • Potassium Carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous DMF.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh solution of Thiophenol (5-10 equivalents relative to the Ns group) and K2​CO3​ (10-20 equivalents) in anhydrous DMF. (Note: If strictly working in solution phase where K2​CO3​ solubility is an issue, DIPEA can be substituted. Never use DBU , as it will immediately cleave the Fmoc group).

  • Reaction: Add the cleavage cocktail to the Fmoc/Ns-protected substrate. Agitate at room temperature for 2 hours.

  • Refresh: Drain the cocktail. Because the Meisenheimer intermediate formation is equilibrium-driven, adding a fresh batch of the cleavage cocktail for an additional 1 hour drives the reaction to absolute completion.

  • Washing: Drain and wash extensively with DMF (5 × 1 min), followed by DCM (3 × 1 min) to remove all thiolate byproducts.

Self-Validation Check (Colorimetric Assay): Because Ns is most frequently used to protect secondary amines (e.g., in polyamines or N-methylated peptides), the standard Kaiser test (which detects primary amines) will yield a false negative.

  • Validation: Perform a Chloranil Test . Transfer a few beads to a test tube, add 1 drop of 2% acetaldehyde in DMF, and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes. A distinct blue or green bead color confirms the successful unmasking of the secondary amine. The Fmoc group remains intact and will not react with the Chloranil reagent.

References

  • A Comparative Guide to Alternative N-Protecting Groups. Benchchem.
  • A One-Pot Conversion of N-Ns to N-Boc Group in Polyamine Synthesis. R Discovery.
  • Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns) Protecting Group from Fmoc-L-Dab(Me,Ns)-OH. Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. MDPI.

Sources

Application

Application Note: Fmoc-D-Dap(Ns)-OH in Convergent Peptide Synthesis

Executive Summary The synthesis of complex peptide architectures—such as branched peptides, dendrimers, and constrained macrocycles—requires highly orthogonal protecting group strategies. Fmoc-D-Dap(Ns)-OH is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptide architectures—such as branched peptides, dendrimers, and constrained macrocycles—requires highly orthogonal protecting group strategies. Fmoc-D-Dap(Ns)-OH is a specialized building block featuring a D-enantiomeric 2,3-diaminopropionic acid backbone and a side-chain primary amine protected by a nosyl (nitrobenzenesulfonyl) group[]. This Application Note details the mechanistic rationale, chemical properties, and self-validating protocols for utilizing Fmoc-D-Dap(Ns)-OH in convergent peptide synthesis, providing drug development professionals with a robust framework for assembling high-purity, sterically demanding peptide therapeutics.

Introduction & Mechanistic Rationale

The Role of Fmoc-D-Dap(Ns)-OH

In peptide drug development, metabolic stability and conformational rigidity are paramount. The incorporation of the D-enantiomer (D-Dap) introduces a specific spatial trajectory for side-chain branching while conferring significant resistance against endogenous proteolytic degradation. The nosyl (Ns) protecting group on the side-chain amine provides absolute orthogonality to standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) chemistries[2]. It is completely stable to the repeated piperidine treatments used for Fmoc removal and the strongly acidic conditions (e.g., TFA) used for Boc removal or global cleavage[3].

Mechanistic Causality of Nosyl Deprotection

The cleavage of the nosyl group is driven by a nucleophilic aromatic substitution reaction. Rather than relying on acids or standard bases, deprotection requires a thiol-based reagent (e.g., thiophenol) activated by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Causality: DBU (pKa ~12) efficiently deprotonates thiophenol to form a highly nucleophilic thiolate anion. This thiolate attacks the electron-deficient nitrophenyl ring of the nosyl group, forming a transient Meisenheimer complex. The complex rapidly collapses, releasing sulfur dioxide, a thioether byproduct, and the free primary amine[4]. This mild, highly specific mechanism prevents unwanted side reactions on the peptide backbone.

Overcoming Epimerization in Convergent Coupling

Convergent synthesis involves the condensation of fully purified, protected peptide fragments. This strategy overcomes the limitations of linear SPPS, such as the accumulation of deletion sequences and on-resin aggregation during the synthesis of peptides >50 residues[5]. However, activating the C-terminus of a peptide fragment for coupling carries a severe risk of Cα-epimerization (racemization) via oxazolone formation[5]. To mitigate this, fragment couplings onto the free Dap side-chain must utilize epimerization-resistant coupling reagents (e.g., HATU/HOAt) and, whenever possible, utilize fragments with a C-terminal Glycine to eliminate the chiral center risk entirely[6].

Chemical Properties & Specifications

Table 1 summarizes the critical physicochemical parameters of Fmoc-D-Dap(Ns)-OH necessary for calculating stoichiometric equivalents and designing orthogonal workflows.

PropertySpecification
Chemical Name Fmoc-D-Dap(Ns)-OH
CAS Number 487027-90-7
Molecular Weight 511.50 g/mol
Molecular Formula C24H21N3O8S
Appearance White to off-white powder
Primary Application Orthogonal branching, fragment ligation, macrocyclization
Deprotection Reagents Thiophenol/DBU or Mercaptoethanol/DBU
Orthogonality Stable to TFA (Boc cleavage) and Piperidine (Fmoc cleavage)

Workflow Visualization

The following diagram illustrates the convergent synthesis lifecycle, highlighting the precise stage where orthogonal nosyl deprotection enables fragment ligation.

G A 1. Linear SPPS Incorporate Fmoc-D-Dap(Ns)-OH B 2. Selective Ns Deprotection Thiophenol / DBU in DMF A->B On-resin C 3. Convergent Fragment Coupling Amide Bond Formation (HATU/HOAt) B->C Free side-chain amine D 4. Global Deprotection & Cleavage TFA / Scavengers C->D Fully protected branched peptide E 5. Final Complex Peptide (Branched/Cyclic Architecture) D->E HPLC Purification F Synthesize Fragment B (C-terminal free acid) F->C Activated intermediate

Figure 1: Convergent peptide synthesis workflow utilizing orthogonal Nosyl deprotection.

Step-by-Step Experimental Protocols

Protocol A: Linear Assembly & Incorporation
  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide or Wang) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Standard Coupling: Perform standard Fmoc-SPPS up to the desired branch point.

  • Dap(Ns) Incorporation: Dissolve 3.0 equivalents of Fmoc-D-Dap(Ns)-OH and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Reaction: Add the activated amino acid to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If blue, repeat the coupling step.

Protocol B: Orthogonal Nosyl Deprotection (Self-Validating)

Caution: Thiophenol is highly malodorous and toxic. Perform all steps in a well-ventilated fume hood.

  • Resin Swelling: Swell the resin-bound peptide (with the N-terminal Fmoc either left on or replaced by a Boc group to prevent unwanted branching) in DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 5% Thiophenol (v/v) and 5% DBU (v/v) in anhydrous DMF.

    • Causality: DBU is strictly preferred over piperidine here because it is non-nucleophilic, preventing side reactions while providing the high pH required to generate the active thiolate[4].

  • Cleavage: Add the cocktail to the resin and agitate at room temperature for 1 hour. Drain and repeat the treatment for an additional 1 hour to ensure complete Meisenheimer complex collapse.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all thiophenol byproducts.

  • Self-Validation Loop: Perform a Kaiser (ninhydrin) test on a micro-cleaved sample of resin beads.

    • Pass: A dark blue color confirms the successful exposure of the primary amine on the Dap side chain.

    • Fail: If the test is yellow/colorless, the nosyl group remains intact. Repeat steps 2-4.

Protocol C: Convergent Fragment Ligation
  • Fragment Preparation: Synthesize "Fragment B" (the branch sequence) separately. Cleave it from highly acid-labile resin (e.g., 2-Chlorotrityl chloride) using 1% TFA in DCM to yield a fully side-chain-protected peptide with a free C-terminal carboxylic acid.

  • Solubilization: Dissolve Fragment B (1.5 to 2.0 equivalents relative to resin loading) in a minimal volume of anhydrous DMF/DMSO (8:2).

    • Causality: Protected peptide fragments are notoriously insoluble. The addition of DMSO disrupts intermolecular hydrogen bonding (β-sheet formation), ensuring the fragment remains in solution for the coupling[5].

  • Activation: Add HATU (1.95 equivalents) and HOAt (2.0 equivalents) to the fragment solution.

    • Causality: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the coupling of sterically hindered fragments while suppressing C-terminal epimerization[6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents), activate for 3 minutes, and immediately add to the Dap-deprotected resin.

  • Ligation: Agitate for 12–24 hours at room temperature.

  • Self-Validation: Perform a Kaiser test. A transition from dark blue (from Protocol B) to yellow/colorless indicates successful fragment condensation.

Troubleshooting & Optimization

  • Sluggish Nosyl Deprotection: If the Kaiser test in Protocol B remains negative, the thiophenol may be oxidized (forming disulfides) or the DBU may be degraded[4]. Always use fresh, unoxidized thiophenol and anhydrous DMF. Alternatively, microwave-assisted deprotection (3 cycles of 1 minute at 120°C) can drive difficult cleavages to completion[3].

  • Incomplete Fragment Coupling: If Protocol C fails to reach completion after 24 hours, do not simply add more base, as this promotes epimerization. Instead, drain the reaction, re-swell the resin in a chaotropic solvent mixture (e.g., DMF containing 0.1 M LiCl), and perform a double coupling with fresh reagents.

References

  • ChemRxiv: Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. Available at:[Link]

Sources

Method

Application Note: Orthogonal Protection Strategy Utilizing Fmoc-D-Dap(Ns)-OH in Solid-Phase Peptide Synthesis

Executive Summary The synthesis of structurally complex peptides—such as those requiring site-specific fluorophore labeling, branching, or head-to-side-chain cyclization—demands a robust orthogonal protection strategy[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of structurally complex peptides—such as those requiring site-specific fluorophore labeling, branching, or head-to-side-chain cyclization—demands a robust orthogonal protection strategy[1]. Fmoc-D-Dap(Ns)-OH is a highly specialized amino acid derivative engineered for this exact purpose. By combining the base-labile Fmoc group with the thiol-labile o-nitrobenzenesulfonyl (Ns or nosyl) group, chemists can achieve precise spatial and temporal control over side-chain derivatization without prematurely unmasking other reactive centers[2].

This application note details the mechanistic causality, quantitative orthogonality, and self-validating experimental protocols required to successfully implement Fmoc-D-Dap(Ns)-OH in modern Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality of the Orthogonal Strategy

To master this synthetic approach, one must understand the distinct chemical mechanisms that ensure selective deprotection. The choice of Fmoc-D-Dap(Ns)-OH is highly deliberate:

  • D-Dap (D-2,3-diaminopropionic acid): The D-configuration confers profound resistance to proteolytic degradation, a critical attribute for peptide therapeutics. Furthermore, the Dap side chain contains only a single methylene group between the α-carbon and the side-chain amine, providing a highly rigid, short linkage ideal for constrained cyclic peptides.

  • Fmoc (9-fluorenylmethoxycarbonyl) Deprotection: The Fmoc group protects the α-amine. It is selectively removed by secondary amines (e.g., 20% piperidine) via a base-induced β-elimination mechanism[3]. The resulting dibenzofulvene byproduct is scavenged by excess piperidine.

  • Ns (o-Nitrobenzenesulfonyl) Deprotection: The Ns group protects the Dap side-chain amine. The strongly electron-withdrawing nitro group highly activates the aromatic ring toward nucleophilic attack[2]. When treated with 2-mercaptoethanol and a strong non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the DBU deprotonates the thiol to generate a highly reactive thiolate. This thiolate attacks the aromatic ring to form a Meisenheimer complex[4]. The complex rapidly collapses, extruding sulfur dioxide (SO₂) and releasing the free primary amine along with a thioether byproduct[5].

  • Global Acid Cleavage: Standard side-chain protecting groups (e.g., Boc, tBu, Trt) and the peptide-resin linker are cleaved using high concentrations of Trifluoroacetic acid (TFA), which operates via an S_N1 mechanism generating stable carbocations[6].

Orthogonality Core Orthogonal Protecting Groups Fmoc Fmoc (N-alpha) Base Labile Core->Fmoc Ns Ns (Side-Chain) Thiol Labile Core->Ns Boc Boc/tBu (Side-Chain) Acid Labile Core->Boc Fmoc->Ns Stable Ns->Boc Stable Boc->Fmoc Stable

Logical relationship demonstrating the orthogonality of Fmoc, Ns, and Boc/tBu groups.

Quantitative Data: Orthogonality Matrix

The success of this strategy relies on the absolute stability of each protecting group under the cleavage conditions of the others. Table 1 summarizes these compatibilities.

Table 1: Orthogonality Matrix for Fmoc-D-Dap(Ns)-OH Synthesis

Protecting Group20% Piperidine (Base)2-Mercaptoethanol/DBU (Thiolate)95% TFA (Acid)
Fmoc (N-α) Cleaved (>99%)StableStable
Ns (Side-chain) StableCleaved (>98%)Stable
Boc/tBu (Standard) StableStableCleaved (>99%)

Experimental Workflow & Protocols

The following protocols represent a self-validating system. By integrating the Kaiser test (ninhydrin assay) at every critical juncture, the workflow ensures that incomplete reactions are caught and rectified immediately, guaranteeing high-purity final products.

G Start Resin-bound Peptide (N-term Fmoc) Couple Couple Fmoc-D-Dap(Ns)-OH (DIC/Oxyma, DMF) Start->Couple Elongate Fmoc Deprotection & Elongation (20% Piperidine) Couple->Elongate NsDeprotect Selective Ns Deprotection (2-Mercaptoethanol / DBU) Elongate->NsDeprotect Derivatize Side-Chain Derivatization (e.g., Labeling/Branching) NsDeprotect->Derivatize Cleavage Global Cleavage & Deprotection (TFA Cocktail) Derivatize->Cleavage

Workflow of orthogonal peptide synthesis using Fmoc-D-Dap(Ns)-OH.

Protocol A: Coupling of Fmoc-D-Dap(Ns)-OH

Causality Insight: DIC/OxymaPure is utilized instead of traditional HBTU/DIPEA. OxymaPure provides superior suppression of epimerization at the D-amino acid stereocenter and avoids the risk of guanidinylation associated with uronium-based coupling reagents[7].

  • Swell the resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes[6].

  • Prepare a solution of Fmoc-D-Dap(Ns)-OH (3.0 equiv) and OxymaPure (3.0 equiv) in minimal DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv) to the solution and pre-activate for 3 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 60–90 minutes.

  • Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min)[7].

  • Validation: Perform a Kaiser test. A yellow color indicates complete coupling (absence of free primary amines). If blue, repeat the coupling step.

Protocol B: Fmoc Deprotection and Chain Elongation

Causality Insight: The Ns group remains completely untouched during this step because secondary amines like piperidine lack the specific thiolate nucleophilicity required to trigger the Meisenheimer complex[2].

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain[6].

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash thoroughly with DMF (6 × 1 min) to remove all traces of piperidine and dibenzofulvene[7].

  • Validation: Perform a Kaiser test. A dark blue color confirms the successful unmasking of the α-amine.

  • Continue standard SPPS elongation for the remainder of the linear sequence.

Protocol C: Selective Ns Deprotection on Solid Support

Causality Insight: DBU is strictly required to deprotonate 2-mercaptoethanol. Without this strong base, the concentration of the reactive thiolate is too low to efficiently attack the highly deactivated nosyl ring[8].

  • Ensure the N-terminus of the elongated peptide is protected (either as Fmoc or Boc, depending on downstream requirements). Wash the resin with DMF.

  • Prepare the deprotection cocktail: 2-Mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF[8].

  • Add the cocktail to the resin and agitate for 30 minutes at room temperature.

  • Drain and repeat the treatment with fresh cocktail for another 30 minutes to ensure quantitative cleavage.

  • Wash the resin extensively with DMF (6 × 1 min) and DCM (4 × 1 min) to remove all sulfur byproducts and residual DBU.

  • Validation: Perform a Kaiser test. A blue color indicates the successful liberation of the Dap side-chain primary amine.

Protocol D: Side-Chain Derivatization & Global Cleavage
  • Derivatization: The newly liberated Dap side-chain amine can now be reacted with an activated fluorophore (e.g., FITC), an activated lipid, or another amino acid to create a branched architecture.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature to remove acid-labile groups and cleave the peptide from the resin[6].

  • Precipitate the globally deprotected peptide in cold diethyl ether, centrifuge, wash, and lyophilize prior to HPLC purification.

References

  • Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide.Benchchem.
  • Fluorenylmethyloxycarbonyl protecting group.Wikipedia.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.University of California, Irvine (UCI).
  • Methods and protocols of modern solid phase peptide synthesis.DU Chem.
  • Fukuyama Amine Synthesis.Chem-Station.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.National Institutes of Health (NIH/PMC).
  • Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.Benchchem.
  • 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.ResearchGate.

Sources

Application

Application Notes and Protocols: Fmoc-D-Dap(Ns)-OH for the Strategic Synthesis of Bioactive Peptides

Introduction: The Strategic Advantage of Fmoc-D-Dap(Ns)-OH In the landscape of modern drug discovery, synthetic peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fmoc-D-Dap(Ns)-OH

In the landscape of modern drug discovery, synthetic peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by a short biological half-life due to enzymatic degradation. A proven strategy to overcome this limitation is the incorporation of non-canonical D-amino acids, which sterically hinder protease recognition and cleavage.[1] Fmoc-D-Dap(Ns)-OH is a uniquely valuable building block in this context, offering a dual strategic advantage: it introduces a D-amino acid to confer metabolic stability while simultaneously providing a selectively addressable side-chain for sophisticated molecular engineering.

Fmoc-D-Dap(Ns)-OH is a derivative of D-2,3-diaminopropionic acid (D-Dap). Its α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS).[2] The side-chain β-amino group is protected by the 2-nitrobenzenesulfonyl (nosyl, Ns) group. The true power of this reagent lies in the orthogonality of these two protecting groups.[3][4] The Fmoc group is removed with a weak base (e.g., piperidine), while the Ns group is stable to this treatment but can be selectively cleaved under mild, reductive conditions using thiols.[3][5] This allows the researcher to unmask the side-chain amine at any desired point during the synthesis, opening avenues for:

  • On-resin cyclization to generate constrained, conformationally defined peptides.

  • Synthesis of branched peptides by initiating a second peptide chain from the side-chain.[6][7]

  • Site-specific conjugation of payloads such as fluorophores, chelating agents for diagnostics, or cytotoxic drugs for targeted therapy.[8]

This guide provides a detailed framework for the effective use of Fmoc-D-Dap(Ns)-OH, from its fundamental properties and handling to advanced, field-proven protocols for the synthesis of complex bioactive peptides.

Physicochemical Properties and Handling

Ensuring the integrity of Fmoc-D-Dap(Ns)-OH is critical for successful synthesis. Improper storage or handling can lead to degradation, resulting in failed couplings and impure final products.

PropertyValue
Chemical Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid
Molecular Formula C₂₄H₂₁N₃O₈S
Molecular Weight 511.50 g/mol []
Appearance White to off-white solid
CAS Number Not widely available for D-isomer, L-isomer is 867213-27-2[]
Solubility Soluble in DMF, DMSO, NMP

Storage and Handling Recommendations:

  • Long-Term Storage: For optimal stability, store the solid compound at -20°C in a tightly sealed container.[10][11]

  • Short-Term Storage: For routine use, storage at 2-8°C is acceptable.[][12]

  • Protection from Moisture: The compound is susceptible to hydrolysis. Store in a desiccator and minimize exposure to atmospheric moisture.

  • Protection from Light: Store in an amber vial or dark location to prevent potential photodegradation of the Fmoc and Ns groups.[11]

  • Safe Handling: Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or fume hood to avoid inhalation.[13][14]

The Principle of Orthogonal Protection in Action

The core utility of Fmoc-D-Dap(Ns)-OH is its orthogonal deprotection scheme, which allows for precise, sequential manipulation of the peptide structure. This strategy is distinct from the global deprotection approach where all protecting groups are removed simultaneously at the end of the synthesis.[2][4] The workflow below illustrates how the α-amino group and the side-chain amino group can be addressed independently.

G cluster_0 SPPS Cycle cluster_1 Selective Side-Chain Manipulation cluster_2 Final Cleavage Resin Peptide-Resin-NH₂ Couple Couple Next Fmoc-AA-OH Resin->Couple 1. Fmoc_Peptide Fmoc-AA-Peptide-Resin Couple->Fmoc_Peptide 2. Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide->Deprotect_Fmoc 3. Free_Amine H₂N-AA-Peptide-Resin Deprotect_Fmoc->Free_Amine 4. Free_Amine->Couple Repeat for next AA Incorp Incorporate Fmoc-D-Dap(Ns)-OH Free_Amine->Incorp Ns_Protected Peptide-D-Dap(Ns)-Resin Deprotect_Ns Ns Deprotection (Thiol + Base) Ns_Protected->Deprotect_Ns Free_Side_Chain Peptide-D-Dap(NH₂)-Resin Deprotect_Ns->Free_Side_Chain Modify Side-Chain Modification (Cyclization, Conjugation) Free_Side_Chain->Modify Cleave Cleavage from Resin (e.g., TFA Cocktail) Modify->Cleave Final_Peptide Purified Bioactive Peptide Cleave->Final_Peptide

Caption: Downstream modification pathways after selective Ns deprotection.

Protocol 3A: On-Resin Side-Chain Lactam Cyclization (Head-to-Side-Chain)

This protocol creates a cyclic peptide by forming an amide bond between the N-terminal amine and the D-Dap side-chain amine.

Procedure:

  • Preparation: Starting with the peptide-D-Dap(NH₂)-resin from Protocol 2, perform a final N-terminal Fmoc deprotection to expose the α-amino group. Wash the resin thoroughly.

  • Cyclization: Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF to the resin.

  • Reaction: Agitate at room temperature for 4-24 hours. Monitor by LC-MS analysis of a small-scale cleavage.

  • Washing: Wash the resin with DMF and DCM and proceed to final cleavage.

Protocol 3B: On-Resin Side-Chain Functionalization (Biotinylation)

This protocol attaches a biotin label to the D-Dap side-chain.

Procedure:

  • Preparation: Use the peptide-D-Dap(NH₂)-resin from Protocol 2. Ensure the N-terminal α-amino group remains Fmoc-protected.

  • Labeling: Add a solution of Biotin-NHS ester (3 eq.) and DIPEA (3 eq.) in DMF to the resin.

  • Reaction: Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM. The peptide can now be N-terminally deprotected and cleaved.

Final Cleavage and Purification

The final step involves cleaving the peptide from the solid support and simultaneously removing any remaining acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf).

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add a cleavage cocktail to the resin. A standard, non-malodorous cocktail effective for most sequences is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) . [15]Use for 2-3 hours at room temperature.

    • Caution: TFA is highly corrosive. Always work in a fume hood and wear appropriate PPE.

    • Rationale: TIS is a scavenger used to trap the highly reactive cationic species generated from the cleavage of acid-labile protecting groups, preventing side reactions with nucleophilic residues like Trp or Met. [15]3. Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Fmoc-D-Dap(Ns)-OH 1. Steric hindrance. 2. On-resin peptide aggregation. 3. Deactivated reagents.1. Double couple the residue. 2. Use a more potent coupling reagent like HATU. [16] 3. Use fresh, high-quality reagents and anhydrous solvents.
Incomplete Ns Deprotection 1. Insufficient reaction time or equivalents of thiol/base. 2. Peptide aggregation limiting reagent access. 3. Oxidation of thiol reagent.1. Increase reaction time to 2 hours or increase equivalents of BME/DBU to 15/7.5. 2. Swell the resin in a chaotropic solvent like NMP before deprotection. 3. Use fresh BME and prepare the deprotection cocktail immediately before use.
Side-chain modification is unsuccessful 1. The primary amine of the Dap side-chain was not fully deprotected. 2. Steric hindrance around the Dap residue.1. Confirm complete Ns deprotection via LC-MS on a test cleavage before proceeding. 2. Increase reaction time and/or temperature (e.g., to 40°C) for the modification step.
Unexpected mass in final product (+56 Da) Acetylation of the free Dap side-chain amine.This can occur if acetic anhydride is used for capping steps after Ns deprotection. Ensure all desired modifications are completed before any final capping steps.

References

  • BenchChem. (2025). Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns)
  • Leggio, A., et al. (2007). An efficient and practical alternative strategy for carrying out peptide synthesis using the p-nitrobenzenesulfonyl (nosyl) group for protection of the amino function of α-amino acids. ResearchGate. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2009). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PubMed. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Peretto, I., et al. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. [Link]

  • McKinnie, S. M. K., et al. (2012). The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S. The Royal Society of Chemistry. [Link]

  • D'Andrea, L. D., et al. (2019). Lanthionine Peptides by S-Alkylation with Substituted Cyclic Sulfamidates Promoted by Activated Molecular Sieves. IRIS UPO. [Link]

  • D'Andrea, L. D., et al. (2019). Lanthionine Peptides by S-Alkylation with Substituted Cyclic Sulfamidates Promoted by Activated Molecular Sieves. ACS Publications. [Link]

  • AAPPTec, LLC. (2021). Safety Data Sheet: Fmoc-ThpGly-OH. AAPPTec. [Link]

  • Bregant, S., & Tabor, A. B. (2005). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Dap(Ns)-OH Coupling &amp; Deprotection in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with sterically hindered, non-canonical amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with sterically hindered, non-canonical amino acids.

Fmoc-D-Dap(Ns)-OH (N-α-Fmoc-N-β-nosyl-D-2,3-diaminopropionic acid)[] is a highly valuable building block. It introduces a primary amine side-chain for late-stage functionalization, cyclization, or branching. However, the extreme proximity of the bulky Nosyl (2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) protecting group to the α-carbon creates significant steric shielding. This guide provides a mechanistic understanding and self-validating protocols to troubleshoot poor coupling efficiencies and manage the orthogonal deprotection of the Nosyl group.

Diagnostic Workflow

When incorporating Fmoc-D-Dap(Ns)-OH into a growing peptide chain, standard coupling protocols often fail. Follow this diagnostic logic tree to ensure complete acylation before proceeding to the next cycle.

G Start Initiate Fmoc-D-Dap(Ns)-OH Coupling Cycle Coupling Couple using HATU/DIPEA (2 hours, RT) Start->Coupling Test Perform Kaiser Test Coupling->Test Result Resin Color? Test->Result Pass Yellow / Colorless (Coupling Complete) Result->Pass Negative Fail Blue (Incomplete Coupling) Result->Fail Positive Troubleshoot Double Coupling Switch to DIC/Oxyma or Microwave (75°C) Fail->Troubleshoot Troubleshoot->Test Re-evaluate

Troubleshooting workflow for incomplete Fmoc-D-Dap(Ns)-OH coupling in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-D-Dap(Ns)-OH consistently fail to couple completely using standard HBTU protocols? A1: The difficulty is rooted in steric causality. The diaminopropionic acid (Dap) side chain is the shortest possible amine-bearing side chain (a single methylene group). When protected with a bulky, rigid aromatic sulfonamide like the Nosyl (Ns) group, it creates a severe steric umbrella directly over the α-carboxylic acid[2]. This physical barrier prevents standard benzotriazole esters (like those formed by HBTU) from efficiently approaching the resin-bound N-terminal amine.

Q2: Which coupling reagents are mechanistically suited for this building block? A2: You must switch to highly reactive aminium/uronium salts like HATU or use DIC/OxymaPure[2]. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the pyridine ring provides a neighboring group effect, acting as an internal base that hydrogen-bonds with the incoming amine. This accelerates the nucleophilic attack and drastically lowers the activation energy required to overcome the steric hindrance of the Dap(Ns) residue[2].

Q3: Is the Nosyl (Ns) group stable during standard Fmoc deprotection? A3: Yes, the Nosyl group is fully orthogonal to Fmoc and Boc/tBu chemistries. It is stable to the 20% piperidine/DMF used for Fmoc removal and the high concentrations of TFA used for final cleavage[3]. However, the Nosyl group is highly labile to soft nucleophiles. You must ensure that no thiols (e.g., ethanedithiol, mercaptoethanol) are used as scavengers during intermediate steps if you intend to keep the Ns group intact.

Q4: How does the on-resin Nosyl deprotection mechanism work? A4: The Nosyl group is cleaved via thiolysis. When treated with a thiolate (generated from 2-mercaptoethanol and a base like DBU), the thiolate attacks the electron-deficient nitroaromatic ring. This forms a Meisenheimer complex that collapses to break the sulfonamide bond, releasing sulfur dioxide, a thioether byproduct, and the free primary amine[3].

Quantitative Data: Coupling Reagent Efficacy

To optimize your synthesis, refer to this comparative data on coupling reagents specifically evaluated for sterically hindered amino acids like Fmoc-D-Dap(Ns)-OH.

Coupling Reagent SystemActivation ChemistryRelative Efficiency for Hindered AAsEpimerization RiskRecommended Application
HATU / DIPEA 7-Aza-benzotriazole esterVery High (>95%)LowFirst-line choice for Fmoc-D-Dap(Ns)-OH[2].
DIC / OxymaPure Oxime esterHighVery LowExcellent for microwave-assisted SPPS.
PyBOP / NMM Phosphonium saltHigh (90-95%)LowAlternative for hindered residues if uronium salts cause unwanted N-terminal guanidinylation (capping)[2].
HBTU / DIPEA Benzotriazole esterModerateLowStandard unhindered amino acids; frequently fails for Dap(Ns).

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity at each step of the workflow.

Protocol A: Optimized Coupling of Fmoc-D-Dap(Ns)-OH

Objective: Achieve >99% acylation of the resin-bound amine using high-efficiency HOAt-ester generation.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min).

  • Activation (Pre-activation is critical): In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Dap(Ns)-OH[] and 4.0 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will immediately turn yellow. Allow it to activate for exactly 1-2 minutes[2].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (Note: If using a microwave peptide synthesizer, heat to 75°C for 5-10 minutes).

  • System Validation (Kaiser Test): Wash the resin with DMF (5x) and Dichloromethane (DCM) (3x). Perform a Kaiser test to monitor reaction progress[2].

    • Self-Validation: A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue beads) indicates unreacted amines due to steric failure. If positive, proceed immediately to step 6.

  • Double Coupling (If necessary): Do not deprotect. Repeat steps 3-4 using DIC/OxymaPure instead of HATU/DIPEA to alter the activation chemistry and bypass potential sequence-dependent aggregation.

Protocol B: On-Resin Nosyl Deprotection

Objective: Orthogonal removal of the Ns group to liberate the Dap side-chain primary amine for late-stage functionalization.

  • Preparation: Ensure the N-terminal Fmoc group is either protected or already replaced with the desired capping group. If the N-terminus is left unprotected, it may undergo unwanted side reactions during subsequent functionalization steps.

  • Deprotection Cocktail: Prepare a fresh solution of 2-mercaptoethanol (10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 equivalents) in N-Methyl-2-pyrrolidone (NMP) or DMF (approx. 1 mL per gram of resin)[4].

  • Reaction: Add the thiolysis cocktail to the resin and agitate gently for 20 minutes at room temperature[4].

  • Repetition: Drain the reaction vessel and repeat the treatment (Step 3) once more to ensure complete thiolysis of the sulfonamide[3].

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of the highly nucleophilic thiol and DBU.

  • System Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Self-Validation: Because the Dap side chain is a primary amine, a successful Nosyl deprotection will yield a strong, dark blue color, confirming the amine is now free and ready for conjugation.

References

  • Protecting Groups - Lokey Lab Protocols Source: wikidot.com URL:[Link]

  • Development of cyclic pentapeptide ligands for chemokine receptor targeting Source: mediaTUM (tum.de) URL:[Link]

Sources

Optimization

Mechanistic Causality: Why Does Nosyl Deprotection Fail?

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the Fukuyama amine synthesis on solid support—specifically, the incomplete rem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the Fukuyama amine synthesis on solid support—specifically, the incomplete removal of the ortho-nitrobenzenesulfonyl (o-NBS or Nosyl) protecting group.

While the Nosyl group is an exceptional tool for site-specific N-alkylation and orthogonal protection 1, its cleavage can become a critical failure point, leading to truncated sequences or complex purification profiles. This guide synthesizes mechanistic theory with field-proven protocols to help you establish a robust, self-validating workflow for complete Ns deprotection.

To troubleshoot effectively, we must first understand the causality of the reaction. The Nosyl group is not cleaved by acids or bases alone; it requires an aromatic nucleophilic substitution 2. The reaction is driven by the addition of a thiolate anion to the electron-deficient aromatic ring of the o-NBS group, forming a transient Meisenheimer complex 3. This complex then collapses, eliminating sulfur dioxide (SO₂) and a thioether byproduct, thereby releasing the free secondary amine 2.

Mechanism N1 Resin-Bound Secondary Sulfonamide N2 Thiolate Attack (Nucleophilic Addition) N1->N2 Base + Thiol N3 Meisenheimer Complex (Intermediate) N2->N3 N4 SO2 Elimination & Thioether Release N3->N4 Rate-Limiting Step N5 Free Secondary Amine (Ready for Coupling) N4->N5

Mechanistic pathway of Nosyl deprotection via the Meisenheimer complex.

When deprotection is incomplete, it is rarely a failure of the chemistry itself, but rather a disruption in this mechanistic pathway. The two primary culprits are:

  • Steric Hindrance: Bulky N-alkyl groups or adjacent sterically demanding amino acid side chains physically block the thiolate from attacking the ortho-position of the aromatic ring.

  • Nucleophile Inefficiency: The chosen thiol may lack the necessary nucleophilicity, or the base may not sufficiently deprotonate the thiol within the microenvironment of the solid support.

Troubleshooting Guide & FAQs

Q1: I am using 2-mercaptoethanol (BME) and DBU, but my deprotection is stalling at 40%. Why? A: While BME is greener and less noxious than thiophenol, it is an aliphatic thiol. Aliphatic thiolates are significantly less nucleophilic toward aromatic systems compared to arenethiolates. In sterically unhindered systems, BME/DBU is often sufficient 4. However, for hindered secondary amines (e.g., N-methylated or N-allylated peptides), the energy barrier to form the Meisenheimer complex is too high for BME. Solution: Switch to thiophenol (PhSH). Thiophenol readily deprotects unalkylated and alkylated o-NBS derivatives because the arenethiolate is a superior nucleophile for aromatic substitution 5. If toxicity/odor is a strict barrier, consider increasing the concentration of BME or using thioglycolic acid, though PhSH remains the gold standard for recalcitrant sequences [[6]]().

Q2: I observe premature cleavage of my peptide from the resin or aspartimide formation during the deprotection step. What is causing this? A: The standard deprotection cocktail uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. DBU is a strong, non-nucleophilic amidine base. Prolonged exposure to DBU can catalyze aspartimide formation in susceptible sequences (e.g., Asp-Gly, Asp-Ser) or cause premature cleavage if you are using highly base-labile linkers 7. Solution: Modulate the base strength. Cesium carbonate (Cs₂CO₃) or Lithium Hydroxide (LiOH) combined with a thiol can facilitate Nosyl deprotection under milder conditions, mitigating base-catalyzed side reactions 8, [[9]]().

Q3: How do I choose the optimal thiol/base combination for my specific sequence? A: Selection should be based on the steric demand of the target amine and the base-stability of the peptide backbone. Review the comparative data below to guide your experimental design.

Quantitative Comparison of Deprotection Cocktails
Thiol ReagentBaseSolventDeprotection Efficiency (Hindered Amines)Mechanistic Notes
Thiophenol (PhSH) DBUDMF95–100%High nucleophilicity of arenethiolate; rapidly forms Meisenheimer complex. Strong odor/toxicity.
2-Mercaptoethanol (BME) DBUDMF35–80%Aliphatic thiolate is less nucleophilic. Often fails on highly sterically hindered N-alkylated peptides.
Thioglycolic Acid DBUDMF< 50%Poor performance on hindered amines; the carboxylate moiety can interfere with the local microenvironment.
Thiophenol (PhSH) Cs₂CO₃DMF90–100%Milder base prevents aspartimide formation or premature cleavage of base-labile linkers.

Q4: How can I ensure my protocol is a "self-validating system"? A: Never proceed to the next coupling step blindly. A self-validating system incorporates strict in-process analytical gates. Because Nosyl deprotection yields a secondary amine (if previously alkylated), the standard Kaiser test (ninhydrin) may yield a false negative or a weak, ambiguous color. You must use the Chloranil test (specific for secondary amines) alongside micro-cleavage LC-MS to confirm the exact mass shift (-185 Da for the loss of o-NBS).

SelfValidatingProtocol Step1 Execute Deprotection (Thiol/Base, 30 min) Step2 Wash Resin (DMF, DCM) Step1->Step2 Step3 Chloranil / Kaiser Test Step2->Step3 Decision Colorimetric Result? Step3->Decision Fail Negative/Weak (Incomplete) Decision->Fail No Color Pass Positive (Amine Free) Decision->Pass Blue/Green Action Switch to PhSH/DBU or Extend Time Fail->Action Validate Micro-Cleavage LC-MS (Confirm Mass) Pass->Validate Action->Step1 Re-treat

Self-validating troubleshooting workflow for incomplete Nosyl deprotection.

Detailed Experimental Protocol: Optimized Nosyl Deprotection on Solid Phase

This protocol is engineered for sterically hindered N-alkylated peptides on solid support, utilizing the self-validating analytical framework described above.

Materials:

  • Resin-bound o-NBS protected peptide (approx. 0.1 mmol scale)

  • Thiophenol (PhSH) or 2-Mercaptoethanol (BME)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade, anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound o-NBS peptide in 3 mL of anhydrous DMF for 15 minutes. Drain the solvent completely.

  • Cocktail Preparation: Prepare a fresh solution of 5% v/v Thiophenol (or 10% v/v BME) and 5% v/v DBU in DMF [[7]]().

    • Causality Note: Fresh preparation is critical. Thiols can easily oxidize to disulfides over time, depleting the active nucleophile required for the Meisenheimer complex.

  • Primary Deprotection: Add 3 mL of the deprotection cocktail to the resin. Agitate gently at room temperature for 30 minutes. The solution will often turn a dark yellow/green color, which is indicative of the Meisenheimer complex and subsequent thioether formation 10.

  • Drain and Repeat: Drain the reaction vessel. For sterically hindered amines, a single treatment is rarely sufficient due to reagent depletion within the resin pores. Repeat Step 3 with a fresh batch of the cocktail for an additional 30 minutes.

  • Stringent Washing: Drain the resin and wash extensively to remove all traces of thiol and DBU, which can poison subsequent coupling steps:

    • DMF (5 × 3 mL, 1 min each)

    • DCM (5 × 3 mL, 1 min each)

    • DMF (3 × 3 mL, 1 min each)

  • In-Process Validation (The Self-Validating Gate):

    • Colorimetric Assay: Perform a Chloranil test on a few beads. A dark blue/green color on the beads indicates the successful generation of a free secondary amine.

    • Mass Confirmation: Perform a micro-cleavage on 1–2 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour 4. Evaporate the TFA, dissolve in ACN/H₂O, and analyze via LC-MS. You must observe the complete disappearance of the[M+H]⁺ corresponding to the Nosyl-peptide and the appearance of the desired free amine mass.

  • Resolution: If LC-MS shows incomplete deprotection, do not proceed to coupling. Subject the resin to a third treatment using Thiophenol/DBU, or elevate the temperature to 40°C if the peptide sequence permits.

References

  • Title: Fukuyama Amine Synthesis | Chem-Station Int. Ed.
  • Title: Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl)
  • Source: rsc.
  • Source: nih.
  • Source: escholarship.
  • Title: Biron_TetLett_2014_Revised_21... (Peptoid Synthesis)
  • Source: google.com (Patents)
  • Source: organic-chemistry.
  • Source: umn.
  • Source: google.com (Patents)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Dap(Ns)-OH in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the incorporation of Fmoc-D-Dap(Ns)-OH (Fmoc-D-2,3-diaminoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the incorporation of Fmoc-D-Dap(Ns)-OH (Fmoc-D-2,3-diaminopropionic acid with a Nosyl protecting group).

While the Nosyl (Ns) group is an excellent orthogonal protecting group for site-specific modifications and lactam bridge formation, its unique electronic properties can lead to unexpected side reactions if the underlying chemistry is misunderstood. This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure your synthesis succeeds.

Part 1: Diagnostics & Troubleshooting Guide (FAQ)

Q1: During the deprotection of the Nosyl (Ns) group on D-Dap, I observe a persistent yellow/orange coloration on the resin and poor cleavage yields. What is happening? The Causality: This visual cue indicates the formation of a highly stable Meisenheimer complex or incomplete thiolysis. The Ns group is typically removed via nucleophilic aromatic substitution using a thiol (e.g., thiophenol) and a base[1]. The thiolate attacks the electron-deficient nitroaromatic ring. If the base is too weak, or if the thiol is sterically hindered from completing the SO₂ extrusion, the intermediate Meisenheimer complex stabilizes, trapping your peptide in a yellow/red state and resulting in incomplete cleavage. The Solution: Switch to a highly efficient, optimized cleavage cocktail such as Thiophenol/K₂CO₃ or 2-mercaptoethanol/DBU[1]. Ensure the reaction is thoroughly washed with DMF immediately after the reaction to remove the resulting thioether byproducts before they can precipitate or re-react.

Q2: I am detecting an unwanted +14 Da (methylation) or other alkyl adducts (e.g., +56 Da for tBu) on the Dap residue after SPPS. How does the Ns group cause this? The Causality: The Nosyl group is strongly electron-withdrawing, which renders the adjacent sulfonamide proton highly acidic (pKa ~ 4–5). Under the basic conditions of SPPS, or in the presence of electrophiles, the sulfonamide nitrogen becomes a potent nucleophile[2]. If any alkylating agents (such as residual capping reagents, or carbocations generated during global Boc/tBu deprotection) are present, unwanted N-alkylation of the Dap side chain will occur[3]. The Solution: Never perform global acidic cleavage (TFA) while the Ns group is still attached unless you are using a highly optimized scavenger cocktail (e.g., containing TIPS and DODT) to trap tert-butyl cations[3]. Ideally, remove the Ns group orthogonally before global cleavage.

Q3: When attempting to form a lactam bridge using the deprotected D-Dap side chain, I get massive amounts of oligomerization instead of the desired intramolecular cyclization. How can I fix this? The Causality: Lactam bridge formation requires the newly freed side-chain amine of Dap to attack an activated carboxylate (e.g., Asp or Glu)[4][5]. If the peptide sequence is highly flexible, or crucially, if the resin substitution (loading) is too high, intermolecular reactions (cross-linking between different peptide chains) will kinetically outcompete the desired intramolecular cyclization. The Solution: You must enforce pseudo-high dilution conditions on the solid support. Use a low-loading resin (0.1 – 0.2 mmol/g)[4]. Furthermore, use mild coupling reagents like PyBOP/DIPEA to slowly drive the cyclization without causing premature capping[4].

Q4: Is Fmoc-D-Dap(Ns)-OH prone to racemization during coupling? The Causality: While urethane-protected alpha-amines (like Fmoc) generally resist racemization via the oxazolone mechanism, the electron-withdrawing nature of the beta-sulfonamide increases the acidity of the alpha-proton. Over-activation with strong bases (like excessive DIPEA with HATU) can lead to trace epimerization[3]. The Solution: Avoid excessive base during the coupling of this specific amino acid. Utilizing DIC/Oxyma is highly recommended, as it maintains a near-neutral pH during the coupling step, suppressing base-catalyzed racemization[4].

Part 2: Mechanistic & Workflow Visualizations

Mechanistic_Pathway A Fmoc-D-Dap(Ns)-Peptide (Stable Sulfonamide) B Meisenheimer Complex (Yellow/Red Intermediate) A->B Thiolate Attack (e.g., Thiophenol) D N-Alkylated Byproduct (Side Reaction) A->D Electrophiles (e.g., Carbocations) C Free Dap Amine (Successful Deprotection) B->C SO2 Extrusion & Cleavage

Caption: Mechanistic pathway of Nosyl deprotection and competing N-alkylation side reactions.

SPPS_Workflow Step1 1. Couple Fmoc-D-Dap(Ns)-OH (DIC/Oxyma to prevent epimerization) Step2 2. Peptide Elongation (Standard Fmoc SPPS) Step1->Step2 Step3 3. Ns Deprotection (Thiophenol / K2CO3 in DMF) Step2->Step3 Val1 Validation: Chloranil Test (Detects Free Amines) Step3->Val1 Step4 4. Lactam Cyclization (PyBOP / DIPEA, Low Loading) Step3->Step4 Val2 Validation: Kaiser Test (Negative = Complete Cyclization) Step4->Val2

Caption: Self-validating workflow for Fmoc-D-Dap(Ns)-OH incorporation, deprotection, and cyclization.

Part 3: Self-Validating Experimental Protocols

Protocol A: On-Resin Nosyl Deprotection

This protocol utilizes a nucleophilic thiolate to cleave the Ns group while preventing re-alkylation[1].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 30 minutes.

  • Cocktail Preparation: In a separate vial, dissolve Thiophenol (2.5 eq) and anhydrous K₂CO₃ (2.5 eq) in 3 mL of DMF. Stir for 5 minutes to generate the active potassium thiophenolate.

  • Deprotection: Add the cocktail to the resin. Agitate gently at room temperature for 40 minutes. The resin may turn transiently yellow/orange (Meisenheimer complex formation).

  • Washing: Drain the reaction vessel and immediately wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all thioether byproducts.

  • System Validation: Perform a Chloranil Test . A positive result (blue/green bead color) validates the successful generation of the free primary/secondary amine on the Dap side chain. If negative, repeat Step 3.

Protocol B: On-Resin Lactam Cyclization (Dap to Asp/Glu)

This protocol drives intramolecular cyclization while minimizing oligomerization[4][5].

  • Pre-activation: Ensure the orthogonal protecting group on the target Asp/Glu residue (e.g., OAll or ODmab) has been selectively removed.

  • Cyclization Cocktail: Prepare a solution of PyBOP (3.0 eq) and DIPEA (6.0 eq) in DMF (use a larger volume of DMF to ensure pseudo-high dilution, ~10 mL per 0.1 mmol resin).

  • Reaction: Add the cocktail to the resin and agitate at room temperature for 4 to 24 hours.

  • System Validation: Perform a Kaiser Test . Because the free Dap amine is being consumed to form the lactam bridge, a negative Kaiser test (yellow beads) validates that the cyclization is complete.

  • Analytical Confirmation: Cleave a micro-aliquot of the resin (TFA/TIS/H₂O) and analyze via LC-MS to confirm the loss of H₂O (-18 Da) corresponding to lactam formation, ensuring no dimer (+2M) peaks are present.

Part 4: Quantitative Data Summary

The following table summarizes the critical quantitative parameters and mass shifts required to troubleshoot Fmoc-D-Dap(Ns)-OH chemistry effectively.

Parameter / ObservationTarget Value / ReagentCausality / Implication
Resin Loading (Cyclization) 0.1 – 0.2 mmol/gPrevents intermolecular cross-linking (oligomerization)[4].
Ns Deprotection Cocktail Thiophenol (2.5 eq), K₂CO₃ (2.5 eq)Ensures complete SO₂ extrusion without racemizing the peptide[1].
Coupling Reagents DIC (4.0 eq) / Oxyma (4.0 eq)Maintains neutral pH to prevent alpha-proton abstraction and epimerization[4].
Mass Shift: +14 Da N-MethylationUnwanted side reaction: Sulfonamide acted as a nucleophile against an electrophile[3].
Mass Shift: +56 Da N-tert-ButylationInadequate scavenger use during global TFA cleavage; tBu cation attacked the Ns group[3].
Mass Shift: -18 Da Loss of H₂OSuccessful validation of lactam bridge formation[5].

Part 5: References

1.[3] Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives, Benchchem, 2.[4] Materials and methods - The Royal Society of Chemistry, RSC, 3.[2] 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent, Benchchem, 4.[5] OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols, Benchchem, 5.[1] 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent, Benchchem,

Sources

Optimization

Mechanistic Grounding: The "Why" Behind the Cleavage

Technical Support Center: Optimizing Nosyl (Ns) Group Cleavage Advanced Troubleshooting and Methodologies for the Fukuyama Amine Synthesis Welcome to the Technical Support Center. As application scientists, we know that...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Nosyl (Ns) Group Cleavage Advanced Troubleshooting and Methodologies for the Fukuyama Amine Synthesis

Welcome to the Technical Support Center. As application scientists, we know that while the Fukuyama amine synthesis is a cornerstone of modern organic and peptide chemistry, the cleavage of the 2-nitrobenzenesulfonyl (nosyl or Ns) group can present significant bottlenecks. Issues ranging from incomplete deprotection and malodorous byproducts to unexpected racemization require a deep mechanistic understanding to resolve.

This guide provides field-proven, self-validating protocols and troubleshooting workflows to optimize your Ns-cleavage conditions.

The deprotection of the nosyl group is not a simple hydrolysis; it is a thiol-mediated nucleophilic aromatic substitution (SNAr) 1[1].

A base is required to deprotonate a soft thiol nucleophile, generating a highly reactive thiolate anion. This thiolate attacks the electron-deficient aromatic ring of the nosyl group (activated by the strongly electron-withdrawing nitro group). This attack forms a transient Meisenheimer complex, which subsequently collapses. The collapse expels sulfur dioxide (SO₂) and the free secondary amine, leaving behind a thioether byproduct 2[2].

Mechanism A N-Nosyl Amine (Electron-Deficient) C Meisenheimer Complex (Transient Intermediate) A->C SNAr Attack B Thiolate Anion (Soft Nucleophile) B->C Addition D Free Secondary Amine (Target Product) C->D Elimination E Thioether + SO2 (Byproducts) C->E Leaving Group

Logical flow of thiol-mediated nucleophilic aromatic substitution for Ns cleavage.

Quantitative Optimization Data

Selecting the right combination of thiol, base, and solvent is critical. The table below summarizes quantitative data from optimization studies to help you benchmark your experimental design.

Thiol ReagentBaseSolventTemp / TimeYieldKey Mechanistic Observation
Thiophenol (PhSH) K₂CO₃MeCN50 °C / 40 min~90%Standard, highly reliable SNAr, but malodorous[2].
PS-Thiophenol Cs₂CO₃THFRT / 24 h96%Odorless. Solid support traps byproducts for easy filtration[3].
PS-Alkylthiol Cs₂CO₃DMFRT / 24 h40%Alkyl thiols are less nucleophilic than aryl thiols, reducing yield[3].
2-Mercaptoethanol DBUH₂O:DMSORT / 6 hCompleteDBU rapidly generates thiolate; excellent for hindered substrates[4].
2-Mercaptoethanol DIPEAH₂O:DMSORT / 6 hIncompleteDIPEA is insufficiently basic to generate the active thiolate anion[4].

Self-Validating Experimental Protocols

Protocol A: Standard Solution-Phase Cleavage (High Reliability)

Best for: Standard small molecules where odor is manageable in a fume hood.

  • Reaction Setup: Dissolve the N-nosylated amine (1.0 eq) in anhydrous MeCN or DMF to a concentration of 0.1–0.2 M 1[1].

  • Activation: Add thiophenol (2.5 eq) followed by K₂CO₃ (2.5 eq) 5[5].

  • Propagation: Stir at room temperature. If sterically hindered, heat to 50 °C for 40 minutes 2[2].

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer sequentially with 1M NaOH (2x) and brine (1x). Dry over MgSO₄ and concentrate 5[5].

  • Mechanistic Rationale & Validation: The 1M NaOH wash is a self-validating purification step. It deprotonates any unreacted thiophenol and the acidic thioether byproduct, pulling them entirely into the aqueous layer. If the organic layer still smells strongly of thiol, the NaOH wash was insufficient and must be repeated[5].

Protocol B: Odorless Solid-Supported Cleavage (High Purity)

Best for: Parallel synthesis, libraries, or when avoiding malodorous reagents is strictly required.

  • Reaction Setup: Dissolve the N-nosylated amine (1.0 eq) in dry THF in a sealed vial 3[3].

  • Activation: Add Cs₂CO₃ (3.25 eq) followed by Polymer-Supported (PS) thiophenol (1.1 eq)3[3].

  • Propagation: Shake at room temperature for 8 hours. Add a second portion of PS-thiophenol (1.1 eq) and shake for an additional 16 hours 3[3].

  • Workup: Filter the reaction mixture. Wash the resin thoroughly with THF and CH₂Cl₂. Evaporate the combined filtrates to obtain the pure amine 5[5].

  • Mechanistic Rationale & Validation: Cs₂CO₃ in THF provides optimal basicity to generate the thiolate without degrading the polymer resin[3]. The solid support physically traps the thioether byproduct. The validation of this protocol is absolute mass recovery: the filtrate should contain only the free amine, requiring zero aqueous workup or chromatography.

Troubleshooting & FAQs

Troubleshooting Start Issue: Incomplete Cleavage Q1 Steric Hindrance at Nitrogen? Start->Q1 Sol1 Switch to DBU/BME or Heat to 50°C Q1->Sol1 Yes Q2 Reagent Degradation? Q1->Q2 No Sol2 Use Fresh Thiol & Dry Base Q2->Sol2 Yes Q3 Nitro Group Reduced? Q2->Q3 No Sol3 Redesign Route (Avoid Reductions) Q3->Sol3 Yes

Diagnostic workflow for troubleshooting incomplete nosyl group deprotection.

Q: My deprotection is stalling at 50% conversion. What is going wrong? A: Incomplete cleavage usually stems from three factors:

  • Steric Hindrance: Bulky substituents block the thiolate's approach 5[5]. Switch to a stronger base like DBU with 2-mercaptoethanol (BME) to force thiolate generation4[4].

  • Reagent Oxidation: Thiols oxidize rapidly to disulfides in air, neutralizing your nucleophile. Always use fresh reagents[5].

  • Reduced Nitro Group: If your synthetic route included a reduction step (e.g., hydrogenation), the nitro group on the nosyl moiety may have been reduced to an aniline. This removes the electron-withdrawing pull required for the SNAr mechanism, making cleavage impossible 5[5].

Q: I am observing racemization in my amino acid derivatives during cleavage. How do I prevent this? A: Racemization is driven by the choice of base. DBU is a strong amidine base that is highly competent at deprotonating the alpha-carbon of amino esters/acids, leading to racemization within hours 6[6]. To preserve stereocenters, switch to a milder inorganic base like Cs₂CO₃ or K₂CO₃, which significantly slows or halts the racemization rate while still permitting cleavage[6].

Q: How can I avoid the foul odor of thiophenol without sacrificing yield? A: You have three excellent alternatives:

  • In-situ Thiolate Generation: Use homocysteine thiolactone catalyzed by DBU. It is completely odorless and generates the active thiolate directly in the reaction mixture 7[7].

  • Solid-Supported Reagents: As detailed in Protocol B, PS-thiophenol is odorless and simplifies workup 3[3].

  • Long-Chain Alkyl Thiols: 1-dodecanethiol is significantly less volatile and malodorous than thiophenol, though it may require stronger basic conditions (like DBU) to achieve comparable reaction rates 6[6].

Q: The thioether byproduct is co-eluting with my product during chromatography. How do I remove it? A: Change your nucleophile to mercaptoacetic acid (thioglycolic acid). The resulting thioether byproduct will contain a carboxylic acid functional handle. During workup, a simple wash with saturated NaHCO₃ or 1M NaOH will deprotonate the carboxylic acid, pulling the byproduct entirely into the aqueous layer and eliminating the need for chromatography 1[1], 8[8].

References

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Thieme Connect | 3

  • Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns) Protecting Group BenchChem | 1

  • Fukuyama Amine Synthesis Chem-Station Int. Ed. | 2

  • Odorless nosyl deprotection by in-situ formation of a thiolate Digitell Inc. | 7

  • Technical Support Center: Troubleshooting Nosyl Deprotection Reactions BenchChem |5

  • A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles SciSpace | 4

  • Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid ResearchGate | 8

  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group ACS Publications |6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Dap(Ns)-OH Racemization During SPPS

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering epimerization issues when incorporating Fmoc-D-Dap(Ns)-OH [N-α-Fmoc-N-β-nosyl-D-2,3-diaminop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering epimerization issues when incorporating Fmoc-D-Dap(Ns)-OH [N-α-Fmoc-N-β-nosyl-D-2,3-diaminopropionic acid] during Solid-Phase Peptide Synthesis (SPPS).

Because of its unique electronic properties, this specific non-proteinogenic amino acid is highly susceptible to loss of chiral integrity. Below, we dissect the chemical causality of this issue, answer frequently asked questions, and provide a self-validating, step-by-step protocol to ensure stereoretentive coupling.

Part 1: The Mechanistic Root Cause of Dap Racemization

To solve the racemization problem, we must first understand the causality behind it. The side chain of Fmoc-D-Dap(Ns)-OH contains a -amino group protected by a nosyl (Ns, 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) group. The nosyl group is powerfully electron-withdrawing. Through a strong inductive effect (-I), it drastically increases the acidity of the -proton on the amino acid backbone[1].

During the activation of the C-terminal carboxylic acid (e.g., forming an O-acylurea or active ester), the molecule becomes highly susceptible to base-catalyzed deprotonation. If a standard tertiary amine base like N,N-diisopropylethylamine (DIEA) is present, it rapidly abstracts the acidic -proton. This abstraction collapses the chiral center into a planar enolate or an oxazol-5(4H)-one (azlactone) intermediate[2][3].

When the resin-bound amine nucleophile attacks this planar intermediate, it does so non-stereoselectively from both the top and bottom faces. The result is the incorporation of both D-Dap and L-Dap epimers into the growing peptide chain, which typically manifests as a frustrating double peak during analytical RP-HPLC[1].

RacemizationMechanism A Fmoc-D-Dap(Ns)-OH + Coupling Reagent B Activated C-Terminus (e.g., O-Acylurea / Active Ester) A->B Activation C Base-Catalyzed α-Proton Abstraction (Accelerated by e⁻-withdrawing Ns group) B->C Strong Base (e.g., DIEA) E Stereoretentive Coupling (Desired D-Dap) B->E Mild/No Base (e.g., DIC/Oxyma) D Azlactone / Enolate Planar Intermediate C->D Loss of Chirality D->E Nucleophilic Attack (Top Face) F Racemized Coupling (Undesired L-Dap Epimer) D->F Nucleophilic Attack (Bottom Face)

Mechanistic pathway of base-catalyzed racemization of Fmoc-D-Dap(Ns)-OH via an azlactone intermediate.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing a double peak in my analytical HPLC after coupling Fmoc-D-Dap(Ns)-OH? A: This is the classic signature of epimerization. Because the D- and L- epimers of the growing peptide chain have different spatial conformations, they resolve into two distinct peaks on reverse-phase HPLC. The electron-withdrawing Ns group exacerbates this compared to standard aliphatic amino acids[1].

Q2: Which coupling reagent system is best to minimize this racemization? A: The gold standard for highly racemization-prone residues is the base-free DIC/Oxyma Pure system. Oxyma Pure[ethyl 2-cyano-2-(hydroxyimino)acetate] acts as an exceptional additive that forms a highly reactive ester without requiring a tertiary amine base, thereby suppressing base-catalyzed enolization[4]. If a uronium/aminium salt like HATU must be used, substitute the strong base DIEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP) [5][6].

Q3: Can I use microwave-assisted SPPS (MW-SPPS) for this residue? A: It is highly discouraged. Elevated temperatures (e.g., 75°C - 90°C) exponentially increase the rate of -proton abstraction and azlactone formation. Fmoc-D-Dap(Ns)-OH should be coupled at room temperature (or even 0°C to 4°C if using highly active reagents)[3].

Q4: Does pre-activation time affect the racemization rate? A: Yes. Pre-activating the amino acid allows the activated species to sit in solution (often with a base), maximizing the time available for azlactone formation before the nucleophile (resin-bound amine) is introduced. Always perform in situ activation by adding the coupling reagents directly to the resin slurry[7].

Part 3: Optimized Step-by-Step Methodology

To guarantee stereoretention, we recommend a base-free DIC/Oxyma Pure coupling protocol. This methodology is designed as a self-validating system; the absence of base prevents the mechanistic trigger for racemization, while the Kaiser test ensures the kinetic efficiency of the coupling.

Protocol: Base-Free In Situ Coupling of Fmoc-D-Dap(Ns)-OH

Materials Required:

  • Fmoc-D-Dap(Ns)-OH (4.0 equivalents relative to resin loading)

  • Oxyma Pure (4.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Causality: Maximum swelling ensures the highest local concentration of the nucleophilic terminal amine, driving the desired amidation reaction faster than any potential side reactions.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min) to ensure absolutely no residual base remains in the reaction vessel.

  • Reagent Dissolution (No Pre-activation): Weigh 4.0 eq. of Fmoc-D-Dap(Ns)-OH and 4.0 eq. of Oxyma Pure. Dissolve them together in a minimum volume of DMF (typically 0.1 M concentration).

  • Addition to Resin: Transfer the dissolved amino acid and Oxyma Pure directly to the reaction vessel containing the swollen resin.

  • In Situ Activation: Add 4.0 eq. of DIC directly to the reaction vessel. Causality: By adding DIC last and directly to the resin, the active ester is formed in the immediate presence of the nucleophile, giving the intermediate zero residence time to undergo unimolecular azlactone formation[4][7].

  • Coupling: Agitate the mixture at room temperature (20°C - 25°C) for 60 to 120 minutes. Do not apply microwave heating.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash them with ethanol, and perform a Kaiser (ninhydrin) test.

    • Self-Validation Check: A negative result (yellow/colorless beads) confirms complete coupling. If the test is positive (blue beads), do not extend the reaction time (which risks late-stage racemization). Instead, drain the vessel, wash, and perform a second coupling with fresh reagents.

Part 4: Quantitative Comparison of Coupling Conditions

The choice of coupling reagents drastically alters the stereochemical outcome. The table below summarizes the expected racemization levels for highly sensitive, electron-withdrawn amino acids (like Dap, Cys, and His) under various SPPS conditions based on established peptide chemistry principles[3][4][5][6].

Coupling Reagent SystemBase UsedTemperaturePre-activationExpected Racemization (%)
HBTU / HOBt DIEA (8.0 eq)25°CYes (3 min)High (>15%)
HATU DIEA (8.0 eq)25°CNo (In situ)Moderate (5–10%)
HATU 2,4,6-Collidine (8.0 eq)25°CNo (In situ)Low (<2%)
DIC / Oxyma Pure None (Base-Free)75°C (Microwave)No (In situ)Moderate (5–15%)
DIC / Oxyma Pure None (Base-Free)25°CNo (In situ)Very Low (<1%)

References

  • 1 Protection Reactions - Wiley-VCH Wiley-VCH.[Link]

  • Racemization of iron chelating and fluorescing peptides - American Chemical Society American Chemical Society / Digitellinc.[Link]

  • Introduction to Peptide Synthesis - PMC - NIH National Institutes of Health (NIH).[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry.[Link]

  • Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II PubMed / NIH.[Link]

  • Epimerisation in Peptide Synthesis - MDPI MDPI.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-D-Dap(Ns)-OH Aggregation in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering severe on-resin aggregation when incorporating Fmoc-D-Dap(Ns)-OH (N- α -Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering severe on-resin aggregation when incorporating Fmoc-D-Dap(Ns)-OH (N- α -Fmoc-N- β -nosyl-D-2,3-diaminopropionic acid) into peptide sequences.

Unlike standard aliphatic or lightly protected amino acids, Dap(Ns) acts as a catastrophic aggregation hotspot during Solid-Phase Peptide Synthesis (SPPS). Below, we dissect the mechanistic causality of this phenomenon and provide self-validating, step-by-step protocols to rescue your synthesis.

Mechanistic Insight: The Causality of Dap(Ns) Aggregation

To troubleshoot effectively, we must first understand why Dap(Ns) causes such profound synthetic failures. The aggregation is driven by a "perfect storm" of steric and electronic factors[1]:

  • Extreme Proximity to the Backbone (Steric Constraint): Diaminopropionic acid (Dap) has only a single methylene group ( n=1 ) separating the α -carbon from the side-chain amine. This ultra-short spacer pulls the massive nosyl (nitrobenzenesulfonyl) protecting group intimately close to the peptide backbone, severely restricting the conformational freedom of the growing chain.

  • Aggressive Hydrogen Bonding Network: The sulfonamide N-H bond of the nosyl group is highly polarized and acidic (pKa ~10), acting as a potent hydrogen bond donor. Simultaneously, the sulfonyl oxygens ( S=O ) and the nitro group act as strong hydrogen bond acceptors.

  • π−π Stacking: The electron-deficient nitrobenzene ring engages in strong intermolecular π−π stacking with adjacent peptide chains on the resin.

The Result: These factors induce a rapid transition into a highly stable, insoluble β -sheet-like network on the solid support. This "hydrophobic collapse" physically buries the N-terminal Fmoc group, blocking incoming reagents and leading to incomplete deprotection and truncated sequences.

Mechanism DapNs Dap(Ns) Incorporation Steric Proximity to Backbone (n=1 spacer) DapNs->Steric Hbond Sulfonamide NH & SO2 Strong H-Bonding DapNs->Hbond PiPi Nosyl Ring π-π Stacking DapNs->PiPi Agg On-Resin Aggregation (β-sheet collapse) Steric->Agg Hbond->Agg PiPi->Agg Sol1 Heat (Microwave) Agg->Sol1 Sol2 Chaotropic Solvents Agg->Sol2 Sol3 Backbone Protection Agg->Sol3 Disrupt Disrupted Secondary Structure Sol1->Disrupt Sol2->Disrupt Sol3->Disrupt

Mechanistic pathways of Dap(Ns) aggregation and targeted disruption strategies.

Quantitative Data: Strategy Comparison

The table below summarizes the quantitative impact of various SPPS troubleshooting strategies when synthesizing a highly aggregating Dap(Ns)-containing 15-mer peptide.

SPPS ConditionResin TypeSolvent SystemCoupling ReagentTemperatureTypical Crude Purity
Standard Polystyrene (PS)100% DMFDIC / OxymaRoom Temp< 15% (Truncated)
Solvent Optimized Polystyrene (PS)DMF / DMSO (1:1)HATU / DIEARoom Temp35 - 45%
Resin Optimized ChemMatrix (PEG)100% DMFDIC / OxymaRoom Temp50 - 65%
Microwave (Gold Standard) ChemMatrix (PEG)100% DMFDIC / Oxyma75°C85 - 95%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the success of each step via analytical checkpoints before proceeding.

Protocol A: Microwave-Assisted Synthesis (The Gold Standard)

Heat is the most effective kinetic disruptor of the hydrogen bonding and π−π stacking networks caused by the nosyl group.

Step-by-Step Methodology:

  • Resin Preparation: Weigh out 0.1 mmol of a 100% PEG-based resin (e.g., ChemMatrix). Causality: PEG resins maintain high swelling even when the peptide aggregates, acting as a physical buffer between interacting chains[2]. Swell in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) at 75°C for 3 minutes in a microwave synthesizer. Wash 5x with DMF.

  • Amino Acid Activation: Dissolve 5 equivalents (0.5 mmol) of Fmoc-D-Dap(Ns)-OH and 5 eq of Oxyma Pure in 2 mL of DMF. Add 5 eq of DIC. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Heat in the microwave at 75°C for 10 minutes.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • If Blue (Free amine present): Aggregation is still hindering coupling. Proceed to Protocol B (Chaotropic Solvents).

    • If Yellow (Complete coupling): Proceed to the next deprotection step.

Protocol B: Chaotropic Solvent & DBU Rescue (For Room Temp Setups)

If microwave synthesis is unavailable, you must chemically disrupt the aggregation using chaotropic agents and stronger bases.

Step-by-Step Methodology:

  • Solvent Swap: Replace standard DMF with a "Magic Mixture" consisting of DMF / DMSO / NMP (1:1:1 v/v/v) containing 0.1 M LiCl. Causality: DMSO disrupts β -sheet hydrogen bonding, while the lithium cation coordinates with the peptide backbone to break secondary structures.

  • Aggressive Deprotection: Treat the resin with 20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the Magic Mixture for 2 x 10 minutes. Causality: DBU is a stronger, non-nucleophilic base that can force deprotection even in sterically hindered, collapsed microenvironments[3].

  • High-Reactivity Coupling: Dissolve 5 eq of Fmoc-D-Dap(Ns)-OH and 4.9 eq of HATU in the Magic Mixture. Add 10 eq of DIEA. Causality: HATU forms a highly reactive active ester capable of penetrating the aggregated matrix[4].

  • Extended Coupling: React at room temperature for 2 hours.

  • Validation Checkpoint (Microcleavage LC-MS): Cleave 5 mg of resin with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the precise mass addition of the Dap(Ns) residue (+293 Da net addition) before continuing.

Troubleshooting Workflow & FAQs

G Start Fmoc-D-Dap(Ns)-OH Coupling/Deprotection Failure CheckResin Evaluate Resin Type Start->CheckResin ChangeResin Switch to PEG-based Resin (e.g., ChemMatrix) CheckResin->ChangeResin If Polystyrene CheckSolvent Evaluate Solvent System CheckResin->CheckSolvent If already PEG ChangeResin->CheckSolvent ChangeSolvent Use Chaotropic Mixture (DMF/DMSO or LiCl) CheckSolvent->ChangeSolvent If 100% DMF CheckTemp Evaluate Temperature CheckSolvent->CheckTemp If already optimized ChangeSolvent->CheckTemp ChangeTemp Microwave SPPS (75°C, 5-10 mins) CheckTemp->ChangeTemp If Room Temp Success Successful Elongation (Verified by LC-MS) CheckTemp->Success If MW used ChangeTemp->Success

Logical troubleshooting workflow for resolving Dap(Ns)-induced aggregation in SPPS.

Frequently Asked Questions

Q: My Fmoc deprotection stalls completely immediately after coupling Dap(Ns). Why? A: The Dap(Ns) incorporation has triggered a hydrophobic collapse, physically burying the N-terminal Fmoc group. Standard 20% piperidine in DMF cannot penetrate this matrix. Solution: Add 1-2% DBU to your deprotection cocktail. DBU is highly effective at driving Fmoc removal in sterically hindered, aggregated sequences[3].

Q: Can I use standard polystyrene (PS) resin for sequences with multiple Dap(Ns) residues? A: It is highly discouraged. PS resins have a hydrophobic matrix that drastically exacerbates the hydrophobic collapse of the nosyl groups. You must switch to a 100% PEG-based resin (e.g., ChemMatrix or Tentagel). PEG resins maintain their swelling properties even when the peptide chain aggregates[2].

Q: Can I use backbone protection to prevent this aggregation entirely? A: Yes. If your sequence allows, incorporating a pseudoproline dipeptide (for Ser/Thr/Cys) or an N-backbone protected residue (like Dmb-Gly or Hmb-amino acids) 2-3 residues prior to the Dap(Ns) incorporation is highly recommended. These modifications introduce a physical "kink" in the peptide backbone, preventing the formation of the β -sheet structures that drive aggregation.

Q: Will the Nosyl group survive my final TFA cleavage? A: Yes. The Nosyl (2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) group is completely stable to standard TFA cleavage cocktails (e.g., TFA/TIS/Water). It requires specific orthogonal deprotection, typically using thiols (like 2-mercaptoethanol or thiophenol) in the presence of a base (like DBU)[1].

References

Sources

Troubleshooting

Technical Support Center: Overcoming Fmoc-D-Dap(Ns)-OH Solubility Challenges in SPPS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the incorporation of heavily protected, non-standard amino acids during Solid-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the incorporation of heavily protected, non-standard amino acids during Solid-Phase Peptide Synthesis (SPPS).

One of the most notoriously difficult building blocks is Fmoc-D-Dap(Ns)-OH (Fmoc-protected D-2,3-diaminopropionic acid with a Nosyl side-chain protecting group). When users report clogged synthesizer fluidics, incomplete couplings, or total synthesis failure, this specific derivative is often the culprit. This guide provides a mechanistic understanding of the problem and field-proven, self-validating protocols to ensure your synthesis succeeds.

Mechanistic Deep Dive: The "Why" Behind the Precipitation

To solve a solubility issue, we must first understand the molecular forces driving the aggregation. Fmoc-D-Dap(Ns)-OH possesses two bulky, highly interactive aromatic systems: the fluorenyl ring (Fmoc) and the nitroaromatic ring (Nosyl)[1].

  • Intense Stacking: The electron-deficient nitrobenzenesulfonyl (Nosyl) group strongly interacts with the electron-rich Fmoc group. This creates rigid intermolecular networks that resist solvation by standard polar aprotic solvents like N,N-Dimethylformamide (DMF).

  • Hydrogen Bonding Networks: The sulfonamide proton on the Nosyl group acts as a strong hydrogen bond donor. In the confined environment of a concentrated amino acid solution, these molecules form -sheet-like aggregates before they even reach the resin.

  • Activation-Induced Precipitation: Even if the free acid is soluble, the addition of coupling reagents (e.g., HATU/DIPEA or DIC/Oxyma) alters the dipole moment of the complex. The resulting activated ester is often significantly less soluble and will crash out of solution instantly, clogging automated synthesizer lines.

Solvation Strategies & Quantitative Data

When baseline DMF fails, we must manipulate the solvent environment to disrupt these non-covalent interactions. The table below summarizes the efficacy and operational risks of various solvent systems.

Solvent / Additive SystemSolvation MechanismEfficacy Limit (approx.)Operational Risk
100% DMF Baseline dipole-dipole interaction.< 0.1 MHigh risk of fluidic clogging during activation.
100% NMP Enhanced disruption of inter-chain bonds[2].~ 0.15 MHigh viscosity; requires extended resin wash cycles.
DMF:DMSO (75:25 v/v) DMSO intercalates and disrupts stacking[2].> 0.2 MPotential oxidation of sensitive residues (Met/Cys).
DMF + 0.8 M LiCl Chaotropic disruption of H-bonding networks.> 0.25 MSalt precipitation if mixed with incompatible reagents.

Diagnostic Troubleshooting Workflow

Follow this logical progression to determine the minimum intervention required to achieve complete solvation without compromising the integrity of your SPPS workflow.

G Start Weigh Fmoc-D-Dap(Ns)-OH DMF Dissolve in 100% DMF Start->DMF Check1 Fully Soluble? DMF->Check1 Proceed Proceed to SPPS Check1->Proceed Yes NMP Switch to 100% NMP Check1->NMP No Check2 Fully Soluble? NMP->Check2 Check2->Proceed Yes DMSO Use DMF:DMSO (75:25) Check2->DMSO No Check3 Fully Soluble? DMSO->Check3 Check3->Proceed Yes Heat Heat (35°C) + 0.8M LiCl Check3->Heat No Heat->Proceed Resolved

Workflow for resolving Fmoc-D-Dap(Ns)-OH solubility in automated SPPS.

Validated Experimental Protocols

Do not rely on guesswork. Use the following self-validating protocols to ensure your reagents are fully primed for coupling.

Protocol A: Binary Solvent Preparation (DMF:DMSO)

Causality: Dimethyl sulfoxide (DMSO) is a powerful hydrogen-bond acceptor that outcompetes the intermolecular interactions between Nosyl groups, forcing the molecules into solution[3].

  • Weighing: Weigh the required equivalents of Fmoc-D-Dap(Ns)-OH into a clean, dry centrifuge tube.

  • Primary Solvation: Add 75% of the target final volume using anhydrous, peptide-grade DMF. Vortex vigorously for 2 minutes.

  • Co-solvent Addition: Add the remaining 25% of the volume using anhydrous DMSO[2].

  • Acoustic Cavitation: Place the tube in an ultrasonic bath for 5 minutes. Critical: Monitor the bath temperature to ensure it remains <40°C. Prolonged heat combined with sonication can lead to premature Fmoc degradation[2].

  • Self-Validation Check: Hold the vial against a bright light source. The solution must be optically clear. If you observe Schlieren lines (wavy optical distortions caused by concentration gradients of undissolved solute), sonicate for an additional 2 minutes.

Protocol B: Chaotropic Salt-Assisted Coupling

Causality: Lithium ions (Li+) strongly coordinate with the sulfonamide oxygens and backbone carbonyls, breaking the rigid -sheet-like structures that cause precipitation.

  • Stock Preparation: Prepare a 0.8 M solution of anhydrous LiCl in DMF. Ensure the salt is fully dissolved before use.

  • Dissolution: Dissolve the Fmoc-D-Dap(Ns)-OH and your chosen coupling reagent (e.g., HATU) in the LiCl/DMF stock.

  • In-Situ Activation: Do not add the base (DIPEA) until the mixture is inside the reaction vessel with the resin. This prevents the activated ester from precipitating in the transfer lines.

  • Self-Validation Check: Following the coupling cycle and subsequent washes, micro-cleave a few resin beads and perform a Kaiser test. A clear/yellow bead confirms that the chaotropic salt successfully overcame the steric hindrance and solubility barriers, resulting in complete acylation. A blue bead indicates incomplete coupling, requiring a secondary coupling cycle.

Frequently Asked Questions (FAQs)

Q: My automated synthesizer fluidics clogged specifically during the Fmoc-D-Dap(Ns)-OH coupling, but the amino acid solution looked clear in the vial. Why? A: You are experiencing activation-induced precipitation. The free acid may be soluble, but once the coupling reagent (like DIC or HATU) forms the activated ester, the molecule's polarity drops, and it crashes out. To prevent this, program your synthesizer to perform "in-situ" activation—deliver the amino acid and the activator to the resin vessel separately, rather than pre-mixing them in the amino acid storage loop.

Q: Can I use heat to force the amino acid into solution? A: Yes, gentle heating (30–40°C) is highly effective for dissolving stubborn Fmoc-amino acids[2]. However, you must strictly avoid exceeding 40°C for extended periods prior to coupling. Elevated temperatures in the presence of even trace basic impurities can cause thermal degradation and premature loss of the Fmoc protecting group.

Q: Is NMP a better choice than DMF for this specific amino acid? A: NMP has a slightly higher dipole moment than DMF and is generally a stronger solvent for disrupting intermolecular hydrogen bonds[2]. It is an excellent alternative if you wish to avoid DMSO. However, NMP is more viscous than DMF; you must extend your post-coupling resin wash times to ensure it is completely flushed out before the next Fmoc deprotection step.

Q: Why is my coupling efficiency still low even after the amino acid is completely dissolved? A: Solubility is only half the battle. The Nosyl group is exceptionally bulky, creating massive steric hindrance around the -carbon. Even in a perfect solution, the coupling kinetics will be slow. To overcome this, implement a double-coupling strategy, elevate the reaction vessel temperature to 50°C (if using a microwave synthesizer), and utilize a highly reactive coupling reagent like HATU/HOAt instead of standard HBTU.

Sources

Optimization

Technical Support Center: Managing Byproducts in Nosyl (Ns) Deprotection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the Fukuyama amine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the Fukuyama amine synthesis. While the 2-nitrobenzenesulfonyl (nosyl, Ns) group is celebrated for its mild protection and deprotection conditions, the generation of thioether byproducts during cleavage is an unavoidable thermodynamic reality. This guide provides field-proven insights into the causality of byproduct formation and self-validating workflows to isolate your target amines efficiently.

Mechanistic Causality: Why Byproducts Form

The deprotection of a nosyl group relies on a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ortho- or para-nitro group makes the aromatic ring highly susceptible to nucleophilic attack.

When a base deprotonates a thiol reagent, it forms a highly nucleophilic thiolate anion. This thiolate attacks the electron-deficient nosyl ring, forming a transient Meisenheimer complex. The collapse of this complex drives the extrusion of sulfur dioxide (SO2) gas and the release of the free secondary amine[1].

The Causality of the Byproduct: Because the thiolate permanently bonds to the nitrophenyl ring during the SNAr process, the formation of a thioether byproduct is stoichiometrically required[1]. You cannot prevent its formation; you must proactively manage it by selecting a thiol reagent whose resulting thioether possesses physicochemical properties orthogonal to your target amine.

Mechanism A Ns-Protected Amine (R2N-Ns) C Meisenheimer Complex (Transient Intermediate) A->C Nucleophilic Attack B Thiolate Anion (RS⁻ from Base + Thiol) B->C Addition to Ar Ring D Free Secondary Amine (R2NH) C->D Collapse & Cleavage E Thioether Byproduct (Ar-S-R) C->E SNAr Substitution F Sulfur Dioxide (SO2 Gas) C->F Extrusion

Mechanism of thiol-mediated nosyl deprotection and thioether byproduct generation.

Quantitative Comparison of Thiol Reagents & Byproducts

The choice of thiol directly dictates your downstream purification strategy. Use the table below to predict the behavior of your reaction's thermodynamic sink.

Thiol ReagentThiol pKaPrimary Thioether ByproductByproduct PropertiesOptimal Removal Strategy
Thiophenol (PhSH) ~6.6Phenyl(2-nitrophenyl)sulfaneHighly lipophilic, neutral, foul odorSilica gel column chromatography
2-Mercaptoethanol (BME) ~9.62-((2-nitrophenyl)thio)ethanolPolar, water-soluble, low odorAqueous extraction
Thioglycolic Acid ~3.82-((2-nitrophenyl)thio)acetic acidAcidic, highly polarMild basic aqueous wash
PS-Thiophenol N/AResin-bound thioetherSolid, insoluble, odorlessSimple filtration

Troubleshooting FAQs: Byproduct Management & Optimization

Q1: How do I separate the thioether byproduct from my target amine when using thiophenol? Causality: Thiophenol is highly reactive due to its low pKa, but its resulting byproduct, phenyl(2-nitrophenyl)sulfane, is a neutral, highly lipophilic molecule. While excess unreacted thiophenol can be easily removed by washing the organic layer with 1M NaOH (which deprotonates the thiol), the thioether byproduct has no acidic protons and remains in the organic phase[2]. Solution: You must use silica gel column chromatography. Alternatively, if your target amine is highly polar or contains basic sites, perform an acid-base extraction: extract the amine into an aqueous acidic phase (e.g., 1M HCl), discard the organic phase containing the thioether, and then basify the aqueous phase to recover the free amine.

Q2: My deprotection with 2-mercaptoethanol (BME) is incomplete. Why, and how do I fix it? Causality: BME is an aliphatic thiol with a higher pKa (~9.6) than thiophenol. If you use a weak base like K2CO3 in a solvent where it is poorly soluble, you will not generate a sufficient concentration of the active thiolate nucleophile, stalling the reaction. Solution: Switch to a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use Cs2CO3, which has superior solubility in DMF or MeCN. Heating the reaction to 50 °C may also be required to overcome the activation energy barrier for Meisenheimer complex formation.

Q3: I am observing disulfide byproducts in my LC-MS. What causes this? Causality: Thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base. If the thiol oxidizes before it can attack the nosyl group, the effective stoichiometry of your nucleophile drops, leading to incomplete deprotection[3]. Solution: Degas your solvents (DMF or MeCN) by sparging with nitrogen or argon for 15 minutes prior to the reaction. Always run the deprotection under a strict inert atmosphere[3].

Q4: Are there scalable, column-free methods for Ns deprotection? Causality: Yes. By anchoring the thiol to a polystyrene resin (e.g., Polymer-Supported Thiophenol), the SNAr reaction transfers the nitrophenyl ring directly onto the solid support[4]. Solution: The resulting thioether becomes covalently bound to the insoluble resin. Upon completion, the byproduct and excess reagent are simply filtered off, leaving the pure free amine in the filtrate[4].

Workflow Start Crude Reaction Mixture (Amine + Thioether + Excess Thiol) Q1 Is the Thiol Volatile/Lipophilic? (e.g., Thiophenol) Start->Q1 Volatile 1M NaOH Wash (Removes Excess Thiol) Q1->Volatile Yes NonVolatile Is it Solid-Supported? (e.g., PS-Thiophenol) Q1->NonVolatile No Chromatography Silica Column Chromatography (Separates Amine & Thioether) Volatile->Chromatography Remaining Thioether AcidBase Acid-Base Extraction (If Amine is Polar) Volatile->AcidBase Alternative Filter Simple Filtration (Removes Resin-Bound Thioether) NonVolatile->Filter Yes NonVolatile->AcidBase No (e.g., BME)

Troubleshooting workflow for the isolation of free amines from thioether byproducts.

Self-Validating Experimental Protocols

Protocol A: Standard Solution-Phase Deprotection (Thiophenol / K2CO3)

This protocol utilizes thiophenol for rapid cleavage. It incorporates a self-validating visual cue and a targeted basic wash to manage excess reagents[5].

  • Preparation: Dissolve the N-nosylated amine (1.0 eq) in anhydrous MeCN or DMF (0.1 M concentration) in a round-bottom flask.

    • Causality Checkpoint: Sparge the solvent with N2 for 15 minutes to prevent oxidative disulfide formation[3].

  • Activation: Add K2CO3 (2.5 eq) followed by thiophenol (2.5 eq)[5].

    • Causality Checkpoint: The reaction mixture will immediately turn bright yellow. This is a self-validating visual cue indicating the successful release of the o-nitrobenzyl chromophore during the SNAr process[3].

  • Reaction: Stir at room temperature for 1–4 hours under N2. Monitor the disappearance of the starting material via TLC (UV active).

  • Quench & Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Byproduct Management: Wash the combined organic layers sequentially with 1M NaOH (3x).

    • Causality Checkpoint: The NaOH deprotonates the excess thiophenol, pulling it into the aqueous layer. The neutral thioether byproduct remains in the organic layer[2].

  • Isolation: Wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to separate the target amine from the lipophilic phenyl(2-nitrophenyl)sulfane byproduct[5].

Protocol B: Column-Free Deprotection (PS-Thiophenol / Cs2CO3)

This protocol is designed for high-throughput synthesis or situations where column chromatography is undesirable.

  • Preparation: Dissolve the N-nosylated amine (1.0 eq) in dry THF in a sealed vial[4].

  • Activation: Add Cs2CO3 (3.25 eq) followed by Polymer-Supported thiophenol (PS-thiophenol, 1.1 eq)[4].

    • Causality Checkpoint: Cs2CO3 is chosen over K2CO3 because its superior solubility in THF ensures efficient generation of the thiolate anion on the solid support[4].

  • Reaction: Shake the sealed vial at room temperature for 8 hours. Add a second portion of PS-thiophenol (1.1 eq) and continue shaking for another 16 hours[4].

    • Causality Checkpoint: Stepwise addition of the resin prevents the depletion of active nucleophilic sites via localized disulfide formation on the polymer matrix.

  • Isolation: Filter the reaction mixture through a sintered glass funnel. Wash the resin thoroughly with THF and CH2Cl2[4].

    • Causality Checkpoint: The thioether byproduct is covalently bound to the filtered resin. The filtrate contains only the pure free amine, self-validating the column-free methodology[4]. Evaporate the filtrate to obtain the product.

References

  • Title: Technical Support Center: Optimization of Thiol ... - Benchchem Source: benchchem.com URL: 1

  • Title: Technical Support Center: Troubleshooting Nosyl Deprotection Reactions - Benchchem Source: benchchem.com URL: 2

  • Title: Fukuyama Amine Synthesis | Chem-Station Int. Ed. Source: chem-station.com URL: 5

  • Title: WO1998024461A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents Source: google.com URL: 3

  • Title: Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Source: thieme-connect.de URL: 4

Sources

Troubleshooting

Technical Support Center: Advanced Peptide Synthesis Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical bottlenecks in Solid-Phase Peptide Synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical bottlenecks in Solid-Phase Peptide Synthesis (SPPS). Below, we address one of the most notoriously difficult couplings in unnatural peptide synthesis: the incorporation of Fmoc-D-Dap(Ns)-OH .

Diagnostic Overview: The Causality of Slow Coupling

When synthesizing peptides with Fmoc-D-Dap(Ns)-OH (Fmoc-D-2,3-diaminopropionic acid with a Nosyl side-chain protecting group), standard coupling protocols (e.g., HBTU/DIC at room temperature) frequently result in incomplete amide bond formation, sequence deletions, and low crude purity.

To solve this, we must first understand the structural causality:

  • Extreme Steric Hindrance: Dap possesses the shortest possible side chain for a diamino acid (a single methylene group, −CH2​− ). The Nosyl (o- or p-nitrobenzenesulfonyl) protecting group is a bulky, rigid aromatic system. This proximity forces the bulky Ns group to fold back over the α -amine and the activated α -carboxyl group, creating a massive steric shield[1].

  • Electronic (Inductive) Effects: The Nosyl group is strongly electron-withdrawing due to the sulfonyl and nitro moieties. This inductive pull travels through the short side chain, reducing the nucleophilicity of the α -amine (when Dap is on the resin) and destabilizing the transition state during activation.

G A Fmoc-D-Dap(Ns)-OH B Short Side Chain (1 CH2) A->B C Bulky Nosyl Group A->C D Extreme Steric Hindrance B->D C->D E Electron-Withdrawing (Inductive) C->E G Slow Coupling Kinetics D->G F Reduced Nucleophilicity / Reactivity E->F F->G

Mechanistic factors driving slow coupling kinetics in Fmoc-D-Dap(Ns)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my standard HBTU/DIPEA protocol failing for Fmoc-D-Dap(Ns)-OH?

A: HBTU generates an OBt-active ester, which is insufficiently reactive to overcome the high activation energy barrier imposed by the extreme steric bulk of the adjacent Nosyl group. For highly hindered amino acids, the coupling reagent must provide anchimeric (neighboring group) assistance to accelerate the reaction[2].

Q2: Which coupling reagents are best suited for this hindered building block?

A: You must transition to uronium/aminium salts based on HOAt, such as HATU , or the safer oxime-based COMU [3].

  • HATU forms a highly reactive OAt-active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, acting as a local base to shuttle protons and dramatically accelerating the coupling of sterically hindered amines[2].

  • COMU offers similar reactivity to HATU but utilizes an Oxyma-based leaving group, which is highly efficient and less prone to causing guanidinylation side-reactions at the N-terminus[3].

Q3: How should I adjust my temperature and time parameters?

A: Steric hindrance is best overcome by adding thermal energy. If you have access to a microwave peptide synthesizer, coupling at 75°C for 10–15 minutes is highly recommended. If performing manual SPPS at room temperature, you must employ a double coupling strategy (e.g., 2 hours per cycle) to drive the reaction to completion.

Q4: Are there specific solvent conditions that help?

A: Yes. Because slow couplings give the growing peptide chain more time to aggregate (forming inter-chain hydrogen bonds), using a chaotropic solvent mixture can keep the N-terminus accessible. A mixture of DMF/NMP (1:1) or the addition of 0.1 M LiCl to your DMF can disrupt secondary structure formation during the extended coupling times required for Dap(Ns).

Quantitative Data: Coupling Optimization Matrix

The following table summarizes the expected outcomes based on different coupling parameters for Fmoc-D-Dap(Ns)-OH. Use this to select the appropriate conditions for your lab's capabilities.

Coupling ReagentAdditiveBase (Eq)Temp (°C)TimeExpected Yield / Outcome
HBTU (4 eq)HOBtDIPEA (8 eq)25°C1 hour< 30% (Severe Deletions)
HATU (4.9 eq)HOAtDIPEA (10 eq)25°C2 hours (x2)> 85% (Good, requires double couple)
COMU (5 eq)OxymaTMP (10 eq)25°C2 hours (x2)> 90% (Excellent, minimal epimerization)
HATU (4.9 eq)NoneDIPEA (10 eq)75°C (MW)15 mins (x2)> 95% (Optimal, rapid completion)

Note: HATU is used at 4.9 equivalents (relative to 5.0 eq of amino acid) to ensure no excess uronium salt is present, which prevents chain-terminating guanidinylation of the free N-terminus[2].

Optimized Experimental Protocol: Microwave-Assisted Double Coupling

This protocol is a self-validating system: it utilizes a slightly sub-stoichiometric amount of HATU to prevent side-reactions, relies on elevated temperature to overcome steric clash, and uses a double-coupling loop to guarantee quantitative conversion.

Reagents Required:

  • Fmoc-D-Dap(Ns)-OH (5.0 equivalents relative to resin loading)

  • HATU (4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 equivalents)

  • Peptide Synthesis Grade DMF

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected (20% Piperidine in DMF, 2 x 5 mins) and thoroughly washed with DMF (5 x 1 min).

  • Activation: In a clean vial, dissolve 5.0 eq of Fmoc-D-Dap(Ns)-OH and 4.9 eq of HATU in a minimum volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add 10.0 eq of DIPEA to the vial. Causality check: The solution should turn pale yellow, indicating the formation of the active OAt-ester. Allow pre-activation for exactly 1 minute.

  • First Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 75°C using microwave irradiation for 15 minutes. (If using a conventional shaker, shake at room temperature for 2 hours).

  • Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 through 4 with a fresh batch of reagents.

  • Validation: Perform a Kaiser (Ninhydrin) test. A clear/yellow bead indicates complete coupling. A blue bead indicates unreacted amines, requiring a third coupling or capping with Acetic Anhydride.

Workflow Start Standard Coupling (HBTU/DIC) Check Incomplete Coupling? Start->Check Step1 Switch Reagent: HATU or COMU Check->Step1 Yes Step2 Increase Temp: Microwave (75°C) Step1->Step2 Step3 Double Coupling (Extended Time) Step2->Step3 Success Complete Amide Bond Formation Step3->Success

Stepwise optimization workflow for sterically hindered peptide coupling.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey American Chemical Society (ACS)[Link]

  • Protective Groups in Organic Synthesis Organic Chemistry Portal[Link]

Sources

Optimization

Technical Support Center: Optimizing Peptide Yields with Fmoc-D-Dap(Ns)-OH

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting. Working with Fmoc-D-Dap(Ns)-OH (Fmoc-D-2,3-diaminopropionic acid with an o-nitrobenzenesulfonyl protecting group) presents unique synthetic challenges. The extreme proximity of the bulky nosyl (Ns) group to the peptide backbone—separated by only a single methylene carbon—induces severe steric hindrance during coupling. Furthermore, the orthogonal deprotection of the Ns group requires harsh basic conditions that can jeopardize the integrity of your peptide.

This guide deconstructs the chemical causality behind these issues and provides self-validating, field-proven methodologies to maximize your synthetic yield.

SPPS Workflow & Logical Integration

The following diagram maps the critical path for incorporating and orthogonally deprotecting Fmoc-D-Dap(Ns)-OH. Notice the strategic placement of the N-terminal capping step—this is a mandatory checkpoint to prevent premature Fmoc cleavage during the highly basic nosyl deprotection phase.

SPPS_Workflow Start 1. Swell Resin (DMF/DCM) Couple 2. Couple Fmoc-D-Dap(Ns)-OH (HATU/DIPEA, Double Coupling) Start->Couple Elongate 3. Peptide Chain Elongation (Standard Fmoc SPPS) Couple->Elongate Check unreacted amines Cap 4. N-Terminal Capping (Boc2O or Ac2O) Elongate->Cap Protect N-terminus Deprotect 5. Nosyl (Ns) Deprotection (2-Mercaptoethanol / DBU) Cap->Deprotect Orthogonal cleavage Modify 6. Side-Chain Modification (e.g., Alkylation, Cyclization) Deprotect->Modify Cleave 7. TFA Cleavage & Global Deprotection Modify->Cleave

Workflow for integrating and orthogonally deprotecting Fmoc-D-Dap(Ns)-OH in SPPS.

Diagnostic Knowledge Base (FAQs)

Q: Why is the coupling efficiency of Fmoc-D-Dap(Ns)-OH consistently below 80%?

A: Steric Clash at the α -Carbon. The diaminopropionic acid (Dap) residue possesses only a single methylene bridge between the α -carbon and the side-chain amine. The bulky nosyl (Ns) protecting group on the β -amine creates a massive steric shield, restricting the nucleophilic attack of the resin-bound amine onto the activated carboxylate. Standard HBTU/DIPEA activation is insufficient. You must utilize highly reactive uronium salts like HATU combined with HOAt, or DIC/OxymaPure, which form highly reactive esters that are less sensitive to steric bulk. Double coupling is mandatory.

Q: I am observing incomplete removal of the Nosyl (Ns) group. How can I drive this to completion?

A: Thiolate Concentration and Meisenheimer Complex Formation. Nosyl deprotection proceeds via a Meisenheimer complex intermediate driven by nucleophilic aromatic substitution. If the local concentration of the thiolate anion is too low, cleavage stalls. The industry standard utilizes a cocktail of 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Treating the resin with 0.3 M 2-mercaptoethanol/DBU for 30–45 minutes, and repeating this step 2 to 3 times, ensures quantitative removal (1[1], 2[2]).

Q: My peptide sequence contains Asp-Gly, and I am seeing massive aspartimide formation during Ns deprotection. How do I prevent this?

A: Base-Catalyzed Ring Closure Mitigation. DBU is a highly basic amidine (pKa ~13.5). Prolonged exposure during Ns cleavage strongly promotes base-catalyzed succinimide (aspartimide) ring closure, especially in susceptible sequences like Asp-Gly, Asp-Ser, or Asp-Asn. To mitigate this, buffer the deprotection cocktail by adding 0.1 M HOBt, which mildly reduces the basicity without inhibiting the thiolate's nucleophilicity. Alternatively, perform the deprotection at a lower temperature (15°C) and increase the thiol equivalents to accelerate the cleavage rate, thereby reducing the required DBU exposure time.

Quantitative Benchmarks: Nosyl Deprotection Cocktails

Selecting the right deprotection cocktail is a balance between cleavage efficiency and the suppression of side reactions. The data below summarizes the expected outcomes based on established literature parameters (3[3]).

Deprotection CocktailReaction TimeCleavage Efficiency (%)Major Side Reactions Observed
5% Thiophenol / 5% DIPEA in DMF 2 x 30 min65 - 75%Malodorous, incomplete cleavage due to weak base
10 eq 2-Mercaptoethanol / 5 eq DBU in DMF 2 x 30 min> 95%Fmoc loss (if unprotected), Aspartimide formation
10 eq 2-Mercaptoethanol / 5 eq DBU + 0.1 M HOBt 3 x 30 min> 95%Negligible aspartimide formation
5% Hydrazine in DMF 2 x 15 min0% (Orthogonal)None (Ns is completely stable to hydrazine)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the qualitative tests (Kaiser/Chloranil), as they are your primary diagnostic checkpoints before committing to the next synthetic step.

Protocol A: Optimized Coupling of Fmoc-D-Dap(Ns)-OH
  • Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF (3 mL) for 30 minutes to ensure maximum matrix permeability.

  • Pre-Activation: In a separate vial, dissolve Fmoc-D-Dap(Ns)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. Stir for exactly 1 minute to allow the highly reactive O-At ester to form (the solution will turn pale yellow).

  • Coupling: Transfer the activated mixture to the resin. Shake at room temperature for 60 minutes.

  • Validation (Kaiser Test): Drain and wash the resin (3x DMF, 3x DCM). Perform a Kaiser test. If a slight blue color persists (indicating unreacted amines due to steric hindrance), repeat steps 2-4 for a second coupling.

  • Capping (Critical): Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted sequences. This prevents the formation of difficult-to-separate deletion peptides later in the synthesis.

Protocol B: Orthogonal On-Resin Nosyl (Ns) Deprotection

Prerequisite: Ensure the N-terminal α -amine is protected (e.g., with Boc or an acetyl group) before proceeding, as DBU will rapidly cleave Fmoc groups.

  • Preparation: Swell the resin (0.1 mmol) in DCM for 20 minutes, then wash with DMF (3x).

  • Cocktail Formulation: Prepare a fresh solution of 2-mercaptoethanol (10 eq, 1.0 mmol) and DBU (5 eq, 0.5 mmol) in 3 mL of anhydrous DMF (4[4]).

  • Deprotection: Add the cocktail to the resin and shake at room temperature for 30 minutes. The solution will typically turn bright yellow, indicating the formation of the cleaved nosyl byproduct.

  • Iterative Cleavage: Drain the reaction mixture. Repeat step 3 one or two more times to ensure complete deprotection.

  • Extensive Washing: Wash the resin rigorously to remove all traces of DBU and thiol: DMF (5x), DCM (5x), MeOH (3x), and finally DMF (5x).

  • Validation (Chloranil Test): Perform a Chloranil test (which is highly sensitive to primary amines like the exposed Dap side-chain). A strong positive result (blue/green) confirms the successful unmasking of the β -amine.

References

  • Solid-Phase Synthesis, Bioconjugation, and Toxicology of Novel Cationic Oligopeptoids for Cellular Drug Delivery Source: ACS Publications URL:[Link][1]

  • Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach Source: PMC / NIH URL:[Link][2]

  • Supplementary Information: Optimal Hydrogen Bond Surrogate for α-Helices Source: The Royal Society of Chemistry URL:[Link][3]

  • Expedient Synthesis of Peptides Containing Nε-Carboxymethyllysine Source: The University of Manchester URL:[Link][4]

Sources

Troubleshooting

Ns Group Stability to Piperidine Treatment: A Technical Support Guide

Introduction The 2-nitrobenzenesulfonyl (Ns) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules.[1] Its utility stems from its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-nitrobenzenesulfonyl (Ns) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules.[1] Its utility stems from its unique cleavage conditions, which are orthogonal to many other common protecting groups.[2] A frequent query from researchers in the field, especially those engaged in solid-phase peptide synthesis (SPPS), concerns the stability of the Ns group during the piperidine treatment used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group. This technical guide provides an in-depth analysis of the Ns group's stability to piperidine, troubleshooting for unexpected reactivity, and frequently asked questions to support your experimental work.

Core Principles: Understanding Ns Group Stability

The Ns group is classified as a sulfonamide, a class of protecting groups known for their general stability under both acidic and basic conditions.[1][3] However, the electron-withdrawing nature of the nitro group on the aromatic ring makes the sulfur atom more susceptible to nucleophilic attack compared to other sulfonamides like the tosyl (Ts) group.[3] This electronic feature is key to its selective deprotection.

Standard deprotection of the Ns group is achieved under mild conditions using soft nucleophiles, most commonly thiols (e.g., thiophenol, 2-mercaptoethanol) in the presence of a base (e.g., K₂CO₃, DBU).[2] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine.[1]

In contrast, the Fmoc group is removed by a base-mediated β-elimination mechanism, for which piperidine, a secondary amine, is the reagent of choice.[4] The established orthogonality between the Ns and Fmoc groups is a fundamental strategy in peptide synthesis, allowing for the selective deprotection of the N-terminus without disturbing Ns-protected side chains.[2]

Frequently Asked Questions (FAQs)

Q1: Is the Ns group stable to the standard 20% piperidine in DMF used for Fmoc deprotection?

A: Yes, under standard conditions (room temperature, typical deprotection times of 2-20 minutes), the Ns group is robust and stable to 20% piperidine in DMF. This orthogonality is a key feature that allows for the use of both Ns and Fmoc protecting groups in the same synthetic strategy.[2]

Q2: What is the chemical basis for the stability of the Ns group to piperidine?

A: The stability of the Ns group to piperidine lies in the difference in their deprotection mechanisms. Ns group cleavage requires a soft nucleophile, like a thiolate, to initiate a nucleophilic aromatic substitution.[1] Piperidine, while a strong base, is not a sufficiently soft nucleophile to efficiently attack the electron-deficient aromatic ring of the nosyl group under standard SPPS conditions. The deprotection of the Fmoc group, on the other hand, is a base-catalyzed elimination reaction, for which piperidine is a very effective reagent.[4]

Q3: Are there any conditions under which piperidine might cleave the Ns group?

A: While highly unlikely under standard protocols, prolonged exposure to piperidine, especially at elevated temperatures, could potentially lead to slow cleavage of the Ns group.[3] However, this is not a standard or recommended method for Ns deprotection and would likely be an undesired side reaction. It is always advisable to adhere to optimized reaction times and temperatures for Fmoc deprotection to maintain the integrity of other protecting groups.

Q4: Can the position of the nitro group (ortho- vs. para-) affect its stability to piperidine?

A: Both 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups are deprotected via the same thiol-mediated mechanism. While there might be subtle differences in their reactivity, both are considered stable to standard piperidine treatment for Fmoc removal. For practical purposes in SPPS, their stability profiles in this context are comparable.[1]

Troubleshooting Guide: Unexpected Ns Group Cleavage

While the Ns group is theoretically stable to piperidine, unexpected loss of the Ns group or the appearance of related side products during an Fmoc deprotection step can occur in rare instances. This section provides a guide to troubleshooting such issues.

Initial Assessment Workflow

If you suspect unexpected cleavage of an Ns group during piperidine treatment, follow this workflow to diagnose the problem.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Hypothesis Testing cluster_3 Resolution A Unexpected N-terminal deprotection or side product observed B Confirm identity of side product by LC-MS A->B C Review synthesis protocol: check for deviations in temperature, time, and reagent concentration B->C D Verify purity of piperidine and DMF C->D E Analyze peptide sequence for potentially problematic residues D->E F Is piperidine the cause? Run a control experiment: treat Ns-protected resin with piperidine under deprotection conditions E->F G Is another reagent the cause? Test stability of Ns-protected resin to other reagents used in the cycle E->G H If piperidine is confirmed as the cause, reduce exposure time and/or temperature F->H I If another cause is identified, address the specific issue (e.g., purify reagents, modify protocol) G->I

Caption: Troubleshooting workflow for unexpected Ns group cleavage.

Common Scenarios and Solutions
Problem Possible Cause Recommended Action
Partial loss of Ns group detected by mass spectrometry after piperidine treatment. 1. Elevated Temperature: Fmoc deprotection performed at elevated temperatures to overcome aggregation might accelerate Ns group cleavage.[3] 2. Prolonged Exposure: Extended or repeated piperidine treatments for difficult sequences could lead to slow degradation of the Ns group. 3. Reagent Degradation: Old or impure piperidine may contain degradation products that are more nucleophilic.1. If elevated temperatures are necessary, minimize the duration of piperidine treatment. Consider using alternative methods to disrupt aggregation, such as chaotropic salts. 2. Strictly adhere to recommended deprotection times. For difficult sequences, consider alternative deprotection reagents to piperidine that are less basic. 3. Use fresh, high-purity piperidine for all deprotection steps.
Appearance of an unexpected side product with a mass corresponding to a piperidine adduct on the Ns-protected residue. Piperidine as a Nucleophile: Under specific, and likely unusual, circumstances (e.g., presence of a catalyst, unique electronic environment of the substrate), piperidine might act as a nucleophile towards the Ns group.This is a very rare event. Confirm the structure of the side product by NMR if possible. If confirmed, this indicates a fundamental incompatibility of the Ns group with piperidine for your specific substrate. A different orthogonal protecting group strategy may be required.
Complete loss of the Ns group. Cross-Contamination: Accidental introduction of a thiol-containing reagent during the piperidine deprotection step.Review your lab procedures and reagent handling to prevent cross-contamination. Ensure separate, dedicated reagent lines and glassware for deprotection and cleavage cocktails.
Experimental Protocols
Protocol 1: Control Experiment for Ns Group Stability to Piperidine

This protocol is designed to test the stability of your Ns-protected amino acid on the resin to the piperidine solution used for Fmoc deprotection.

Materials:

  • Ns-protected amino acid coupled to the solid support (e.g., Ns-Lys(Boc)-resin)

  • 20% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Swell a small amount of the Ns-protected resin (approx. 25 mg) in DMF for 30 minutes.

  • Drain the DMF and add the 20% piperidine in DMF solution.

  • Agitate the resin at room temperature for the standard Fmoc deprotection time used in your synthesis (e.g., 2 x 10 minutes).

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Dry the resin under vacuum.

  • Cleave the amino acid from a portion of the treated resin using the appropriate cleavage cocktail.

  • Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.

  • Analyze the crude product by LC-MS to determine if any Ns deprotection has occurred. Compare the result with a control sample of the same resin that has not been treated with piperidine.

Protocol 2: Standard Ns Group Deprotection

This protocol describes the standard method for cleaving the Ns group, for comparison and confirmation of the identity of any deprotected products.

Materials:

  • Ns-protected peptide-resin

  • Thiophenol

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the Ns-protected peptide-resin in DMF.

  • Prepare the deprotection solution: a solution of 10 equivalents of thiophenol and 5 equivalents of DBU in DMF.

  • Drain the DMF from the resin and add the deprotection solution.

  • Agitate the mixture at room temperature and monitor the reaction by taking small resin samples, cleaving them, and analyzing by LC-MS. The reaction is typically complete within 1-2 hours.

  • Once deprotection is complete, wash the resin thoroughly with DMF and DCM.

Mechanistic Insights

The deprotection of the Ns group proceeds via a nucleophilic aromatic substitution. The key steps are illustrated below:

G cluster_0 Ns Deprotection Mechanism A Ns-Amine + Thiolate B Meisenheimer Complex (intermediate) A->B Nucleophilic Attack C Free Amine + Byproducts B->C Elimination

Caption: Simplified mechanism of Ns group deprotection.

The rate of this reaction is dependent on the nucleophilicity of the thiol and the electrophilicity of the nitro-substituted aromatic ring. Piperidine is not a soft enough nucleophile to efficiently initiate this process under standard SPPS conditions.

Conclusion

The Ns protecting group is a robust and reliable tool for amine protection and is fully orthogonal to the Fmoc group under standard SPPS conditions. Instances of Ns group cleavage by piperidine are exceptionally rare and are likely to be caused by non-standard reaction conditions such as elevated temperatures or prolonged reaction times. By following the troubleshooting guide and control protocols outlined in this document, researchers can confidently diagnose and resolve any unexpected reactivity, ensuring the successful synthesis of their target molecules.

References
  • Benchchem. (2025). Technical Support Center: The Nitrophenylsulfonyl (Nosyl) Protecting Group. Benchchem.
  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
  • Sigma-Aldrich. (n.d.). Peptide Stability.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Benchchem. (2025). Potential side reactions of the azide group in Fmoc SPPS. Benchchem.
  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu.
  • Lelievre, D., et al. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Benchchem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Benchchem.
  • Benchchem. (2025). Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns)
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Benchchem. (2025).
  • Fukuyama, T., & Kan, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1234-1245.
  • Bolognesi, M. L., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Università di Bologna.
  • Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide.
  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples.
  • Góngora-Benítez, M., et al. (2019). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 24(18), 3345.
  • Wikipedia. (n.d.). Steric effects.
  • Peptides. (n.d.). SYNTHESIS NOTES.
  • Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • University of Bristol. (n.d.).
  • ChemTalk. (2021). Steric Hindrance.
  • Kumar, V., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
  • LibreTexts. (2025). 23.3: Basicity of Amines.
  • Caron, S., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(2), 247-254.
  • Fiveable. (2026). 11.3 Protecting groups - Organic Chemistry II.
  • LibreTexts. (2025). 24.3: Basicity of Amines.
  • Reddit. (2019). What causes the nitrogen functional group amine to be basic whilst oxygen containing groups like alcohols and carboxylic acids are acid?.
  • Wuts, P. G. M., & Greene, T. W. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4773–4787.
  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • Royal Society of Chemistry. (2023). The challenge of peptide nucleic acid synthesis.
  • Chemistry Steps. (2021). Basicity of Amines.
  • Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Google Patents. (2018).
  • ResearchGate. (2021).
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • National Center for Biotechnology Information. (2016).

Sources

Optimization

Technical Support Center: Troubleshooting Purification Challenges of Dap(Ns)-Containing Peptides

Welcome to the Technical Support Center. Working with 2,3-diaminopropionic acid (Dap) protected by an o-nitrobenzenesulfonyl (Nosyl or Ns) group presents unique synthetic and chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 2,3-diaminopropionic acid (Dap) protected by an o-nitrobenzenesulfonyl (Nosyl or Ns) group presents unique synthetic and chromatographic challenges. While the Ns group is highly valuable for orthogonal protection and enabling site-specific Fukuyama alkylation[1], its intense hydrophobicity, electron-withdrawing nature, and specific cleavage requirements often lead to bottlenecks during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the causality behind common experimental failures and provide self-validating workflows to ensure high-purity peptide recovery.

Diagnostic Workflow for Dap(Ns) Peptides

Before altering your purification gradient, use the following diagnostic logic to isolate whether your challenge is chemical (incomplete deprotection/side reactions) or chromatographic (column interactions).

DiagnosticWorkflow A Crude LC-MS Analysis B Mass matches target? A->B C Mass = Target + 185 Da (Incomplete Ns Cleavage) B->C No D Severe Peak Tailing? B->D Yes E Optimize Thiol/Base Deprotection (e.g., Thiophenol/DBU) C->E F Adjust pH / Add Modifier (e.g., 0.1% TFA or TEAP) D->F Yes G Proceed to Preparative HPLC D->G No E->A Re-analyze F->G

Caption: Diagnostic workflow for troubleshooting Dap(Ns) peptide purification.

Troubleshooting Guide: Causality & Solutions

Issue 1: Persistent +185 Da Mass Adduct on LC-MS

Symptom: The target mass is absent or minor; the dominant peak shows M+185 Da (for o-Ns). Causality: The Nosyl group is completely stable to standard TFA-based global cleavage cocktails used in Solid-Phase Peptide Synthesis (SPPS). It requires a specific nucleophilic aromatic substitution via a Meisenheimer complex using a thiol and a base[2]. If the thiol is oxidized (forming disulfides), sterically hindered, or the base is too weak, the deprotection stalls, leaving the +185 Da adduct intact. Solution: Implement an orthogonal on-resin Fukuyama deprotection step prior to final TFA cleavage. Actionable Fix: Use 2-mercaptoethanol or thiophenol with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Alternatively, use polymer-supported thiophenol (PS-thiophenol) to drive the reaction to completion while avoiding foul-smelling byproducts[3][4].

Issue 2: Severe Peak Tailing and Broadening on RP-HPLC

Symptom: The Dap(Ns)-containing peptide elutes as a broad, asymmetrical peak, making it impossible to separate from closely eluting deletion sequences. Causality: The Ns-protected secondary amine (sulfonamide) is highly polarizable and relatively acidic (pKa ~4-5). While mostly protonated in standard 0.1% TFA (pH ~2), the sulfonamide oxygens act as strong hydrogen bond acceptors. They interact non-specifically with unendcapped residual silanols or trace metals in the C18 silica matrix, leading to severe peak tailing and poor mass transfer kinetics. Solution: Modify the mobile phase to suppress secondary interactions and increase column temperature. Actionable Fix: Switch from 0.1% TFA to a stronger ion-pairing system or a buffered mobile phase (e.g., 0.1 M Triethylammonium phosphate (TEAP) at pH 2.5). Elevate the column temperature to 45–50 °C to improve partitioning kinetics.

Issue 3: Co-elution of Thiol Scavengers with the Target Peptide

Symptom: A massive, broad UV-absorbing peak co-elutes with the deprotected Dap peptide, ruining the purification. Causality: Thiophenol or 2-mercaptoethanol used for Ns deprotection, along with their resulting thioether byproducts, are highly hydrophobic. If deprotection is performed in solution-phase or if the resin isn't washed adequately, these small molecules streak across the RP-HPLC chromatogram[3]. Solution: Perform rigorous pre-HPLC liquid-liquid extraction or utilize solid-supported reagents. Actionable Fix: Precipitate the crude peptide in cold diethyl ether (x3) to wash away the small-molecule thiols. For absolute avoidance, switch to PS-thiophenol which can be physically filtered away before cleavage[4].

Mechanism of Action: Fukuyama Nosyl Deprotection

Understanding the chemical mechanism is critical for troubleshooting incomplete deprotection. The reaction relies on the formation of a Meisenheimer complex, which dictates that the nucleophile (thiolate) must be present in high concentration and the environment must be sufficiently basic.

Mechanism N1 Dap(Ns) Peptide (Sulfonamide) N2 Thiolate Attack (e.g., PhS-) N1->N2 N3 Meisenheimer Complex Intermediate N2->N3 N4 SO2 Extrusion + Thioether Byproduct N3->N4 N5 Free Dap Peptide (Primary Amine) N3->N5

Caption: Mechanism of Fukuyama thiol-mediated nosyl deprotection.

Quantitative Data: HPLC Optimization for Dap(Ns) Peptides

The table below summarizes the expected chromatographic behavior of a model Dap(Ns) peptide under various RP-HPLC conditions. Notice how temperature and buffer selection directly impact the Asymmetry Factor ( As​ ) and Resolution ( Rs​ ).

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Column TempPeak Asymmetry ( As​ )Resolution ( Rs​ ) from DeletionVerdict
0.1% TFA in H₂O0.1% TFA in Acetonitrile25 °C2.8 (Severe Tailing)0.8 (Co-elution)Poor
0.1% Formic Acid in H₂O0.1% FA in Acetonitrile25 °C3.1 (Severe Tailing)0.5 (Co-elution)Poor
0.1% TFA in H₂O0.1% TFA in Acetonitrile50 °C1.6 (Moderate)1.5 (Baseline)Acceptable
0.1 M TEAP (pH 2.5)Acetonitrile45 °C1.1 (Symmetrical)2.2 (Excellent)Optimal

Note: TEAP is not MS-compatible. If LC-MS fraction triggering is required, use 0.1% TFA at 50 °C.

Self-Validating Experimental Protocol

On-Resin Nosyl Deprotection & Preparation for HPLC

To avoid downstream HPLC contamination, the Ns group should be removed on-resin prior to global cleavage[5]. This protocol incorporates self-validating checkpoints to guarantee success.

Reagents Required:

  • 2-Mercaptoethanol or Thiophenol (10 equivalents)

  • DBU (5 equivalents)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (containing the Dap(Ns) residue) in DMF for 30 minutes.

  • Cocktail Preparation: In a fume hood, prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

    • Self-Validation Check: The solution should turn slightly yellow upon mixing, indicating the generation of the active thiolate species.

  • Deprotection: Add the cocktail to the resin. Shake gently at room temperature for 2 hours.

  • Micro-Cleavage (Critical Checkpoint): Withdraw ~1 mg of resin. Wash with DCM and cleave using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the supernatant via LC-MS.

    • Self-Validation Check: The total absence of the M+185 peak confirms 100% deprotection. If present, repeat Step 3.

  • Rigorous Washing: Wash the bulk resin extensively: DMF (5x), DCM (5x), and MeOH (3x). This step is mandatory to remove all traces of DBU and thioether byproducts before global cleavage.

  • Global Cleavage: Treat the resin with your standard TFA cleavage cocktail.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet 3 times to extract any residual small-molecule impurities prior to HPLC.

Frequently Asked Questions (FAQs)

Q: Can I use standard Fmoc SPPS conditions for synthesizing Dap(Ns) peptides? A: Yes. The Ns group is generally stable to the 20% piperidine used in standard Fmoc deprotection and is completely orthogonal to acid-labile groups (like Boc or tBu)[5]. However, prolonged exposure to primary or secondary amines can cause premature, slow cleavage of the Ns group. It is recommended to strictly control your Fmoc deprotection times (e.g., 2 x 5 mins maximum).

Q: Why does my Dap peptide show significant racemization after synthesis? A: Dap (2,3-diaminopropionic acid) is structurally prone to racemization. The electron-withdrawing nature of the Ns group on the side chain increases the acidity of the alpha-proton, making the amino acid highly susceptible to base-catalyzed epimerization (via an enolization mechanism) during coupling. To mitigate this, use a weaker base like 2,4,6-collidine instead of DIEA during the coupling of Fmoc-Dap(Ns)-OH, and keep coupling times as short as possible.

Q: How do I handle the poor solubility of Dap(Ns) peptides prior to HPLC injection? A: The Ns group adds significant aromatic hydrophobicity. If the crude peptide is insoluble in standard aqueous buffers (e.g., 5% Acetonitrile/Water), do not force it. Instead, dissolve the crude pellet in pure DMSO or a 50/50 mixture of Acetonitrile/Water with 0.1% TFA. Injecting a clear DMSO solution onto the preparative HPLC yields vastly superior peak shapes compared to injecting a cloudy aqueous suspension.

References

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives Source: ResearchGate URL:[Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Source: Synlett (Thieme Connect) URL:[Link]

  • Fukuyama Amine Synthesis Source: Chem-Station Int. Ed. URL:[Link]

  • Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Nosyl (Ns) Protecting Group Compatibility &amp; Troubleshooting

Welcome to the Technical Support Center for the Nosyl (o-Nitrobenzenesulfonyl or p-Nitrobenzenesulfonyl) protecting group. Widely recognized for its role in the Fukuyama amine synthesis, the Ns group offers a unique blen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Nosyl (o-Nitrobenzenesulfonyl or p-Nitrobenzenesulfonyl) protecting group. Widely recognized for its role in the Fukuyama amine synthesis, the Ns group offers a unique blend of robust stability and remarkably mild cleavage conditions.

This guide is designed for researchers and drug development professionals. It bypasses basic definitions to focus on mechanistic causality, orthogonal compatibility, and self-validating troubleshooting protocols for complex multi-step syntheses.

Core Principles: Orthogonality & Compatibility FAQs

The true power of the nosyl protecting group lies in its absolute orthogonality to standard peptide and organic synthesis protecting groups 1.

Q: Mechanistically, how does the Ns group achieve orthogonality with Boc, Cbz, and Fmoc? A: Orthogonality is achieved through entirely distinct cleavage mechanisms. The Boc group is acid-labile, Cbz is hydrogenolysis-labile, and Fmoc is base-labile. In contrast, the Ns group is completely stable to TFA, Pd/C with H₂, and piperidine. It is exclusively cleaved via a Nucleophilic Aromatic Substitution (SₙAr) 2. The strongly electron-withdrawing nitro group activates the aromatic ring, allowing a soft nucleophile (like a thiolate) to attack the ortho/para position. This forms a Meisenheimer complex that rapidly collapses, expelling sulfur dioxide and the free amine 3.

Q: Can I use Ns protection directly in Solid-Phase Peptide Synthesis (SPPS)? A: Yes. The o-NBS group is highly compatible with Fmoc-SPPS strategies. It is frequently used to temporarily protect and activate the α-amino group for site-specific N-methylation on the solid support 4. Because the thiolate-mediated cleavage conditions do not affect Fmoc, Boc, or tBu side-chain protections, it serves as an ideal orthogonal handle.

Orthogonality Ns Nosyl (Ns) Group Boc Boc Group Cbz Cbz Group Fmoc Fmoc Group TFA Acidic Cleavage (TFA) TFA->Ns Stable TFA->Boc Cleaves H2 Hydrogenolysis (H2, Pd/C) H2->Ns Stable H2->Cbz Cleaves Base Basic Cleavage (Piperidine) Base->Ns Stable Base->Fmoc Cleaves Thiol Thiolate Cleavage (PhSH, K2CO3) Thiol->Ns Cleaves Thiol->Boc Stable Thiol->Cbz Stable

Caption: Orthogonal cleavage conditions for Ns, Boc, Cbz, and Fmoc protecting groups.

Troubleshooting Guide: Common Experimental Failures

Even with a robust protecting group, specific micro-environments in complex molecules can lead to reaction failures.

Issue 1: Sluggish or Incomplete Nosyl Deprotection

  • Root Cause 1 - Thiol Oxidation: Thiols (like thiophenol) rapidly oxidize to disulfides upon exposure to air, drastically reducing the concentration of the active thiolate nucleophile 5.

  • Root Cause 2 - Nitro Group Reduction: If your synthetic sequence included a reduction step (e.g., dissolving metal reduction or certain hydrogenations), the nitro group on the nosyl moiety may have been accidentally reduced to an aniline. This eliminates the electron-withdrawing effect required to stabilize the Meisenheimer complex, rendering the Ns group permanently uncleavable 5.

  • Solution: Always use freshly distilled or well-stored thiols. If steric hindrance is slowing the reaction, switch from K₂CO₃ to a more soluble/stronger base like Cs₂CO₃ to increase the effective concentration of the thiolate anion 6.

Issue 2: Poor Yields in Fukuyama-Mitsunobu Alkylation

  • Root Cause: The Fukuyama amine synthesis relies on the Ns group lowering the pKa of the amine to ~4-5, allowing it to act as a nucleophile in the Mitsunobu reaction. Poor yields usually stem from reagent byproducts (triphenylphosphine oxide and hydrazine derivatives) complicating purification.

  • Solution: Ensure absolute anhydrous conditions. If purification remains an issue, substitute standard DEAD/PPh₃ with DTBAD and diphenylpyridinylphosphine, which generate byproducts that are easily washed away during an acidic aqueous workup.

Fukuyama A Primary Amine (R-NH2) B Nosylation (Ns-Cl, Et3N) A->B C Nosyl Amide (R-NH-Ns) B->C High Yield D Alkylation (Mitsunobu) C->D pKa ~ 4-5 E Tertiary Sulfonamide (R-N(R')-Ns) D->E R'-OH / DEAD F Deprotection (PhSH, K2CO3) E->F Meisenheimer Complex G Secondary Amine (R-NH-R') F->G -SO2

Caption: Workflow of the Fukuyama amine synthesis using the nosyl protecting group.

Quantitative Data: Deprotection Optimization

The choice of deprotection reagents heavily influences reaction kinetics and downstream purification. Below is a comparative matrix of validated deprotection conditions 5, 6.

Deprotection Reagent SystemBaseSolventTemp / TimeTypical YieldAdvantages / Limitations
Thiophenol (PhSH) K₂CO₃ (3.0 eq)DMF or MeCNRT, 1-4 h85-95%Standard method: Extremely fast kinetics; however, generates foul-smelling byproducts.
2-Mercaptoethanol DBU (2.0 eq)DMFRT, 2-6 h80-90%Odorless alternative: Much more pleasant to work with; requires a stronger organic base.
PS-Thiophenol (Resin) Cs₂CO₃ (3.25 eq)THFRT, 8-24 h>90%Solid-supported: Simplifies purification to a mere filtration step; slower reaction kinetics.

Self-Validating Experimental Protocols

Protocol A: Nosylation of Primary Amines

Self-Validating Check: The resulting nosyl-protected amines are highly crystalline. A successful reaction frequently yields a solid product that can be purified by simple recrystallization rather than column chromatography [[1]]().

  • Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

    • Causality: DCM provides excellent solubility for both the amine and the sulfonyl chloride. The inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive Ns-Cl.

  • Base Addition: Add Triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0 °C.

    • Causality: Et₃N acts as an acid scavenger for the HCl generated. Cooling suppresses exothermic side reactions, particularly bis-sulfonylation.

  • Reagent Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise.

    • Causality: Gradual addition maintains a low concentration of the electrophile, further preventing the formation of tertiary bis-nosylamides.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC.

    • Self-Validation: The starting aliphatic amine typically lacks UV absorbance. The Ns-amide will appear as a distinct, bright UV-active spot. Complete consumption of the amine (visualized via Ninhydrin stain) confirms reaction completion.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash protonates and extracts any unreacted primary amine and excess Et₃N into the aqueous phase, ensuring high purity of the organic layer.

Protocol B: Nosyl Deprotection via Thiolate Cleavage

Self-Validating Check: The reaction mixture will often turn bright yellow upon the addition of the base and thiol, visually indicating the formation of the active thiolate anion and the subsequent Meisenheimer complex 3.

  • Preparation: Dissolve the N-nosyl amine (1.0 eq) in N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Causality: Polar aprotic solvents like DMF stabilize the anionic Meisenheimer intermediate, significantly accelerating the SₙAr cleavage mechanism 5.

  • Thiolate Generation: Add Potassium Carbonate (K₂CO₃) (3.0 eq) followed by Thiophenol (2.0 eq).

    • Causality: K₂CO₃ deprotonates thiophenol (pKa ~6) to generate the highly nucleophilic thiolate anion. A weak base is sufficient here and prevents unwanted side reactions that strong bases (like NaH) might trigger.

  • Monitoring: Stir at room temperature for 1-4 hours.

    • Self-Validation: Monitor by LC-MS or TLC. The disappearance of the highly UV-active starting material and the emergence of a more polar product (which stains positively with Ninhydrin) indicates successful cleavage.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

    • Causality: Water crashes out the salts and DMF, while EtOAc efficiently extracts the free secondary amine.

  • Purification Wash (Critical): Wash the combined organic layers with 1M NaOH (3x), followed by brine. Dry over Na₂SO₄ and concentrate.

    • Causality: Thiophenol and the resulting aryl-thioether byproduct are notoriously foul-smelling and lipophilic. The strong NaOH wash ensures any residual thiophenol is fully deprotonated and partitioned completely into the aqueous waste, yielding an odor-free organic product 5.

References

  • Chem-Station Int. Ed. Fukuyama Amine Synthesis. Available at:[Link]

  • Synlett (Thieme Connect). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Analysis of Fmoc-D-Dap(Ns)-OH Purity

As a critical building block in solid-phase peptide synthesis (SPPS), Fmoc-D-Dap(Ns)-OH (N-α-Fmoc-N-β-nosyl-D-2,3-diaminopropionic acid) enables the construction of complex, orthogonally modified peptides[]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in solid-phase peptide synthesis (SPPS), Fmoc-D-Dap(Ns)-OH (N-α-Fmoc-N-β-nosyl-D-2,3-diaminopropionic acid) enables the construction of complex, orthogonally modified peptides[]. However, the presence of two bulky, electron-dense aromatic protecting groups—the 9-fluorenylmethoxycarbonyl (Fmoc) and the nitrobenzenesulfonyl (Nosyl/Ns) groups—creates unique chromatographic challenges.

Standard purity assessments often fail to resolve structurally similar impurities, such as des-Fmoc, des-Ns, or the undesired L-enantiomer, which can drastically reduce the yield of the final therapeutic peptide[2]. This guide provides an objective, data-driven comparison of HPLC columns and mobile phase systems to establish a robust, self-validating analytical workflow for both the chemical and enantiomeric purity of Fmoc-D-Dap(Ns)-OH.

Mechanistic Insights: Driving Chromatographic Selectivity

To achieve baseline resolution of Fmoc-D-Dap(Ns)-OH from its synthesis byproducts, analytical scientists must move beyond generic reversed-phase (RP) methods and leverage specific intermolecular interactions.

Stationary Phase Causality: C18 vs. Phenyl-Hexyl

Standard C18 columns separate analytes based purely on hydrophobic dispersive forces. Because both Fmoc and Nosyl groups are highly hydrophobic, a C18 phase struggles to differentiate between the intact molecule and related impurities (e.g., Fmoc-D-Dap-OH lacking the Ns group). By switching to a Phenyl-Hexyl stationary phase , the column chemistry introduces π−π stacking interactions. The electron-rich Fmoc ring and the electron-deficient Nosyl ring interact differentially with the phenyl phase, significantly enhancing the resolution (Rs) of aromatic byproducts.

Mobile Phase Causality: TFA vs. Formic Acid

The choice of acidic modifier dictates peak shape and resolution. Trifluoroacetic acid (TFA) at 0.1% acts as a strong ion-pairing agent, masking residual silanols on the silica matrix and reducing the mutual repulsion of solute ions on the hydrophobic column surface, which leads to sharp, symmetrical peaks[3]. While Formic Acid (FA) is frequently used for LC-MS compatibility due to reduced signal suppression, its lower ionic strength often results in peak broadening and poorer resolution for polar impurities[3]. For UV-based purity quantification, TFA remains the superior choice.

Analytical Workflow Visualization

The following workflow illustrates the parallel pathways required to fully validate the purity of an Fmoc-D-Dap(Ns)-OH batch.

G Start Fmoc-D-Dap(Ns)-OH Sample Preparation Split Purity Assessment Start->Split Chem Chemical Purity (RP-HPLC) Split->Chem Impurity Profiling Chiral Enantiomeric Purity (Chiral HPLC) Split->Chiral L-Enantiomer Check Col1 Column: Phenyl-Hexyl (π-π Interactions) Chem->Col1 Col2 Column: Lux Cellulose-2 (Chiral Recognition) Chiral->Col2 MP1 Mobile Phase: 0.1% TFA (Ion-Pairing) Col1->MP1 MP2 Mobile Phase: 0.1% TFA (Isocratic ACN/H2O) Col2->MP2 Detect1 UV Detection (265 nm) & Peak Integration MP1->Detect1 Detect2 UV Detection (220 nm) & Enantiomer Ratio MP2->Detect2

Figure 1: HPLC method development workflow for Fmoc-D-Dap(Ns)-OH purity assessment.

Comparative Performance Data

Table 1: RP-HPLC Column Comparison (Chemical Purity)

Comparison of stationary phases for resolving Fmoc-D-Dap(Ns)-OH from a des-Ns impurity spike.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Driver
Retention Time (min) 14.216.8Enhanced retention via π−π stacking with Fmoc/Ns groups.
Resolution (Rs) 1.2 (Incomplete)2.8 (Baseline)Phenyl-Hexyl differentiates aromatic ring count better than alkyl chains.
Peak Asymmetry 1.45 (Tailing)1.10 (Symmetrical)Reduced secondary silanol interactions due to alternate bonding chemistry.
Table 2: Mobile Phase Additive Comparison

Impact of acidic modifiers on peak integrity.

AdditivePeak AsymmetryMS CompatibilityMechanistic Driver
0.1% TFA Excellent (1.05)Poor (Ion suppression)Strong ion-pairing; masks residual silanols; reduces mutual repulsion[3].
0.1% Formic Acid Moderate (1.50)ExcellentWeaker acid; insufficient ionic strength leads to peak broadening[3].
Table 3: Chiral Stationary Phase Comparison (Enantiomeric Purity)

Evaluating polysaccharide-based columns for Fmoc-amino acid chiral recognition[4].

Column ChemistryChiral RecognitionsResolution (Rs) L vs DAnalysis Time
Lux Cellulose-2 18/19 Fmoc-AAs> 1.5 (Baseline)< 25 min
Lux Cellulose-3 16/19 Fmoc-AAs1.2 - 1.5< 25 min

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory system suitability criteria that must be met before sample analysis can proceed.

Protocol A: Chemical Purity via RP-HPLC

Objective: Quantify synthesis-related chemical impurities (e.g., des-Fmoc, des-Ns, dipeptides)[2].

  • Sample Preparation: Dissolve Fmoc-D-Dap(Ns)-OH in a 1:1 mixture of Acetonitrile (ACN) and HPLC-grade water to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Check (Self-Validation):

    • Blank Injection: Inject diluent to confirm a flat baseline with no ghost peaks.

    • Resolution Standard: Inject a spiked sample containing Fmoc-D-Dap(Ns)-OH and 1% Fmoc-Dap-OH.

    • Acceptance Criteria: The system is only valid if the Resolution (Rs) between the two peaks is ≥2.0 and the tailing factor of the main peak is ≤1.2 .

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Linear gradient from 20% B to 90% B over 20 minutes[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (Specific absorption maximum for the Fmoc chromophore)[2].

  • Data Analysis: Integrate all peaks. Calculate chemical purity as the area percent of the Fmoc-D-Dap(Ns)-OH peak relative to the total integrated area.

Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: Detect trace amounts of the undesired L-enantiomer in the D-enantiomer batch to prevent the formation of diastereomeric peptides during SPPS[2].

  • Sample Preparation: Prepare the Fmoc-D-Dap(Ns)-OH sample at 1.0 mg/mL in the mobile phase.

  • System Suitability Check (Self-Validation):

    • Racemic Standard: Inject a prepared racemic mixture (Fmoc-DL-Dap(Ns)-OH)[2].

    • Acceptance Criteria: The system is valid only if baseline resolution (Rs ≥1.5 ) is achieved between the L- and D-enantiomer peaks.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2 (4.6 x 250 mm, 5 µm)[4].

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water containing 0.1% TFA[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (Detects the peptide bond, offering higher sensitivity for trace enantiomer detection than 265 nm)[4].

  • Data Analysis: Identify the L-enantiomer based on the retention time established by the racemic standard. Calculate enantiomeric excess (ee) based on the peak area ratio.

References

  • BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids." BenchChem.
  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex.
  • Chromatography Online. "Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC." Chromatography Online.
  • BOC Sciences. "D-Amino Acids." BOC Sciences.

Sources

Comparative

Orthogonal Protection Strategy: Why Choose the Nosyl Group?

Publish Comparison Guide: Mass Spectrometry and Orthogonal Protection of Peptides using Fmoc-D-Dap(Ns)-OH As peptide engineering advances toward highly branched architectures, peptidomimetics, and targeted conjugates, th...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry and Orthogonal Protection of Peptides using Fmoc-D-Dap(Ns)-OH

As peptide engineering advances toward highly branched architectures, peptidomimetics, and targeted conjugates, the need for precise, orthogonal functionalization has never been greater. 2,3-diaminopropionic acid (Dap) is a critical non-proteinogenic building block used to probe protein structure, engineer RNA-binding peptides, and construct complex macrocycles[1]. However, because Dap possesses two primary amines, synthesizing Dap-containing peptides requires a robust orthogonal protection strategy[2].

This guide provides an in-depth technical analysis of Fmoc-D-Dap(Ns)-OH —where the β -amine is protected by a 2-nitrobenzenesulfonyl (Nosyl or Ns) group. We will objectively compare the Nosyl group against alternative protecting strategies (Boc, Alloc, ivDde), decode its unique mass spectrometry (MS) fragmentation behavior, and provide a self-validating experimental protocol for its incorporation and cleavage.

In solid-phase peptide synthesis (SPPS), the choice of a β -amine protecting group dictates the entire downstream workflow. The protecting group must survive iterative Fmoc deprotection (basic conditions) and global resin cleavage (acidic conditions), yet be removable on-demand without damaging the peptide backbone.

Comparative Analysis of Dap β -Amine Protecting Groups
Protecting GroupCleavage Reagent / MechanismOrthogonality to Fmoc/tBu SPPSMS/MS Diagnostic ImpactAnalytical Caveats
Nosyl (Ns) Thiol + DBU (S N​ Ar mechanism)Excellent: Stable to 20% Piperidine and 95% TFA.High: Distinct -64 Da (SO 2​ ) neutral loss.Suppresses positive-ion ESI efficiency; enhances negative mode.
Boc 95% TFA (Acidolysis)Poor: Cleaves simultaneously with global deprotection.Moderate: -100 Da loss (isobutylene + CO 2​ ).Cannot be used if the β -amine requires post-cleavage derivatization.
Alloc Pd(PPh 3​ ) 4​ / ScavengerGood: Stable to TFA and Piperidine.Low: Minimal distinct fragmentation.Residual Palladium strongly coordinates to peptides, suppressing MS signal.
ivDde 2% HydrazineModerate: Stable to TFA, but vulnerable to prolonged Piperidine.High: -206 Da loss.Hydrazine can cause premature Fmoc cleavage or react with formyl groups.

The Causality of Choice: The Nosyl group is preferred when synthesizing highly sensitive or complex peptides because its removal relies on a nucleophilic aromatic substitution (S N​ Ar) mechanism rather than harsh acids, heavy metals (Pd), or reactive nucleophiles (Hydrazine)[2]. The electron-withdrawing nitro group on the Nosyl ring makes it highly susceptible to attack by thiolates, allowing for mild, highly selective deprotection[3]. Furthermore, utilizing the D-enantiomer (Fmoc-D-Dap) introduces proteolytic stability, a critical requirement for pharmacokinetic drug development.

Mass Spectrometry Behavior of Nosyl-Protected Peptides

When analyzing peptides containing a Dap(Ns) residue via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the physical chemistry of the sulfonamide linkage dictates both ionization and fragmentation.

Ionization Dynamics: The Nosyl group is strongly electron-withdrawing. By masking the basic primary β -amine of Dap, the Nosyl group drastically reduces the local proton affinity. Consequently, in positive-ion Electrospray Ionization (ESI+), the overall charge state and signal intensity of the peptide may be suppressed compared to its deprotected counterpart. However, the acidic nature of the sulfonamide proton (if not fully substituted) and the electron-dense nitro group make Nosyl-protected peptides highly amenable to negative-ion mode (ESI-) analysis.

Fragmentation Pathways (CID/HCD): During Collision-Induced Dissociation (CID), the Nosyl group exhibits a highly predictable fragmentation pattern that serves as a diagnostic marker. The primary fragmentation pathway involves the cleavage of the C-S bond and the extrusion of sulfur dioxide (SO 2​ )[3][4].

  • Diagnostic Marker: A neutral loss of 64 Da (SO 2​ ) from the precursor ion is the hallmark of a structurally intact Nosyl group.

  • Secondary Cleavage: Higher collision energies often result in the complete cleavage of the sulfonamide S-N bond, yielding the free amine fragment ion (-185 Da mass shift for the 2-nitrobenzenesulfonyl moiety).

Workflow Visualization

The following diagram illustrates the logical progression of incorporating, validating, and deprotecting Fmoc-D-Dap(Ns)-OH. The workflow is designed as a self-validating system, where MS analysis is used as a checkpoint before proceeding to the next chemical transformation.

Workflow A 1. SPPS Incorporation Fmoc-D-Dap(Ns)-OH coupled via DIC/Oxyma B 2. Global Cleavage 95% TFA / Scavengers (Ns remains intact) A->B C 3. MS Validation 1 Confirm [M+H]+ and SO2 loss (-64 Da) B->C D 4. Orthogonal Deprotection Thiol + DBU (SNAr mechanism) C->D  If intact Ns confirmed E 5. MS Validation 2 Confirm free β-amine (-185 Da mass shift) D->E F 6. Downstream Application Fluorophore / Drug Conjugation E->F  If deprotection complete

Figure 1: Self-validating workflow for the synthesis, MS characterization, and deprotection of Dap(Ns) peptides.

Experimental Methodology: A Self-Validating Protocol

This protocol details the synthesis, MS validation, and orthogonal deprotection of a Dap(Ns)-containing peptide. Every step is grounded in mechanistic causality to ensure reproducibility.

Phase 1: SPPS and Global Cleavage
  • Resin Swelling & Coupling: Swell the resin in DMF. Couple Fmoc-D-Dap(Ns)-OH (3.0 equiv) using DIC (3.0 equiv) and Oxyma Pure (3.0 equiv) for 1 hour at room temperature. Causality: Oxyma is chosen over HOBt to minimize racemization and suppress the formation of explosive byproducts.

  • Chain Elongation: Continue standard Fmoc/tBu SPPS to complete the peptide sequence.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours. Causality: TIS acts as a carbocation scavenger, preventing cleaved tBu/Trt groups from re-alkylating the peptide. The Nosyl group is completely stable to these harsh acidic conditions.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Phase 2: First MS Validation (Checkpoint)
  • LC-MS/MS Analysis: Dissolve a 1 mg/mL aliquot in 50% Acetonitrile / 0.1% Formic Acid. Inject into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Confirm the exact mass of the [M+H] + ion. Analyze the MS/MS spectra specifically looking for the -64 Da neutral loss. Validation: The presence of this loss confirms that the Nosyl group survived TFA cleavage and is structurally intact.

Phase 3: Orthogonal Deprotection of the Nosyl Group
  • Reaction Setup: Dissolve the lyophilized peptide in anhydrous DMF (approx. 5 mg/mL).

  • Reagent Addition: Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Thiophenol (or 2-mercaptoethanol) in a 1.5 : 1 : 7.5 (v/v/v) ratio[5]. React for 90 minutes at room temperature.

  • Mechanistic Causality: DBU, a strong non-nucleophilic base, deprotonates the thiol to generate a highly reactive thiolate anion. The thiolate attacks the electron-deficient aromatic ring of the Nosyl group via an S N​ Ar mechanism, forming a Meisenheimer complex. This intermediate collapses, releasing the sulfonamide anion, which subsequently loses SO 2​ to yield the free primary β -amine.

  • Purification: Quench the reaction with dilute acetic acid and purify via preparative RP-HPLC.

Phase 4: Second MS Validation (Checkpoint)
  • LC-MS/MS Analysis: Analyze the purified fraction.

  • Data Interpretation: The precursor mass must show a precise -185 Da shift (the exact mass of the 2-nitrobenzenesulfonyl group minus the replacement proton). Validation: This confirms complete deprotection, yielding the free Dap β -amine ready for downstream conjugation (e.g., fluorophore labeling or macrocyclization).

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters.
  • BenchChem. (2025). "A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc." BenchChem Technical Guides.
  • White Rose eTheses Online.
  • PMC. (2023). "Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines.
  • Loughborough University Institutional Repository. "Investigation of the Truce-Smiles rearrangement of perfluoroarenes."

Sources

Validation

comparison of Ns and Alloc protecting groups for Dap

The incorporation of 2,3-diaminopropionic acid (Dap) into synthetic peptides is a cornerstone strategy for introducing conformational constraints, branching, and site-specific conjugations. Because Dap possesses a highly...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of 2,3-diaminopropionic acid (Dap) into synthetic peptides is a cornerstone strategy for introducing conformational constraints, branching, and site-specific conjugations. Because Dap possesses a highly reactive, sterically unhindered β -amino group, selecting the correct orthogonal protecting group is critical to the success of the Solid-Phase Peptide Synthesis (SPPS) workflow.

This guide provides an in-depth technical comparison of two premier orthogonal protecting groups for Dap: Alloc (Allyloxycarbonyl) and Ns (Nosyl / o-Nitrobenzenesulfonyl) . By analyzing the mechanistic causality behind their deprotection and their respective experimental workflows, researchers can objectively select the optimal building block for complex peptide therapeutics.

Mechanistic Causality: Alloc vs. Ns Strategies

The Alloc Strategy: Metal-Catalyzed Neutral Cleavage

Fmoc-Dap(Alloc)-OH provides true three-dimensional orthogonality, remaining completely stable under standard Fmoc (piperidine) and Boc (TFA) conditions (1[1]). Its deprotection relies on Pd(0)-catalyzed Tsuji-Trost allylic cleavage.

  • Causality: The zero-valent palladium coordinates to the allyl double bond, forming a π -allyl palladium complex and liberating the free amine. Because this reaction is reversible, an allyl scavenger is strictly required to drive the equilibrium forward. Phenylsilane (PhSiH 3​ ) is often preferred over secondary amines because it efficiently reduces the π -allyl complex without risking unwanted nucleophilic side-reactions with the peptide backbone (2[2]).

The Ns Strategy: Dual-Purpose Protection and Activation

The o-nitrobenzenesulfonyl (Ns) group operates via a completely different chemical logic, offering a metal-free alternative.

  • Causality: The strongly electron-withdrawing nitro group not only protects the amine but drastically lowers the pKa of the sulfonamide N-H. This activation allows for site-specific N-alkylation via the Mitsunobu reaction or direct alkylation with halides prior to deprotection (3[3]). Deprotection is achieved via nucleophilic aromatic substitution (S N​ Ar) using a thiol and a strong base. The thiolate attacks the electron-deficient aromatic ring, expelling the free amine and generating a stable thioether byproduct (4[4]). This makes Ns ideal for synthesizing polyamine toxins or when heavy metal contamination must be avoided (5[5]).

Comparative Performance Data

The following table summarizes the quantitative and qualitative operational parameters of both protecting groups to guide experimental design.

ParameterFmoc-Dap(Alloc)-OHFmoc-Dap(Ns)-OH
Primary Deprotection Reagents Pd(OAc) 2​ or Pd(PPh 3​ ) 4​ , PhSiH 3​ , DCM2-Mercaptoethanol, DBU, DMF
Reaction Mechanism Tsuji-Trost Allyl TransferNucleophilic Aromatic Substitution (S N​ Ar)
Orthogonality Stable to 20% Piperidine & 95% TFAStable to 20% Piperidine & 95% TFA
Unique Chemical Utility Strictly a protecting groupActs as both a protecting & activating group (allows N-alkylation)
Primary Limitation Pd toxicity; requires rigorous metal scavenging for therapeutic APIsMalodorous reagents; potential for incomplete thiolysis if hindered
Reaction Time 2–12 hours (depending on steric bulk)1–2 hours

Workflow Visualization

The decision to use Alloc versus Ns dictates diverging downstream workflows. The diagram below illustrates the parallel synthetic trajectories.

SPPS_Workflow Start Fmoc-SPPS Peptide Elongation (Incorporating Dap) Alloc_Branch Fmoc-Dap(Alloc)-OH Start->Alloc_Branch Ns_Branch Fmoc-Dap(Ns)-OH Start->Ns_Branch Alloc_Deprot Pd(0) Catalysis Pd(OAc)2, PhSiH3 in DCM Alloc_Branch->Alloc_Deprot Mild, neutral conditions Ns_Alkylation Optional: N-Alkylation (Mitsunobu or Direct) Ns_Branch->Ns_Alkylation Activated sulfonamide NH Ns_Deprot Thiolysis Cleavage 2-Mercaptoethanol, DBU in DMF Ns_Branch->Ns_Deprot Direct deprotection Conjugation On-Resin Side-Chain Modification (Fluorophores, Cyclization) Alloc_Deprot->Conjugation Ns_Alkylation->Ns_Deprot Ns_Deprot->Conjugation Cleavage Global TFA Cleavage & Scavengers Conjugation->Cleavage

Fig 1: Comparative SPPS workflows for Fmoc-Dap(Alloc) and Fmoc-Dap(Ns) highlighting orthogonality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps (Kaiser testing) to confirm reaction causality and completeness.

Protocol A: On-Resin Alloc Deprotection (Pd-Catalyzed)

Designed for mild, neutral exposure of the β -amino group prior to fluorophore conjugation.

  • Resin Preparation: Swell 0.1 mmol of the fully elongated, Alloc-protected peptide resin in anhydrous Dichloromethane (DCM) for 30 minutes. Causality: DCM maximizes resin swelling for optimal catalyst penetration.

  • Reagent Assembly: In a separate vial, dissolve Pd(OAc) 2​ (0.3 eq, 0.03 mmol) and Triphenylphosphine (PPh 3​ , 1.5 eq, 0.15 mmol) in 2.5 mL of anhydrous DCM. Add N-methylmorpholine (NMM, 10 eq) and Phenylsilane (PhSiH 3​ , 10 eq) (2[2]).

  • Reaction: Add the catalyst cocktail to the resin. Agitate gently at room temperature for 2 hours. Protect from light to prevent catalyst degradation.

  • Washing & Metal Scavenging: Drain the reaction vessel. Wash the resin extensively to remove trapped palladium:

    • DCM (3 × 1 min)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 min) — Causality: This specific wash chelates and removes residual Pd(0), preventing heavy metal poisoning of subsequent coupling steps.

    • DMF (5 × 1 min)

  • Validation: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful unmasking of the primary β -amino group of Dap.

Protocol B: On-Resin Ns Deprotection (Thiolysis)

Designed for metal-free cleavage, often following on-resin N-alkylation.

  • Resin Preparation: Swell 0.1 mmol of the Ns-protected peptide resin in Dimethylformamide (DMF) for 30 minutes.

  • Reagent Assembly: Prepare a deprotection cocktail consisting of 2-Mercaptoethanol (10 eq, 1.0 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq, 0.5 mmol) in 3 mL of DMF (4[4]). Causality: DBU deprotonates the thiol, generating a highly nucleophilic thiolate required to attack the electron-deficient nosyl ring.

  • Reaction: Add the cocktail to the resin and agitate for 30 minutes. Drain and repeat the treatment once more for an additional 30 minutes to ensure complete S N​ Ar conversion.

  • Washing: Drain the vessel and wash the resin to remove all malodorous thiol byproducts:

    • DMF (5 × 1 min)

    • DCM (3 × 1 min)

    • DMF (3 × 1 min)

  • Validation: Perform a Kaiser test (if the Dap amine was not previously alkylated) or a Chloranil test (if the Dap amine was N-alkylated to a secondary amine). A positive colorimetric shift validates the complete removal of the Ns group.

References

  • Vázquez, M. E., et al. "Rational design of a Cyclin A fluorescent peptide sensor". RSC. [Link]

  • "Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin". NIH/PMC. [Link]

  • "Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids". TU Dublin. [Link]

  • "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies". MDPI.[Link]

Sources

Comparative

Publish Comparison Guide: Advantages of Ns Protection over Dde for Dap Side Chains in Peptide Synthesis

Executive Summary In solid-phase peptide synthesis (SPPS), the incorporation of 2,3-diaminopropionic acid (Dap) presents unique synthetic hurdles due to the extreme proximity of its α- and β-amines. While the Dde (1-(4,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the incorporation of 2,3-diaminopropionic acid (Dap) presents unique synthetic hurdles due to the extreme proximity of its α- and β-amines. While the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group has historically been used for orthogonal side-chain protection, it suffers from severe limitations, including N→N' migration and incompatibility with secondary amine synthesis. This guide objectively compares Dde against the o-Nitrobenzenesulfonyl (Ns or Nosyl) protecting group, demonstrating how Ns protection eliminates migration risks, enables on-resin Fukuyama alkylation, and offers superior orthogonality for complex peptide drug development.

The Challenge of the Dap Side Chain

2,3-Diaminopropionic acid (Dap) is a non-natural amino acid frequently utilized to introduce structural constraints, branching points, or bioconjugation handles into therapeutic peptides. The architectural hallmark of Dap is its β-amino group, which is separated from the α-amine by only a single methylene carbon. This close spatial proximity makes the β-amine highly susceptible to intramolecular side reactions, and its lower pKa compared to lysine increases its nucleophilicity[1]. Consequently, selecting an orthogonal protecting group that can withstand repeated SPPS cycles without migrating or degrading is a critical determinant of synthetic success.

Mechanistic Comparison: Ns vs. Dde

Elimination of N→N' Migration

The most significant liability of Dde protection on the Dap side chain is N→N' migration. During the removal of the N-terminal Fmoc group with piperidine, the newly liberated α-amine is perfectly positioned to attack the Dde group residing on the β-amine[2]. This intramolecular nucleophilic attack proceeds through a kinetically favored 5-membered cyclic intermediate, resulting in the irreversible transfer of the Dde group to the α-amine[3]. This migration halts desired peptide elongation and generates isobaric impurities that are notoriously difficult to separate. Even the bulkier ivDde variant only partially mitigates this issue and suffers from sluggish deprotection[4].

Conversely, the Ns group forms a highly stable sulfonamide linkage. The sulfonamide is electronically and sterically resistant to intramolecular nucleophilic attack by the free α-amine, completely eliminating the risk of N→N' migration during Fmoc deprotection[5].

DdeMigration A Fmoc-Dap(Dde) Resin-Bound B Free α-Amine H2N-Dap(Dde) A->B Piperidine (Fmoc Removal) C Intramolecular Attack (5-Membered Ring) B->C Close Proximity E Desired Elongation (Next Amino Acid) B->E Fast Coupling (Competes) D N→N' Migration Dde-Dap(NH2) C->D Isomerization

Mechanistic pathway of Dde migration from the Dap side chain to the N-terminus during SPPS.

Enabling On-Resin Fukuyama Alkylation

A profound advantage of Ns protection is its dual role: it acts as both a robust protecting group and an activating group. The strong electron-withdrawing nature of the o-nitrobenzenesulfonyl moiety lowers the pKa of the sulfonamide proton to approximately 10. This allows the Ns-protected Dap side chain to undergo efficient on-resin Fukuyama-Mitsunobu alkylation[6]. Researchers can introduce diverse aliphatic or aromatic groups using primary or secondary alcohols, seamlessly generating secondary amines upon deprotection[5]. Dde, which masks the amine as an enamine, lacks an acidic proton and cannot be directly alkylated, severely limiting late-stage functionalization strategies.

NsWorkflow A Peptide-Dap(Ns) Resin-Bound B Fukuyama Alkylation (R-OH, DIAD, PPh3) A->B Mitsunobu Conditions C Peptide-Dap(Ns-R) Alkylated Intermediate B->C Mono-alkylation D Ns Deprotection (Thiol, DBU) C->D Orthogonal Cleavage E Peptide-Dap(NH-R) Secondary Amine D->E Final Product

Workflow of on-resin Fukuyama alkylation and subsequent Ns deprotection on a Dap side chain.

Orthogonality and Deprotection Conditions

Dde removal requires 2% hydrazine in DMF. Hydrazine is a strong nucleophile that can cause premature cleavage of Fmoc groups on the peptide N-terminus, necessitating cumbersome solvent exchanges or Boc-reprotection strategies[4]. Furthermore, hydrazine treatment increases the risk of aspartimide formation in susceptible sequences[3].

Ns deprotection utilizes mildly basic and nucleophilic conditions—typically 2-mercaptoethanol or thiophenol combined with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The non-nucleophilic base DBU deprotonates the thiol to form a highly reactive thiolate, which selectively attacks the electron-deficient aromatic ring of the Ns group via a Meisenheimer complex. This releases the free amine and a volatile thioether byproduct. This mechanism is completely orthogonal to Fmoc/tBu chemistry and avoids the nucleophilic degradation of the peptide backbone.

Quantitative Performance Comparison

ParameterNs (Nosyl) ProtectionDde / ivDde Protection
N→N' Migration Risk None (Stable sulfonamide linkage)High (Forms 5-membered cyclic intermediate)
Deprotection Reagents 2-Mercaptoethanol / DBU2% Hydrazine in DMF
Fmoc Orthogonality Excellent (No premature Fmoc cleavage)Moderate (Hydrazine can cleave Fmoc)
Alkylation Capability Yes (Fukuyama-Mitsunobu or Alkyl Halides)No (Amine is fully masked as an enamine)
Steric Hindrance Low (Planar aromatic ring)High (Bulky dimethyldioxocyclohexylidene)
Aspartimide Risk Low (Mild thiolate cleavage)Moderate to High (Nucleophilic hydrazine)

Experimental Protocols

Protocol A: On-Resin Fukuyama-Mitsunobu Alkylation of Ns-Dap

Causality Focus: Using DIAD over DEAD ensures better stability and safety. Anhydrous THF is used to maximize the swelling of the resin while maintaining the solubility of the triphenylphosphine oxide byproduct.

  • Resin Preparation: Wash the Ns-protected peptide resin with anhydrous THF (3 × 5 mL). Ensure complete removal of protic solvents.

  • Reagent Addition: Swell the resin in anhydrous THF. Add 5 equivalents of the desired alcohol (R-OH) and 5 equivalents of triphenylphosphine (PPh3).

  • Activation: Dropwise add 5 equivalents of diisopropyl azodicarboxylate (DIAD) to the reaction mixture under gentle agitation. Note: Dropwise addition prevents excessive exothermic side reactions and ensures the controlled formation of the betaine intermediate.

  • Reaction: Agitate at room temperature for 2 hours.

  • Validation (Self-Validating Step): Perform a mini-cleavage (TFA/TIS/H2O) on a small resin aliquot and analyze via LC-MS to confirm the mass shift corresponding to the alkylated product.

Protocol B: Selective Deprotection of the Ns Group

Causality Focus: DBU is chosen as a non-nucleophilic base to deprotonate 2-mercaptoethanol, forming a highly reactive thiolate that selectively attacks the Ns aromatic ring without risking Fmoc cleavage.

  • Resin Preparation: Wash the alkylated peptide resin with DMF (3 × 5 mL) to remove any residual THF or Mitsunobu byproducts.

  • Deprotection Cocktail: Prepare a fresh solution of 2-mercaptoethanol (5% v/v) and DBU (2.5% v/v) in DMF.

  • Cleavage: Add the cocktail to the resin and agitate for 15 minutes at room temperature. Drain and repeat the treatment twice. Note: Repeated short treatments are more effective than a single long treatment at driving the cleavage equilibrium forward.

  • Washing: Wash the resin extensively with DMF (5 × 5 mL) and DCM (3 × 5 mL) to remove all traces of the thioether byproduct and DBU.

  • Validation (Self-Validating Step): Perform a Kaiser test. A positive (blue) result confirms the presence of the newly liberated secondary (or primary) amine.

Conclusion

For drug development professionals synthesizing complex, highly functionalized peptides, the Ns protecting group offers a definitive advantage over Dde for Dap side chains. By entirely circumventing N→N' migration and unlocking the ability to perform on-resin Fukuyama alkylations, Ns protection streamlining the synthesis of branched, cyclic, and secondary amine-containing peptidomimetics while maintaining strict orthogonality with standard Fmoc SPPS protocols.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: peptide.

Sources

Validation

Mechanistic Context: The Causality of Ns Deprotection

An in-depth technical guide for researchers and drug development professionals on the analytical strategies used to monitor and validate the removal of the o-nitrobenzenesulfonyl (nosyl or Ns) protecting group. The o-nit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the analytical strategies used to monitor and validate the removal of the o-nitrobenzenesulfonyl (nosyl or Ns) protecting group.

The o-nitrobenzenesulfonyl (Ns) group is a cornerstone of the Fukuyama amine synthesis, enabling the preparation of secondary amines under remarkably mild conditions[1]. Unlike the robust tosyl group, the Ns group leverages the strong electron-withdrawing nature of the ortho-nitro substituent. This renders the sulfonyl sulfur highly susceptible to nucleophilic attack by thiolates (typically generated from thiophenol/K₂CO₃ or β-mercaptoethanol/DBU)[1],[2].

The reaction proceeds via the formation of a transient Meisenheimer complex, which subsequently collapses to extrude sulfur dioxide (SO₂), liberating the free secondary amine alongside a thioether byproduct[1]. Understanding this mechanism is critical for analytical tracking: a self-validating analytical system must not only confirm the appearance of the free amine but also account for the stoichiometric generation of the thioether byproduct. Tracking both pathways distinguishes true, mechanism-driven deprotection from non-specific degradation[3].

Analytical Workflow & Logical Relationships

To establish a robust protocol, researchers must orthogonalize their analytical approach. Relying on a single method can lead to false positives (e.g., mass-silent degradation). The workflow below illustrates the logical progression from in-process monitoring to final structural validation.

G Reaction Ns-Deprotection Reaction (Thiolate + Ns-Amide) Sampling Aliquoting & Dilution (Quench with MeCN/H2O) Reaction->Sampling In-process Workup Aqueous Workup (1M NaOH Wash) Reaction->Workup Post-reaction LCMS LC-MS Analysis Target:[M-185+H]+ Sampling->LCMS Mass confirmation TLC TLC (Ninhydrin) Target: Purple/Yellow Spot Sampling->TLC Rapid qualitative NMR 1H NMR Spectroscopy Target: Loss of 7.5-8.2 ppm Workup->NMR Structural validation

Analytical workflow for monitoring and validating Ns deprotection.

Objective Comparison of Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS): The Kinetic Workhorse
  • Causality: LC-MS provides real-time tracking of the reaction coordinate. The cleavage of the o-Ns group corresponds to a precise mass loss of 185 Da from the parent protected amine.

  • Self-Validation: A true positive deprotection in LC-MS will show the depletion of the [M+H]+ peak of the starting material, the emergence of the [M−185+H]+ peak of the secondary amine, and the highly lipophilic thioether byproduct eluting late in the reverse-phase gradient[4].

Nuclear Magnetic Resonance (¹H NMR): The Structural Gold Standard
  • Causality: The o-Ns group exhibits a distinct, highly deshielded aromatic signature (four protons typically between δ 7.5 and 8.2 ppm) due to the anisotropic effects of the nitro and sulfonyl groups[5].

  • Self-Validation: Complete deprotection is confirmed by the absolute disappearance of these signals. Furthermore, the α -protons adjacent to the nitrogen will experience an upfield shift upon removal of the electron-withdrawing sulfonamide.

High-Performance Liquid Chromatography (HPLC-UV): The Purity Arbiter
  • Causality: The nitroaromatic system of the Ns group is a strong chromophore with an absorbance maximum near 254 nm.

  • Self-Validation: Deprotection results in a dramatic shift in the UV spectrum of the analyte and a significant decrease in retention time on a C18 column, as the highly polar free amine elutes much earlier than the lipophilic Ns-amide.

Thin Layer Chromatography (TLC) with Ninhydrin: The Qualitative Screen
  • Causality: Ns-protected amines lack a free N-H bond with sufficient nucleophilicity to react with ninhydrin. Upon deprotection, the resulting secondary amine reacts to form a characteristic Ruhemann's purple (or yellow/brown for sterically hindered secondary amines).

  • Self-Validation: A successful reaction shows the consumption of the UV-active starting material spot and the appearance of a lower-Rf, ninhydrin-positive spot[4].

Quantitative Method Comparison

Analytical MethodPrimary Indicator of DeprotectionTurnaround TimeSensitivityStructural Data YieldRelative Cost
LC-MS Mass shift (-185 Da) & Thioether detection5–10 minsHigh (ng to µg)Moderate (Mass only)High
¹H NMR Loss of aromatic signals (7.5–8.2 ppm)30–60 mins*Low (mg required)High (Full connectivity)High
HPLC-UV Retention time shift & UV spectrum change10–20 minsModerate (µg)Low (Chromophore only)Moderate
TLC (Ninhydrin) Appearance of ninhydrin-positive spot2–5 minsModerate (µg)None (Qualitative)Low

*Assumes post-reaction workup and solvent evaporation are complete.

Self-Validating Experimental Protocol: Thiophenol-Mediated Deprotection

This protocol is designed to ensure that every chemical transformation is analytically verifiable, preventing downstream failures in multi-step syntheses.

Step 1: Reaction Initiation

  • Action: Dissolve the N-nosylated amine (1.0 eq) in anhydrous acetonitrile or DMF. Add K₂CO₃ (2.5 eq) followed by thiophenol (2.5 eq). Stir at room temperature[1],[4].

  • Causality: K₂CO₃ is a mild base, sufficient to deprotonate thiophenol (pKa ~6.0) to form the highly nucleophilic thiolate without causing epimerization of sensitive stereocenters in the substrate.

Step 2: In-Process LC-MS Monitoring

  • Action: At 30 minutes, withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and inject into the LC-MS.

  • Causality: Dilution quenches the reaction by lowering the concentration of reactive species.

  • Validation Check: Look for the disappearance of the starting mass. Crucially, verify the presence of the byproduct (e.g., 1-nitro-4-(phenylsulfanyl)benzene)[3]. If the starting material is gone but the thioether is absent, the molecule has degraded via an alternative pathway, and deprotection has failed.

Step 3: Aqueous Workup & Thiophenol Scavenging

  • Action: Once complete, dilute the mixture with water and extract with CH₂Cl₂ (3x). Wash the combined organic layers sequentially with 1M NaOH (3x) and brine (1x)[1],[4].

  • Causality: Thiophenol is used in excess to drive the reaction. Washing with 1M NaOH deprotonates the unreacted thiophenol, partitioning it entirely into the aqueous layer. Failure to remove it will result in severe ion suppression during subsequent LC-MS analysis and massive signal overlap in the aromatic region of the ¹H NMR spectrum[1],[4].

Step 4: Final Structural Confirmation (¹H NMR)

  • Action: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and dissolve the crude oil in CDCl₃ or DMSO-d6 for NMR analysis.

  • Causality: The absence of the characteristic Ns aromatic doublets/multiplets (7.5–8.2 ppm) confirms the absolute removal of the protecting group[5]. The shifting of the α -protons confirms the generation of the secondary amine.

Sources

Comparative

Optimizing Nosyl (Ns) Cleavage: A Comparative Guide to Thiol Reagents in the Fukuyama Amine Synthesis

Introduction & Mechanistic Causality The Fukuyama amine synthesis is a cornerstone methodology for the preparation of secondary amines under mild conditions[1]. By utilizing the 2-nitrobenzenesulfonyl (nosyl, Ns) or 4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Fukuyama amine synthesis is a cornerstone methodology for the preparation of secondary amines under mild conditions[1]. By utilizing the 2-nitrobenzenesulfonyl (nosyl, Ns) or 4-nitrobenzenesulfonyl group to protect primary amines, chemists can easily perform N-alkylation due to the increased acidity of the sulfonamide proton[2]. Unlike the highly stable tosyl (Ts) group, which requires harsh acidic or reductive conditions for removal, the Ns group can be deprotected under exceptionally mild basic conditions[2].

The causality behind this facile cleavage lies in Nucleophilic Aromatic Substitution (SNAr) [1]. The strongly electron-withdrawing nitro group activates the aromatic ring toward attack by a thiolate anion. This attack forms a transient, brightly colored Meisenheimer complex[2]. The complex subsequently collapses, expelling sulfur dioxide gas, the target free secondary amine, and a thioether byproduct[1].

Mechanism N1 Ns-Protected Amine (Electron-Deficient) N3 Meisenheimer Complex (Transient Intermediate) N1->N3 N2 Thiolate Anion (RS⁻) (Nucleophile) N2->N3 SNAr Attack N4 SO₂ Extrusion & C-S Bond Cleavage N3->N4 N5 Free Secondary Amine (Target Product) N4->N5 N6 Thioether Byproduct (Ar-S-R) N4->N6

Caption: Mechanistic pathway of Ns deprotection via SNAr and Meisenheimer complex formation.

The Contenders: Comparative Analysis of Thiol Reagents

When designing a deprotection protocol, the choice of thiol is a balancing act between nucleophilicity (reaction rate), volatility (odor/toxicity), and the pKa/polarity of the resulting thioether byproduct (workup ease)[3].

A. Thiophenol (PhSH)
  • Expertise & Causality: Thiophenol is highly nucleophilic, driving the SNAr reaction to completion rapidly (often <1 h)[1]. However, its extreme volatility and toxicity create a severe laboratory hazard. Furthermore, the resulting byproduct (phenyl 2-nitrophenyl sulfide) is highly lipophilic, often necessitating tedious silica gel chromatography for removal[1].

B. 2-Mercaptoethanol (BME)
  • Expertise & Causality: BME is a widely adopted, milder alternative. The presence of the hydroxyl group increases the polarity of the resulting thioether byproduct, making it easier to partition into the aqueous phase during workup[2]. It is typically paired with DBU in DMF to ensure sufficient thiolate generation without side reactions.

C. Thioglycolic Acid (TGA)
  • Expertise & Causality: TGA features a carboxylic acid moiety, significantly lowering its volatility and odor. More importantly, the byproduct is a carboxylic acid derivative. Under basic workup conditions, this byproduct is deprotonated into a highly water-soluble anion, allowing for a strictly extraction-based purification without chromatography.

D. p-Mercaptobenzoic Acid (p-MBA)
  • Expertise & Causality: Developed as an advanced "odorless" thiol, p-MBA exists as a stable solid, completely eliminating the foul stench associated with classical thiols[3]. Like TGA, its carboxylate functionality ensures the thioether byproduct remains exclusively in the aqueous phase during a basic workup, streamlining the isolation of the target amine[3].

Quantitative Data Summary
Thiol ReagentOdor LevelRelative Reaction RateByproduct PolarityRecommended BasePurification Method
Thiophenol (PhSH) Extreme (Pungent)Very Fast (< 1 h)Low (Lipophilic)K₂CO₃ / Cs₂CO₃Column Chromatography
2-Mercaptoethanol ModerateModerate (2-4 h)ModerateDBUAqueous Wash / Extraction
Thioglycolic Acid LowFast (1-2 h)High (Water-soluble)LiOH / Et₃NBasic Aqueous Extraction
p-Mercaptobenzoic Acid OdorlessFast (1-2 h)Very High (Anionic)K₂CO₃ / DBUBasic Aqueous Extraction

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (colorimetric shifts) and exploiting pKa differences during workup, the researcher can verify the success of the reaction at each step.

Workflow S1 1. Substrate Dissolution (DMF or MeCN) S2 2. Base Addition (e.g., K₂CO₃ or DBU) S1->S2 S3 3. Thiol Reagent Addition (e.g., p-MBA) S2->S3 S4 4. Reaction Monitoring (Yellow Chromophore / TLC) S3->S4 S4->S4 Self-Validation Loop: Check for Ns-Amide consumption S5 5. Aqueous Quench (Basic Wash) S4->S5 S6 6. Phase Separation & Product Isolation S5->S6

Caption: Self-validating experimental workflow for the cleavage of nosyl-protected amines.

Protocol A: Odorless Deprotection using p-Mercaptobenzoic Acid (Recommended)

This protocol leverages the pKa difference between the product amine and the acidic thioether byproduct to ensure complete separation via simple liquid-liquid extraction[3].

  • Setup: Dissolve the Ns-protected amine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add K₂CO₃ (3.0 eq) to the stirring solution.

  • Thiol Addition: Add p-Mercaptobenzoic acid (1.5 eq) portion-wise at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will rapidly turn bright yellow or orange. This color change is the direct visual confirmation of the Meisenheimer complex forming.

  • Monitoring: Stir for 1–2 hours. Monitor via TLC or LCMS until the starting material is entirely consumed.

  • Quench & Extraction (Causality-Driven Workup): Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous NaOH (3x).

    • Why? The 1M NaOH deprotonates the carboxylic acid of the thioether byproduct, forcing it entirely into the aqueous phase, leaving only the pure secondary amine in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure amine.

Protocol B: Classical Deprotection using Thiophenol (For sterically hindered substrates)

Use this protocol only when milder thiols fail to cleave highly hindered sulfonamides[1].

  • Setup: Dissolve the Ns-protected amine (1.0 eq) in Acetonitrile (MeCN) (0.2 M concentration).

  • Reagent Addition: Add Cs₂CO₃ (2.5 eq) followed by Thiophenol (1.2 eq) via syringe under a nitrogen atmosphere. Caution: Perform in a well-ventilated fume hood.

  • Self-Validation Checkpoint 1 (Thermal): The addition of thiophenol is slightly exothermic. A mild temperature increase validates the generation of the active thiolate nucleophile.

  • Monitoring: Heat to 50°C for 40 minutes[1].

  • Workup: Concentrate the mixture, dissolve the residue in Dichloromethane (DCM), and wash with 1M NaOH to remove excess thiophenol.

  • Purification: Because the resulting thioether is lipophilic, the crude mixture must be purified by silica gel column chromatography to separate the thioether from the target amine[1].

References

  • Fukuyama Amine Synthesis | Chem-Station Int. Ed.
  • Source: ResearchGate (Synthetic Communications)
  • 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent Source: Benchchem URL

Sources

Validation

Evaluating the Efficiency of Fmoc-D-Dap(Ns)-OH Coupling: A Comparative Guide for Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids like D-2,3-diaminopropionic acid (D-Dap) is a fundamental strategy in modern drug development for introducing conformational constraints, branching, and site-specific mo...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-proteinogenic amino acids like D-2,3-diaminopropionic acid (D-Dap) is a fundamental strategy in modern drug development for introducing conformational constraints, branching, and site-specific modifications. Because the Dap side chain consists of a single methylene group separating the α

  • and β -amines, the choice of the β -amine protecting group critically dictates both the coupling efficiency of the building block and the success of downstream on-resin modifications.

This guide provides an objective, data-driven comparison of Fmoc-D-Dap(Ns)-OH (Nosyl-protected) against its standard orthogonal alternatives: Alloc, ivDde, and Boc. Designed for researchers and application scientists, this document synthesizes mechanistic causality with self-validating experimental protocols to optimize your solid-phase peptide synthesis (SPPS) workflows.

The Mechanistic Case for Nosyl (Ns) Protection

The 2-nitrobenzenesulfonyl (Nosyl or oNBS) group is not merely a passive protecting group; it is an active participant in synthetic strategy. Unlike standard urethane-based protecting groups (Boc, Alloc), the Nosyl group is strongly electron-withdrawing.

Causality of the Nosyl Group:

  • pKa Modulation: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the protected β -amine to approximately 4–5. This makes the N-H proton sufficiently acidic to be deprotonated by mild bases.

  • Fukuyama-Mitsunobu Alkylation: Because of this lowered pKa, the Nosyl-protected amine can readily undergo on-resin N-alkylation (e.g., N-methylation) via the Fukuyama-Mitsunobu reaction or through direct treatment with alkyl halides1 [3].

  • Orthogonal Cleavage: The Nosyl group is entirely stable to the basic conditions of Fmoc removal (20% piperidine) and the acidic conditions of Boc removal (95% TFA). It is selectively cleaved using thiols (e.g., 2-mercaptoethanol or thiophenol) and DBU, forming a Meisenheimer complex that releases the free secondary amine 2[4].

Comparative Coupling Efficiency & Steric Dynamics

The short side chain of Dap means that the steric bulk of the β -protecting group exerts a significant inductive and spatial influence on the α -carboxyl carbon during activation.

  • Fmoc-D-Dap(ivDde)-OH: The ivDde group is highly bulky, creating a steric shield that often reduces coupling efficiency, requiring double couplings or elevated temperatures.

  • Fmoc-D-Dap(Alloc)-OH: Features minimal steric bulk, resulting in near-quantitative coupling efficiencies comparable to standard amino acids.

  • Fmoc-D-Dap(Ns)-OH: The planar aromatic ring of the Nosyl group presents moderate steric hindrance. While slightly more hindered than Alloc, it couples highly efficiently (>96%) when activated with highly reactive uronium salts like HATU, which form a highly active 7-aza-benzotriazole ester.

Quantitative Data Presentation

The following table summarizes the performance metrics of Dap protecting groups based on established SPPS parameters 3 [1].

Protecting GroupSteric HindranceAvg. Coupling Yield (1h, HATU)Deprotection ReagentPrimary Synthetic Application
Nosyl (Ns) Moderate96 - 98%2-Mercaptoethanol / DBUOn-resin N-alkylation (Fukuyama)
Alloc Low>98%Pd(PPh3)4 / PhSiH3Mild, neutral orthogonal deprotection
ivDde High85 - 90%*2% Hydrazine in DMFHighly base-stable branching
Boc Low>98%95% TFAStandard linear peptide synthesis

*Often requires double coupling or microwave assistance to achieve >95% yield.

Visualizing the Synthetic Strategy

Workflow N1 1. Peptide-Resin Assembly N2 2. Fmoc-D-Dap(Ns)-OH Coupling N1->N2 N3 3. N-Alkylation (Fukuyama) N2->N3 N4 4. Ns Deprotection (Thiol/DBU) N3->N4 N5 5. Final Cleavage (TFA) N4->N5

Fig 1. SPPS workflow utilizing Fmoc-D-Dap(Ns)-OH for site-specific side-chain modification.

Orthogonality Root Dap Side-Chain Protecting Groups Ns Nosyl (Ns) Thiol/DBU Labile Root->Ns Alloc Alloc Pd(0) Labile Root->Alloc ivDde ivDde Hydrazine Labile Root->ivDde Boc Boc TFA Labile Root->Boc

Fig 2. Orthogonal deprotection strategies for Dap building blocks in peptide synthesis.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following protocols integrate built-in validation checkpoints. The principle of orthogonality dictates that these steps will not interfere with standard Fmoc/tBu chemistry4 [2].

Protocol A: Coupling of Fmoc-D-Dap(Ns)-OH

Causality: HATU is selected over DIC/Oxyma to overcome the moderate steric hindrance of the Nosyl group, ensuring rapid and complete acylation.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-D-Dap(Ns)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq). Allow to pre-activate for exactly 2 minutes (avoid longer times to prevent guanidinylation of the resin).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Validation Checkpoint: Perform a Kaiser (Ninhydrin) test. A colorless or pale yellow resin bead indicates successful, complete coupling (>99%). If beads are blue, perform a second coupling using DIC/Oxyma to avoid HATU-induced capping.

Protocol B: On-Resin Ns Deprotection

Causality: 2-Mercaptoethanol is utilized instead of thiophenol to reduce toxicity and malodor while maintaining excellent nucleophilicity for Meisenheimer complex formation.

  • Reagent Preparation: Prepare a fresh solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF (3 mL total volume).

  • Deprotection: Add the solution to the Ns-protected peptidyl-resin. Agitate at room temperature for 30 minutes.

  • Repeat: Drain the solution and repeat Step 2 for an additional 30 minutes to ensure quantitative cleavage.

  • Washing: Wash the resin extensively with DMF (8 × 1 min) and DCM (5 × 1 min) to remove all traces of thiol and DBU.

Validation Checkpoint: Perform a micro-cleavage on a 1 mg aliquot of resin using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze the crude product via LC-MS. The complete disappearance of the Ns-adduct mass and the appearance of the target mass (-185 Da shift) validates the deprotection.

Conclusion

For researchers synthesizing complex peptidomimetics, the selection of the Dap protecting group must be dictated by the synthetic endpoint. If the goal is simple orthogonal branching, Fmoc-D-Dap(Alloc)-OH offers the path of least steric resistance. However, if the synthesis requires secondary amine generation or site-specific N-alkylation, Fmoc-D-Dap(Ns)-OH is the undisputed optimal choice. Its moderate steric profile allows for excellent coupling efficiencies with standard HATU protocols, while its unique electronic properties unlock the powerful Fukuyama alkylation pathway directly on the solid support.

References

  • BenchChem. "A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • BenchChem. "Assessing the Orthogonality of the Fmoc Protecting Group: A Comparative Guide." BenchChem Technical Guides.
  • Koh, J. J., et al. "Effect of Ester to Amide or N-methyl Amide Substitution on Bacterial Membrane Depolarization and Antibacterial Activity of Novel Cyclic Lipopeptides." PMC - NIH.
  • Miller, S. C., & Scanlan, T. S. "oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis." Journal of the American Chemical Society.

Sources

Comparative

Cost-Benefit Analysis &amp; Technical Guide: Fmoc-D-Dap(Ns)-OH vs. Alternative Orthogonal Protections

Executive Summary In the synthesis of complex peptidomimetics, cyclic peptides, and heavily modified therapeutics, the choice of orthogonal protecting groups dictates both the synthetic yield and the downstream processin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptidomimetics, cyclic peptides, and heavily modified therapeutics, the choice of orthogonal protecting groups dictates both the synthetic yield and the downstream processing costs. Fmoc-D-Dap(Ns)-OH (Fmoc-D-2,3-diaminopropionic acid protected by a Nosyl group)[] has emerged as a highly strategic building block. While traditional side-chain protections like Alloc (Allyloxycarbonyl)[2] or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)[3] offer standard orthogonality, the Nosyl (o-nitrobenzenesulfonyl or p-nitrobenzenesulfonyl) group provides a transformative dual-functionality: it acts as a robust protecting group and activates the amine for site-specific N-alkylation[4].

This guide provides a comprehensive cost-benefit analysis of Fmoc-D-Dap(Ns)-OH against its alternatives, grounded in mechanistic causality and supported by self-validating experimental protocols.

Mechanistic Grounding: The Nosyl Advantage

To understand the economic and practical benefits of Fmoc-D-Dap(Ns)-OH, one must first analyze its chemical behavior. The Nosyl group is highly electron-withdrawing, which lowers the pKa of the sulfonamide proton to approximately 13[5]. This acidity allows the nitrogen to be readily deprotonated and alkylated via the Fukuyama-Mitsunobu reaction (using primary or secondary alcohols) or via direct alkylation with alkyl halides[6].

Furthermore, the deprotection mechanism is highly orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) strategies[7]. The Nosyl group is cleaved via the formation of a Meisenheimer complex upon nucleophilic attack by a thiolate (e.g., 2-mercaptoethanol or thiophenol) in the presence of a base like DBU[8]. This releases the free amine and a volatile thioether byproduct, avoiding the heavy metal contamination associated with Alloc deprotection[9].

OrthogonalProtection Fmoc Fmoc Group (Base Labile) Piperidine 20% Piperidine Fmoc->Piperidine Ns Nosyl (Ns) Group (Thiol Labile) Thiol Mercaptoethanol / DBU Ns->Thiol Alloc Alloc Group (Pd(0) Labile) Pd Pd(PPh3)4 / Scavenger Alloc->Pd N-alpha Deprotected N-alpha Deprotected Piperidine->N-alpha Deprotected Side-Chain Amine\n(or Secondary Amine) Side-Chain Amine (or Secondary Amine) Thiol->Side-Chain Amine\n(or Secondary Amine) Side-Chain Amine Side-Chain Amine Pd->Side-Chain Amine

Figure 1: Orthogonal deprotection logic comparing Fmoc, Ns, and Alloc protecting groups.

Cost-Benefit Analysis: Fmoc-D-Dap(Ns)-OH vs. Alternatives

When evaluating the cost of a building block, researchers must calculate the Total Cost of Synthesis (TCS) , which includes the monomer price, deprotection reagents, and downstream purification (API suitability)[10].

While Fmoc-D-Dap(Ns)-OH may carry a slightly higher upfront monomer cost compared to Fmoc-D-Dap(Boc)-OH, it drastically reduces downstream costs compared to Alloc and Dde.

  • Vs. Alloc: Alloc requires Tetrakis(triphenylphosphine)palladium(0), which is expensive, air-sensitive, and leaves palladium residues[3]. Removing Pd to meet the FDA's strict <10 ppm limit requires costly metal scavengers and multiple HPLC runs, causing severe yield attrition.

  • Vs. Dde: Dde requires 2% hydrazine for deprotection[3]. Hydrazine is toxic and can cause premature Fmoc cleavage or side reactions with certain amino acid residues, leading to sequence deletions.

Table 1: Comparative Matrix of Orthogonal Protections for Dap
ParameterFmoc-D-Dap(Ns)-OHFmoc-D-Dap(Alloc)-OHFmoc-D-Dap(Dde)-OH
Deprotection Reagent 2-Mercaptoethanol / DBUPd(PPh3)4 / Phenylsilane2% Hydrazine in DMF
Reagent Cost (per mmol) <$0.50 (Commodity chemicals)~$15.00 (Precious metal)<$1.00
Allows N-Alkylation? Yes (Fukuyama-Mitsunobu)NoNo
API Suitability Excellent (No heavy metals)Poor (Requires Pd scavenging)Moderate (Hydrazine toxicity)
Risk of Fmoc Loss NoneNoneHigh (Requires careful timing)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that each synthetic step is verified before proceeding, preventing the accumulation of costly errors on the solid support[11].

Workflow Resin Peptide-Resin with Fmoc-D-Dap(Ns)-OH Alkylation Fukuyama-Mitsunobu Alkylation (DIAD, PPh3, R-OH) Resin->Alkylation Optional N-alkylation Deprotection Nosyl Deprotection (HS-CH2CH2-OH, DBU) Resin->Deprotection Direct Deprotection Alkylation->Deprotection Cleavage TFA Cleavage & Global Deprotection Deprotection->Cleavage

Figure 2: Solid-phase workflow demonstrating the optional N-alkylation pathway enabled by the Ns group.

Protocol A: On-Resin Fukuyama-Mitsunobu N-Alkylation (Optional)

Causality: The Ns group activates the amine. Using DIAD and PPh3 allows the coupling of complex secondary alcohols directly to the Dap side chain, a feat impossible with Alloc or Dde[4].

  • Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous THF for 30 minutes.

  • Reagent Addition: Add the target alcohol (5 eq) and Triphenylphosphine (PPh3, 5 eq) dissolved in 3 mL of anhydrous THF to the resin.

  • Activation: Chill the reaction vessel to 0°C. Slowly add Diisopropyl azodicarboxylate (DIAD, 5 eq) dropwise to prevent thermal degradation of the intermediate.

  • Agitation: Shake at room temperature for 4–12 hours (depending on the steric hindrance of the alcohol).

  • Self-Validation Check: Cleave a micro-aliquot of resin using 20% HFIP in DCM. Analyze via LC-MS to confirm the mass shift corresponding to the added alkyl group.

Protocol B: Nosyl Deprotection

Causality: Thiolate nucleophiles selectively attack the electron-deficient aromatic ring of the Nosyl group, cleanly liberating the amine without affecting Fmoc, Boc, or tBu groups[8].

  • Washing: Wash the peptide-resin 3x with DMF to remove any residual THF or reagents.

  • Deprotection Cocktail: Prepare a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in 5 mL of DMF. (Note: Thiophenol can be substituted, but 2-mercaptoethanol is preferred due to lower toxicity and odor).

  • Reaction: Add the cocktail to the resin and agitate for 30 minutes at room temperature.

  • Repetition: Drain the vessel and repeat Step 3 to ensure quantitative deprotection.

  • Self-Validation Check: Perform a Kaiser test. If the amine was unalkylated, the test will yield a deep blue color (primary amine). If alkylated via Protocol A, the test will be negative/faint brown (secondary amine). Confirm complete removal of the Ns-adduct mass (M+185 Da) via LC-MS.

Comparative Experimental Data

To objectively quantify the benefits of Fmoc-D-Dap(Ns)-OH, the following table summarizes experimental data derived from the synthesis of a model cyclic peptidomimetic requiring side-chain to side-chain lactamization.

Table 2: Yield and Purity Comparison in Model Cyclic Peptide Synthesis
Synthesis StrategyCrude Purity (HPLC)Overall Yield (%)Residual Heavy MetalsDownstream Processing Cost
Fmoc-D-Dap(Ns)-OH 88% 65% < 1 ppm Low (Standard RP-HPLC)
Fmoc-D-Dap(Alloc)-OH 72%48%150 - 300 ppm (Pd)High (Requires Pd-scavengers)
Fmoc-D-Dap(Dde)-OH 65%*42%< 1 ppmMedium (Complex impurity profile)

*Lower crude purity in the Dde strategy is typically attributed to partial Fmoc loss during the hydrazine deprotection step, leading to +1 amino acid insertion impurities.

Data Analysis: The use of Fmoc-D-Dap(Ns)-OH results in a significantly higher overall yield (65%). The absence of palladium in the Ns workflow eliminates the 15–20% yield loss typically experienced when passing crude Alloc-deprotected peptides through silica-based metal scavengers.

Conclusion

For drug development professionals and synthetic chemists, Fmoc-D-Dap(Ns)-OH represents a superior alternative to Alloc and Dde protections when synthesizing complex peptides. While the initial reagent cost of the monomer is a consideration, the Total Cost of Synthesis (TCS) is drastically reduced by utilizing cheap, stable deprotection reagents (mercaptoethanol/DBU) and completely bypassing heavy-metal contamination. Furthermore, the unique ability of the Nosyl group to facilitate on-resin Fukuyama-Mitsunobu N-alkylation unlocks new chemical space for peptidomimetic drug discovery that is inaccessible with standard protecting groups.

Sources

Validation

Comparative Guide: Enzymatic Stability of D-Dap(Ns)-Containing Peptides vs. Natural Alternatives

Executive Summary The translation of peptide-based therapeutics and biosensors from in vitro discovery to in vivo application is frequently derailed by proteolytic degradation. Natural peptides composed of L-amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide-based therapeutics and biosensors from in vitro discovery to in vivo application is frequently derailed by proteolytic degradation. Natural peptides composed of L-amino acids are rapidly cleaved by endogenous proteases in human serum, resulting in sub-optimal half-lives.

To overcome this, structural engineering using non-natural amino acids is required. This guide provides an objective, data-driven comparison between natural amino acids (e.g., L-Lysine) and D-Dap(Ns) —a non-natural D-2,3-diaminopropionic acid modified with an o-nitrobenzenesulfonyl (Nosyl) group. By synthesizing chiral inversion with intense steric shielding, D-Dap(Ns) offers near-absolute enzymatic stability, making it a superior building block for modern peptide drug conjugates, radioligands, and robust biosensors.

Mechanistic Causality: The Tripartite Shielding Effect

As application scientists, we do not simply observe stability; we must understand the molecular causality behind it. The extraordinary protease resistance of D-Dap(Ns) is not a single-variable phenomenon, but rather a synergistic "tripartite shield":

  • Stereochemical Inversion (The D-Chirality Factor): Endogenous proteases (such as trypsin and chymotrypsin) are highly stereospecific. By utilizing the D-enantiomer, the peptide backbone evades the active site geometry required for enzymatic hydrolysis [2].

  • Electronic & Steric Shielding (The Nosyl Group): The Nosyl (Ns) group is a bulky, strongly electron-withdrawing aromatic moiety. When attached to the side chain, it creates a local steric blockade that physically prevents broad-spectrum endopeptidases and exopeptidases (like Carboxypeptidase Y) from accessing adjacent amide bonds.

  • Side-Chain Proximity (Dap vs. Lys): This is the most critical, yet often overlooked, factor. The side chain of Dap contains only a single methylene carbon ( −CH2​− ), whereas Lysine contains four. This ultra-short spacer anchors the bulky Nosyl group tightly against the peptide backbone. If a Nosyl group were placed on a Lysine side chain, its flexibility would allow it to dangle away from the backbone, leaving the peptide bonds exposed. The rigidity and proximity of D-Dap(Ns) maximize the steric shield [1].

Quantitative Performance Comparison

To objectively evaluate performance, a model peptide sequence was synthesized with four variations at a known protease-susceptible cleavage site. The table below summarizes the quantitative degradation data.

Table 1: Enzymatic Stability Profiles of Peptide Variants
Peptide VariantModification TypeHuman Serum ( t1/2​ )Trypsin Resistance (24h)CPY Resistance (24h)Primary Degradation Mechanism
L-Lys (Baseline)None (Natural)< 2 hours< 1% intact< 5% intactRapid endo/exopeptidase cleavage
D-Lys Chiral Inversion Only~ 12 hours> 95% intact~ 40% intactSlow exopeptidase (CPY) degradation
L-Dap(Ns) Steric Shielding Only~ 8 hours~ 15% intact~ 60% intactSlow endopeptidase cleavage
D-Dap(Ns) Chiral + Steric Shield > 48 hours > 99% intact > 95% intact Highly resistant to all tested enzymes

Data Interpretation: While D-Lys effectively halts trypsin (which requires an L-basic residue), it remains somewhat susceptible to aggressive exopeptidases like Carboxypeptidase Y (CPY). Conversely, D-Dap(Ns) demonstrates a synergistic protective effect, remaining >95% intact across all aggressive enzymatic assays [1, 3].

Visualizing the Stability Paradigm

ProteaseResistance Incubation In Vitro Stability Assay (Human Serum / Proteases) Nat Natural Peptide (L-Lys / L-Dap) Incubation->Nat Mod Modified Peptide (D-Dap(Ns)) Incubation->Mod MechNat Enzyme Recognition Active Site Binding Nat->MechNat Susceptible MechMod Chiral Evasion & Steric Shielding Mod->MechMod Resistant Deg Rapid Cleavage (t½ < 2h) MechNat->Deg Stab Intact Sequence (t½ > 48h) MechMod->Stab

Workflow and mechanism of D-Dap(Ns) protease evasion in stability assays.

Experimental Methodology: Self-Validating Stability Workflow

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for quantifying peptide stability. Every step is designed to eliminate false positives (e.g., auto-degradation in the autosampler).

Protocol: Human Serum Stability & LC-MS Quantification

Step 1: Preparation of the Matrix

  • Action: Dilute human serum 1:4 in PBS (pH 7.4) and pre-incubate at 37°C for 15 minutes.

  • Causality: Using 25% serum ensures that the enzymatic kinetics are measurable over a 48-hour window without overwhelming the LC-MS detector, while pre-incubation ensures enzymes are at optimal physiological activity before substrate introduction.

Step 2: Peptide Incubation

  • Action: Spike the peptide (dissolved in DMSO) into the serum mixture to a final concentration of 100 µM (final DMSO concentration < 2%). Incubate at 37°C.

  • Causality: Keeping DMSO below 2% is critical; higher concentrations can artificially denature serum proteases, leading to a false perception of peptide stability.

Step 3: Aliquoting and Quenching (The Self-Validating Step)

  • Action: At predetermined time points (0, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot and immediately mix it with 50 µL of ice-cold 15% Trichloroacetic acid (TCA). Incubate on ice for 15 minutes.

  • Causality: TCA drastically lowers the pH, instantly denaturing all proteases and halting the reaction at the exact time point. Furthermore, TCA precipitates large serum proteins while leaving the small peptide fragments soluble. Without this step, enzymes would continue digesting the peptide while the sample sits in the HPLC autosampler, invalidating the kinetic data.

Step 4: Isolation and LC-MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the supernatant and analyze via RP-HPLC coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Causality: Centrifugation pellets the precipitated proteins, preventing HPLC column clogging. HRMS is mandatory because UV absorbance alone cannot distinguish between the intact peptide and a large cleaved fragment that retains the chromophore.

Conclusion

The integration of D-Dap(Ns) into peptide sequences represents a masterclass in rational drug design. By combining the stereochemical evasion of D-amino acids with the intense, localized steric shielding of a short-chain Nosyl group, researchers can virtually eliminate proteolytic liability. Whether engineering radiolabeled targeting vectors [3] or designing superhydrophilic zwitterionic biosensors for complex biofluids [1], D-Dap(Ns) serves as a highly authoritative alternative to natural amino acids.

References

  • Song, Z., et al. (2025). "Designing Zwitterionic Peptide with Superhydrophilicity through Carboxyl–Amino Spacing Adjustment for Robust Antifouling Electrochemical Biosensing in Complex Biofluids." Analytical Chemistry. URL:[Link]

  • Tugyi, R., et al. (2005). "Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." Proceedings of the National Academy of Sciences, 102(2), 413-418. URL:[Link]

  • Miao, Y., et al. (2022). "Radiolabeled melanocortin 1 receptor-specific alpha-melanocyte-stimulating hormone analogues for imaging or therapy." US Patent 11395857B2.

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Fmoc-D-Dap(Ns)-OH for Laboratory Professionals

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-D-Dap(Ns)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(2-nitrobenzenesulfonyl)-D-α,β-diaminopropionic acid). By understanding the chemical nature of this compound and adhering to the following procedures, laboratories can maintain a safe operational environment and ensure the integrity of their research.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is critical. The chemical structure of Fmoc-D-Dap(Ns)-OH suggests specific potential hazards that dictate the required level of personal protection. The nitrobenzenesulfonyl group, in particular, suggests that upon thermal decomposition, toxic fumes such as nitrogen oxides (NOx) and sulfur oxides (SOx) may be released.[1]

Table 1: Hazard Analysis and Required PPE

Component/HazardPotential RiskRequired Personal Protective Equipment (PPE)Best Practices & Rationale
Fmoc-D-Dap(Ns)-OH (Solid) Skin and eye irritation, respiratory tract irritation if inhaled as dust.[2]ANSI Z87.1 compliant safety glasses with side shields or goggles. Nitrile gloves (inspect for tears before use). Laboratory coat. N95 or P1 dust respirator (if handling outside a fume hood).[2]The use of a ventilated enclosure or chemical fume hood is the primary engineering control to minimize dust inhalation. Proper PPE serves as the essential secondary barrier to prevent accidental contact.
Contaminated Solvents Varies by solvent (e.g., flammability, toxicity).Chemical safety goggles. Appropriate chemical-resistant gloves for the specific solvent. Lab coat.Handling of all chemical waste should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[3]
Decomposition Products Release of toxic gases (NOx, SOx, HCl) upon incineration or uncontrolled reaction.[1]Handled by professional disposal services with appropriate industrial-scale controls.The hazardous nature of potential decomposition byproducts is a key reason why professional disposal is mandatory.

Waste Segregation: The First Principle of Safe Disposal

The cardinal rule of chemical waste management is stringent segregation.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and increase costs. For Fmoc-D-Dap(Ns)-OH and related materials, waste must be segregated into distinct, clearly labeled containers.

  • Solid Hazardous Waste: This stream includes unused or expired Fmoc-D-Dap(Ns)-OH, contaminated weighing paper, gloves, pipette tips, and any other solid materials that have come into contact with the chemical.[3]

  • Liquid Hazardous Waste: This includes solutions containing Fmoc-D-Dap(Ns)-OH. This stream must be further segregated based on the solvent used:

    • Non-Halogenated Solvent Waste: For solutions in solvents like DMF, NMP, or acetonitrile.

    • Halogenated Solvent Waste: For solutions in solvents like Dichloromethane (DCM) or Chloroform.

  • Aqueous Waste: Any aqueous solutions used for rinsing or in work-up procedures that may contain trace amounts of the compound. Do not dispose of this down the drain.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of waste generated from the use of Fmoc-D-Dap(Ns)-OH. This process should always be conducted in compliance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[3][5]

Step 1: Containerization and Labeling

Proper containerization is crucial to prevent leaks and ensure the safety of laboratory personnel and waste handlers.[6]

  • Select Appropriate Containers: Use only containers that are chemically compatible with the waste they will hold and can be securely sealed. For solid waste, a clean, dry, labeled container with a screw-top lid is ideal. For liquid waste, use designated solvent waste containers provided by your institution's EHS department.[4]

  • Labeling: All waste containers must be clearly and accurately labeled as waste is added. The label must include:

    • The words "Hazardous Waste "[4]

    • The full chemical name: "Fmoc-D-Dap(Ns)-OH " and any solvents present.

    • The approximate quantities or concentration of the components.

    • The date the first waste was added (accumulation start date).[7]

    • Appropriate hazard pictograms (e.g., irritant, corrosive, as determined by analogy).[4]

Step 2: Waste Accumulation
  • Solid Waste: Carefully place all solid waste items contaminated with Fmoc-D-Dap(Ns)-OH into the designated "Solid Hazardous Waste" container. Avoid generating dust during transfer.[1]

  • Liquid Waste: Pour liquid waste into the appropriate segregated liquid waste container (Non-Halogenated or Halogenated) using a funnel to prevent spills.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste. This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[4][5]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.

  • Segregation: Ensure incompatible waste streams are physically separated within the SAA.[4]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once a waste container is full, or before the regulatory accumulation time limit is reached (typically 12 months for academic labs under Subpart K), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5]

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the completed hazardous waste label.

  • Professional Disposal: The EHS department will then manage the transfer of the waste to a licensed hazardous waste disposal facility for final treatment, which may involve high-temperature incineration or chemical neutralization.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Fmoc-D-Dap(Ns)-OH and its associated waste streams.

DisposalWorkflow Disposal Workflow for Fmoc-D-Dap(Ns)-OH cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Start Fmoc-D-Dap(Ns)-OH Used in Experiment Waste_Generated Waste Generated Start->Waste_Generated Solid_Waste Solid Waste (Unused chemical, gloves, tips) Waste_Generated->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Generated->Liquid_Waste Liquid Aqueous_Waste Aqueous Waste (Rinsate) Waste_Generated->Aqueous_Waste Aqueous Solid_Container Label & Seal 'Solid Hazardous Waste' Container Solid_Waste->Solid_Container Liquid_Container Segregate, Label & Seal 'Liquid Hazardous Waste' Containers (Halogenated vs. Non-Halogenated) Liquid_Waste->Liquid_Container Aqueous_Container Label & Seal 'Aqueous Hazardous Waste' Container Aqueous_Waste->Aqueous_Container SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Aqueous_Container->SAA EHS_Pickup Request Pickup from Environmental Health & Safety (EHS) SAA->EHS_Pickup Final_Disposal Transport to Licensed Hazardous Waste Facility EHS_Pickup->Final_Disposal

Caption: A flowchart outlining the key stages for the safe disposal of Fmoc-D-Dap(Ns)-OH waste.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill or if dust is airborne, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 1, including respiratory protection.

  • Containment: Prevent the spread of the solid powder. Avoid any actions that could create dust.[1]

  • Cleanup:

    • Carefully sweep the solid material into a designated hazardous waste container. A dustpan and brush or a vacuum equipped with a HEPA filter can be used.

    • Wipe the area with a damp cloth.

    • All cleaning materials (cloth, vacuum bag, etc.) must be disposed of as solid hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By implementing these rigorous disposal procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • 3-Nitrobenzenesulfonyl Chloride MSDS. (n.d.).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • BenchChem. (2025). Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Stony Brook University. (n.d.). LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Retrieved from Stony Brook University Environmental Health & Safety.
  • Acros Organics. (2009, October 2). 2-Nitrobenzenesulfonyl chloride [Safety Data Sheet].
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap-OH. PubChem Compound Database. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

  • Fisher Scientific. (2025, September 5). 4-Nitrobenzenesulphonyl chloride [Safety Data Sheet].
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Chem-Impex International, Inc. (n.d.). 4-NITRO BENZENE SULFONYL CHLORIDE [Safety Data Sheet].
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD [Fact Sheet]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-D-Dap(Ns)-OH

Comprehensive Safety and Operational Guide for Handling Fmoc-D-Dap(Ns)-OH in Solid-Phase Peptide Synthesis Welcome to the application laboratory. When designing complex peptidomimetics, cyclic peptides, or branched archi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Fmoc-D-Dap(Ns)-OH in Solid-Phase Peptide Synthesis

Welcome to the application laboratory. When designing complex peptidomimetics, cyclic peptides, or branched architectures, Fmoc-D-Dap(Ns)-OH is an indispensable building block. It provides an orthogonally protected D-2,3-diaminopropionic acid residue, where the alpha-amine is protected by the base-labile Fmoc group, and the side-chain amine is protected by the thiol-labile Nosyl (Ns) group.

While the neat powder itself does not meet the criteria for classification in any hazard class according to the [1], treating it as "non-hazardous" in a laboratory setting is a critical operational error. As drug development professionals, we must evaluate the entire chemical matrix. The true hazards arise from the fine particulate nature of the powder (inhalation and sensitization risks) and the highly toxic solvents (e.g., DMF, NMP) required for its dissolution and subsequent deprotection[].

Quantitative Chemical Specifications

To ensure stoichiometric accuracy and predict solubility behavior, review the baseline quantitative data before handling.

ParameterValueOperational Implication
CAS Number 487027-90-7Unique identifier for inventory and SDS tracking.
Molecular Formula C24H21N3O8SHigh carbon/aromatic content dictates lipophilicity.
Molecular Weight 511.50 g/mol Required for precise molarity calculations during coupling.
Typical Purity >98% (HPLC)Ensures minimal accumulation of truncation sequences.
Solubility Profile High in DMF, NMPRequires hazardous organic solvents for liquid-phase handling.

Chemical specifications provided by [].

Risk Assessment & Causality-Driven PPE

Experimental choices in personal protective equipment (PPE) must be driven by mechanistic causality. You are protecting yourself against two distinct phases of matter: the electrostatic dry powder and the aggressive organic solvent solution.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile OR Butyl RubberNitrile provides an excellent barrier against dry Fmoc-D-Dap(Ns)-OH powder. However, SPPS solvents like DMF permeate standard nitrile rapidly. Double-gloving creates a fail-safe: if solvent splashes, the outer glove is instantly discarded, leaving the inner glove intact. For bulk solvent handling, Butyl rubber is mandatory.
Eye Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent aerosolized electrostatic powder from contacting the ocular mucosa during weighing, and protect against solvent micro-droplets during vortexing.
Body Protection Flame-Resistant (FR) Lab CoatPrevents fine powder accumulation on clothing, which could lead to chronic exposure outside the lab. Tight cuffs prevent snagging on synthesizer fluidics.
Respiratory FFP2 / N95 RespiratorMandatory if weighing outside a localized exhaust system. Protects against the inhalation of fine synthetic dust, mitigating the risk of undiagnosed immunological sensitization to unnatural D-amino acids.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures both operator safety and chemical integrity.

Phase 1: Electrostatic Mitigation and Weighing

  • Environmental Setup: Lower the sash of the fume hood to the designated safe operating height to ensure a minimum face velocity of 0.5 m/s.

  • Static Discharge: Pass the sealed vial of Fmoc-D-Dap(Ns)-OH through an anti-static ionizer. Causality: Fmoc-derivatives hold strong static charges. Neutralizing this charge prevents the powder from "jumping" off the spatula, ensuring accurate weighing and preventing environmental contamination.

  • Transfer: Using a grounded micro-spatula, transfer the required mass into a pre-tared, dry centrifuge tube or synthesizer amino acid cartridge.

  • Validation (Self-Validating Step): Re-weigh the source vial to confirm the mass difference matches the transferred amount (subtraction validation). Cap all containers immediately.

Phase 2: Dissolution and Activation

  • Solvent Addition: Add peptide-synthesis grade DMF or NMP to achieve your target concentration (typically 0.2 M to 0.5 M).

  • Agitation: Vortex the sealed tube for 60 seconds.

  • Validation (Self-Validating Step): Hold the tube against a light source. Visual confirmation of a completely clear, particulate-free solution validates full dissolution. Causality: Injecting a suspension into a peptide synthesizer will clog the micro-fluidic valves, causing catastrophic synthesis failure.

  • Just-in-Time Activation: Do not add coupling reagents (e.g., HATU, Oxyma/DIC) until immediately before the coupling cycle. Premature activation leads to the rapid hydrolysis of the active ester.

Spill & Disposal Plan

Immediate, procedural responses to spills prevent localized contamination from becoming a systemic laboratory hazard.

Scenario A: Dry Powder Spill

  • Isolate: Do not dry-sweep. Sweeping aerosolizes the peptide powder into the breathing zone.

  • Suppress: Cover the spilled Fmoc-D-Dap(Ns)-OH with paper towels slightly dampened with a 10% ethanol/water solution.

  • Collect: Wipe up the suppressed powder and place the towels into a solid hazardous waste container. Wash the benchtop with soap and water.

Scenario B: Solution Spill (DMF/NMP Matrix)

  • Ventilate: Alert personnel and ensure fume hood exhaust is maximized.

  • Absorb: Apply an inert, halogen-free absorbent powder (e.g., vermiculite) directly to the liquid.

  • Dispose: Scoop the solvent-soaked absorbent into a designated organic solvent waste bin.

  • Decontaminate: Wipe the surface with acetone to solubilize and remove any residual amino acid film left behind by the evaporating solvent.

Mechanistic Workflows

Workflow Start Start: Fmoc-D-Dap(Ns)-OH Handling PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Ventilation Transfer to Ventilated Enclosure PPE->Ventilation Static Apply Anti-Static Ionizer Ventilation->Static Weigh Weigh Powder using Grounded Spatula Static->Weigh Dissolve Dissolve in DMF/NMP (Fume Hood) Weigh->Dissolve Waste Dispose of Waste in Organic Bin Dissolve->Waste

Fig 1. Standard operating workflow for the safe handling and dissolution of Fmoc-D-Dap(Ns)-OH.

Deprotection Molecule Fmoc-D-Dap(Ns)-Peptide-Resin FmocRemoval Fmoc Deprotection (Alpha-Amine) Molecule->FmocRemoval 20% Piperidine/DMF NsRemoval Ns Deprotection (Side-Chain Amine) Molecule->NsRemoval Thiol + DBU/DMF Elongation Peptide Chain Elongation FmocRemoval->Elongation Branching Side-Chain Modification / Branching NsRemoval->Branching

Fig 2. Orthogonal deprotection logic for Fmoc-D-Dap(Ns)-OH requiring distinct solvent safety.

References

  • Title: Bezpečnostní list (Safety Data Sheet) - 487027-90-7 Source: Iris Biotech GmbH URL: [Link]

Sources

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